Bisindolylmaleimide XI hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H29ClN4O2 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H |
InChI Key |
HSPRASOZRZDELU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Bisindolylmaleimide XI Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3][4] As a member of the bisindolylmaleimide class of compounds, it has become an invaluable tool for researchers investigating the myriad of cellular processes regulated by PKC. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile, its effects on key signaling pathways, and protocols for its use in relevant experimental settings.
Core Mechanism of Action: Protein Kinase C Inhibition
The primary mechanism of action of this compound is its potent and competitive inhibition of the ATP-binding site of Protein Kinase C isozymes.[5] This inhibition prevents the phosphorylation of downstream PKC substrates, thereby blocking the signaling cascades initiated by PKC activation.
Quantitative Inhibition Profile
This compound exhibits a high degree of selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms. The half-maximal inhibitory concentrations (IC50) against various kinases are summarized below.
| Kinase | IC50 (nM) | Reference(s) |
| PKCα | 9 | [1][2][4] |
| PKCβI | 28 | [1][2][4] |
| PKCβII | 31 | [4] |
| PKCγ | 37 | [4] |
| PKCε | 108 | [1][2][4] |
| GRK2 | 29,000 | [1] |
| GRK5 | 3,600 | [1] |
| GRK6 | 16,000 | [1] |
Impact on Cellular Signaling Pathways
By inhibiting PKC, this compound modulates several critical intracellular signaling pathways that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and immune responses.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and differentiation. PKC can activate this pathway at multiple levels. This compound, by inhibiting PKC, can effectively attenuate the activation of the MAPK/ERK cascade.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway for cell survival and proliferation. PKC can influence this pathway through various crosstalk mechanisms. Inhibition of PKC by this compound can lead to downstream modulation of Akt signaling.
Cellular Effects and Therapeutic Potential
The inhibitory action of this compound on PKC-mediated signaling pathways translates into significant cellular effects with potential therapeutic applications.
-
Immunosuppression: this compound prevents T-cell activation and proliferation with IC50 values ranging from 30-150 nM.[1][2] This effect is mediated by the inhibition of PKC-dependent signaling downstream of the T-cell receptor.
-
Cardioprotection and Enhanced Contractility: Inhibition of PKCα by Bisindolylmaleimide XI has been shown to enhance cardiac contractility and offer protection from heart failure.[1][2]
-
Anti-apoptotic Effects: In retinal progenitor cells, this compound has been observed to decrease the proportion of apoptotic cells.[4]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a radiometric assay to determine the IC50 of this compound against a specific PKC isozyme.
Materials:
-
Recombinant human PKC isozyme (e.g., PKCα)
-
This compound
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PKC isozyme, substrate, and the lipid cofactors (PS and DAG).
-
Add the various concentrations of this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.
T-Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on T-cell proliferation using a dye dilution assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or PHA)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the PBMCs with the cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Add the T-cell activation stimuli to the appropriate wells. Include unstimulated and stimulated control wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell population and examining the dilution of the proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.
In Vitro Cardiac Myocyte Contractility Assay
This protocol provides a general framework for measuring the effect of this compound on the contractility of isolated cardiac myocytes.
Materials:
-
Isolated adult ventricular cardiac myocytes
-
This compound
-
Tyrode's solution
-
IonOptix or similar video-based edge detection system
-
Field stimulator
Procedure:
-
Isolate cardiac myocytes from an appropriate animal model (e.g., rat, mouse).
-
Allow the myocytes to adhere to laminin-coated coverslips.
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge detection system.
-
Perfuse the cells with Tyrode's solution at physiological temperature (37°C).
-
Pace the myocytes at a constant frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractile parameters, such as peak shortening, time-to-peak shortening, and time-to-90% relengthening.
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Allow the compound to equilibrate with the cells for a sufficient period (e.g., 10-15 minutes).
-
Record the contractile parameters in the presence of the inhibitor.
-
Analyze the changes in contractile parameters to determine the effect of this compound.
Conclusion
This compound is a powerful research tool for dissecting the roles of Protein Kinase C in cellular signaling and physiology. Its high potency and selectivity for conventional PKC isozymes make it a valuable pharmacological agent for in vitro and in vivo studies. A thorough understanding of its mechanism of action and the application of detailed experimental protocols are essential for obtaining robust and reproducible data in the fields of cell biology, immunology, cardiology, and drug discovery.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the PKC Isoform Selectivity of Bisindolylmaleimide XI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein kinase C (PKC) isoform selectivity of the potent, cell-permeable inhibitor, Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to support research and development efforts in signal transduction and drug discovery.
Quantitative Selectivity Profile
This compound demonstrates a distinct selectivity profile among the PKC isoforms, with a notable preference for conventional, calcium-dependent isoforms over novel, calcium-independent ones.[1] It is a potent inhibitor of PKCα, PKCβI, PKCβII, and PKCγ, while showing reduced activity against PKCε.[2]
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below has been aggregated from in vitro kinase assays.
| PKC Isoform | IC50 (nM) | Isoform Class | Selectivity Notes |
| PKCα | 9 | Conventional (cPKC) | Approximately 10-fold more selective for PKCα over PKCε.[1][3] |
| PKCβI | 28 | Conventional (cPKC) | Approximately 4-fold more selective for PKCβI over PKCε.[1][3] |
| PKCβII | 31 | Conventional (cPKC) | |
| PKCγ | 37 | Conventional (cPKC) | |
| PKCε | 108 | Novel (nPKC) | Serves as a benchmark for determining selectivity against Ca²⁺-independent isoforms.[2][3] |
Note: this compound also shows inhibitory activity against other kinases at higher concentrations, including G-protein-coupled receptor kinases GRK2 (IC50 = 29 µM), GRK5 (IC50 = 3.6 µM), and GRK6 (IC50 = 16 µM).[3]
Experimental Protocols: In Vitro Kinase Assay for PKC Isoform Selectivity
The determination of IC50 values for Bisindolylmaleimide XI against various PKC isoforms is typically performed using an in vitro kinase assay. The following protocol is a synthesized representation of standard methodologies described in the literature.
Objective: To measure the enzymatic activity of a purified PKC isoform in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified PKC isoenzymes (e.g., PKCα, PKCβI, PKCε)
-
Peptide substrate (e.g., a peptide resembling the PKCγ pseudosubstrate site with a serine replacing the alanine)[4]
-
This compound stock solution (dissolved in DMSO)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 10 mM MgCl₂
-
Cofactors: 0.6 mM CaCl₂ (for conventional isoforms), 1.25 mg/ml phosphatidylserine, 1.25 ng/ml phorbol 12-myristate 13-acetate (PMA)
-
[γ-³²P]ATP (radiolabeled ATP)
-
P81 phosphocellulose paper
-
Wash Buffer: 75 mM orthophosphoric acid
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Preparation of Assay Mixtures: In a microcentrifuge tube, prepare the assay mixture containing the assay buffer, peptide substrate, and cofactors (phosphatidylserine and PMA). For conventional PKC isoforms (α, β, γ), include CaCl₂.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound at various concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
Reaction Initiation: Add a standardized amount (e.g., 2.5 milli-units) of the purified PKC isoenzyme to the assay mixtures.[4] Immediately following, add the diluted inhibitor or vehicle control.
-
Phosphorylation Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.[4]
-
Incubation: Incubate the reaction tubes at 30°C for a defined period, typically 10 minutes.[4]
-
Reaction Termination: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate while unbound [γ-³²P]ATP is washed away.[4]
-
Washing: Extensively wash the P81 papers in 75 mM orthophosphoric acid to remove any non-incorporated radioactivity.[4] Follow with an ethanol wash.[4]
-
Quantification: Dry the papers and measure the incorporated radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: The radioactivity counts correspond to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental and biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Generalized PKC Signaling Pathways.
References
An In-Depth Technical Guide to Bisindolylmaleimide XI Hydrochloride's Inhibition of PKC Alpha
This guide provides a comprehensive overview of the inhibitory activity of Bisindolylmaleimide XI hydrochloride against Protein Kinase C alpha (PKCα), tailored for researchers, scientists, and drug development professionals. It includes quantitative inhibitory data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Potency
This compound, also known as Ro 32-0432, is a potent and selective inhibitor of Protein Kinase C (PKC). Its inhibitory concentration (IC50) has been determined for several PKC isoforms, demonstrating a notable selectivity for the conventional PKC isoforms.
Table 1: IC50 Values of this compound for PKC Isoforms
| PKC Isoform | IC50 (nM) | Selectivity Reference |
| PKCα | 9 | - |
| PKCβI | 28 | 3.1-fold vs. PKCα |
| PKCβII | 31 | 3.4-fold vs. PKCα |
| PKCγ | 37 | 4.1-fold vs. PKCα |
| PKCε | 108 | 12-fold vs. PKCα |
Data sourced from multiple suppliers and research articles.[1]
The data clearly indicates that this compound exhibits the highest potency against PKCα.[1] It is approximately 12-fold more selective for PKCα compared to the novel PKC isoform, PKCε.
Experimental Protocols: In Vitro PKC Alpha Inhibition Assay
The determination of IC50 values for PKC inhibitors like this compound typically involves an in vitro kinase assay. The following protocol is a synthesized methodology based on common practices for measuring PKC activity.
Objective: To determine the concentration of this compound required to inhibit 50% of PKCα activity in vitro.
Materials:
-
Recombinant human PKCα enzyme
-
This compound (Ro 32-0432)
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., MARCKS)
-
[γ-32P]ATP (radiolabeled ATP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 100 µM CaCl2
-
Lipid Activators: 31 µM Phosphatidylserine and 0.5 µM 1,2-sn-dioleylglycerol
-
Stop Solution: 75 mM Orthophosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the assay buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the reaction mixture containing assay buffer, lipid activators, the PKCα substrate, and [γ-32P]ATP.
-
-
Kinase Reaction:
-
In a 96-well plate, add 20 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of the reaction mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted recombinant PKCα enzyme to each well.
-
Incubate the plate at 30°C for 10-15 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stopping the Reaction and Quantification:
-
Terminate the reaction by spotting a 40 µL aliquot from each well onto P81 phosphocellulose paper.
-
Wash the P81 papers three to four times for 5-10 minutes each in a bath of 75 mM orthophosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with ethanol to dry the papers.
-
Measure the incorporated radioactivity on each paper using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) obtained from the scintillation counter are proportional to the kinase activity.
-
Plot the percentage of PKCα inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
PKC Alpha Signaling Pathway
Protein Kinase C alpha (PKCα) is a key node in various signaling pathways that regulate fundamental cellular processes.[2][3] As a conventional PKC, its activation is dependent on calcium and diacylglycerol (DAG).[4]
Caption: Simplified PKCα activation and signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical flow of the in vitro kinase assay used to determine the IC50 value of an inhibitor.
Caption: Workflow for in vitro PKCα inhibition assay.
References
The Role of Bisindolylmaleimide XI Hydrochloride in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride, also known as Ro 31-8425, is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] This cell-permeable, reversible, and ATP-competitive compound has emerged as a critical tool for dissecting the intricate signaling pathways governing T-cell activation and function.[1][2] T-lymphocyte activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and cancer. Consequently, understanding the molecular mechanisms of T-cell activation and identifying potent inhibitors like Bisindolylmaleimide XI is of paramount importance for the development of novel immunomodulatory therapeutics. This technical guide provides an in-depth overview of the role of this compound in T-cell activation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action: Inhibition of Protein Kinase C
T-cell activation is initiated through the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This dual signaling cascade leads to the activation of phospholipase C-gamma 1 (PLC-γ1), which in turn generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is a critical activator of the PKC family of serine/threonine kinases.
Several PKC isoforms are expressed in T-cells, with PKCθ playing a particularly crucial role in TCR/CD28-mediated signaling.[3] Upon activation, PKCθ translocates to the immunological synapse, the interface between the T-cell and the antigen-presenting cell (APC). At the synapse, PKCθ orchestrates the activation of downstream signaling cascades that are essential for T-cell proliferation and cytokine production.
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of PKC.[1][2] This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the activation signal.
Quantitative Data Summary
The inhibitory activity of this compound against various PKC isoforms and its effect on T-cell function have been quantified in several studies. The following tables summarize the key data.
Table 1: Inhibitory Activity of Bisindolylmaleimide XI (Ro 31-8425) against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 8 |
| PKCβI | 8 |
| PKCβII | 14 |
| PKCγ | 13 |
| PKCε | 39 |
| Rat Brain PKC (mixed isoforms) | 15[1][2] |
Table 2: Effect of Bisindolylmaleimide XI (Ro 31-8425) on T-Cell Function
| T-Cell Function | Cell Type | Stimulation | Method | Observed Effect | IC50 | Reference |
| Proliferation | Murine CD4+ T-cells | anti-CD3/CD28 | CFSE dilution | Dose-dependent inhibition | Not explicitly stated | [4] |
| IL-2 Production | Human Jurkat T-cells | Not specified | Not specified | Inhibition of IL-2 gene expression | Not specified | [5] |
Signaling Pathways
The signaling cascade initiated by TCR and CD28 engagement leading to T-cell activation and the point of intervention by Bisindolylmaleimide XI are illustrated in the following diagram.
Caption: T-cell activation signaling pathway and inhibition by Bisindolylmaleimide XI.
Experimental Protocols
T-Cell Proliferation Assay using CFSE
This protocol is adapted from a study investigating the immunosuppressive effects of Ro 31-8425.[4]
1. Cell Preparation:
-
Isolate splenocytes from naive wild-type C57BL/6 mice.
-
Prepare a single-cell suspension.
2. CFSE Labeling:
-
Resuspend splenocytes at a concentration of 1 x 10^7 cells/mL in PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold RPMI 1640 medium supplemented with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
3. T-Cell Stimulation and Treatment:
-
Plate CFSE-labeled splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
For polyclonal T-cell stimulation, coat the wells with anti-CD3 antibody (clone 17A2, 4 µg/mL).
-
Add soluble anti-CD28 antibody (clone PV-1, 2 µg/mL) to the culture medium.
-
Add this compound (Ro 31-8425) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
4. Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
5. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 (or other T-cell markers of interest).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity of the CD4+ T-cell population. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.
Measurement of IL-2 Production by ELISA
This is a general protocol for measuring IL-2 in cell culture supernatants.
1. T-Cell Culture and Stimulation:
-
Culture primary T-cells or a T-cell line (e.g., Jurkat) in complete RPMI medium.
-
Stimulate the cells with anti-CD3/CD28 antibodies or PMA/ionomycin in the presence of varying concentrations of this compound.
2. Supernatant Collection:
-
After 24-48 hours of incubation, centrifuge the cell cultures to pellet the cells.
-
Carefully collect the supernatant, avoiding disturbance of the cell pellet.
3. ELISA Procedure:
-
Use a commercially available Human IL-2 ELISA kit and follow the manufacturer's instructions.[6][7][8]
-
Briefly, this involves adding the collected supernatants and IL-2 standards to a microplate pre-coated with an anti-human IL-2 capture antibody.
-
After incubation and washing steps, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the color development is stopped.
-
The absorbance is measured at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using the absorbance values of the IL-2 standards.
-
Determine the concentration of IL-2 in the experimental samples by interpolating their absorbance values on the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the impact of Bisindolylmaleimide XI on T-cell activation.
Caption: Experimental workflow for T-cell activation and inhibition studies.
Conclusion
This compound (Ro 31-8425) is a valuable pharmacological tool for investigating the role of PKC in T-cell activation. Its ability to potently and selectively inhibit PKC allows for the detailed study of the downstream consequences of blocking this critical signaling node. As demonstrated, this inhibition leads to a suppression of T-cell proliferation and cytokine production, highlighting the therapeutic potential of targeting the PKC pathway in immune-mediated disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of immunology and seeking to further elucidate the complexities of T-cell signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Protein kinase C is not a downstream effector of p21ras in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. stemcell.com [stemcell.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Unlocking Cardiac Potential: A Technical Guide to Bisindolylmaleimide XI Hydrochloride's Effects on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms and functional effects of Bisindolylmaleimide XI hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC), on cardiac contractility. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways involved.
Introduction: The Role of PKC in Cardiac Function
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in cardiac signal transduction. Aberrant PKC activity is implicated in various cardiovascular diseases, including heart failure, where it can contribute to contractile dysfunction. This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its ability to selectively inhibit specific PKC isoforms, thereby modulating cardiac contractility.
Mechanism of Action: Selective PKC Inhibition
This compound exerts its effects by competitively inhibiting the ATP-binding site of PKC isoforms. It displays notable selectivity for the conventional PKC isoforms, particularly PKCα and PKCβI, over the novel PKCε. This selectivity is crucial for its targeted effects on cardiac muscle.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against key PKC isoforms and other kinases is summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| PKCα | 9 | [1] |
| PKCβI | 28 | [1] |
| PKCε | 108 | [1] |
| GRK2 | 29,000 | [1] |
| GRK5 | 3,600 | [1] |
| GRK6 | 16,000 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
This data highlights the compound's high affinity for PKCα and PKCβI, isoforms known to be key regulators of cardiac contractility. By inhibiting these kinases, this compound is reported to enhance cardiac contractility and provide protection against heart failure[1].
Signaling Pathways in Cardiac Contractility
The following diagram illustrates the signaling pathway through which PKCα negatively regulates cardiac contractility and how its inhibition by this compound can lead to an increase in contractile force.
Off-Target Considerations
It is important for researchers to be aware that bisindolylmaleimide-based inhibitors can have off-target effects. For instance, some members of this class have been shown to inhibit other kinases, such as p90 ribosomal S6 kinase (p90RSK), and may also directly affect ion channels, such as L-type Ca²⁺ channels, independent of their PKC inhibitory activity[2][3].
Experimental Protocols
To aid in the design of future studies, this section provides detailed methodologies for key experiments to assess the effects of this compound on cardiac contractility.
Isolation of Adult Rat Ventricular Myocytes (ARVMs)
This protocol is adapted from methodologies frequently cited in cardiac research.
Materials:
-
Male Wistar rats (200-250 g)
-
Langendorff perfusion system
-
Collagenase type II
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Stop buffer (containing fetal bovine serum)
Procedure:
-
Anesthetize the rat and perform a thoracotomy to excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse with calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.
-
Once the heart is flaccid, remove it from the apparatus, and gently tease apart the ventricular tissue in a stop buffer.
-
Filter the cell suspension to remove large debris and allow the myocytes to settle by gravity.
-
Gradually reintroduce calcium to the cell suspension.
-
The resulting rod-shaped, calcium-tolerant myocytes are ready for contractility studies.
Measurement of Cardiomyocyte Contractility
Equipment:
-
Inverted microscope with a video-edge detection system
-
IonOptix or similar contractility measurement system
-
Field stimulator
Procedure:
-
Plate the isolated ARVMs on laminin-coated coverslips and allow them to adhere.
-
Mount the coverslip on the stage of the microscope in a perfusion chamber containing a physiological buffer (e.g., Tyrode's solution).
-
Pace the myocytes using the field stimulator at a physiological frequency (e.g., 1 Hz).
-
Record baseline contractile parameters, including:
-
Peak shortening (% of resting cell length)
-
Time-to-peak shortening (TPS)
-
Time-to-90% relengthening (TR90)
-
Maximal velocity of shortening (+dL/dt) and relengthening (-dL/dt)
-
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the compound in the perfusion buffer to generate a dose-response curve (e.g., 1 nM to 10 µM).
-
Perfuse the cells with increasing concentrations of this compound, allowing for a stabilization period at each concentration before recording the contractile parameters.
-
Analyze the data to determine the effect of the compound on cardiomyocyte contractility.
In Vitro Kinase Assay
Purpose: To confirm the inhibitory activity of this compound on specific PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCβI, PKCε)
-
Substrate peptide (e.g., MARCKS protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific PKC isoform, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Summary and Future Directions
This compound is a valuable research tool for elucidating the role of PKC in cardiac function. Its selectivity for PKCα and PKCβI, coupled with its demonstrated ability to enhance cardiac contractility, makes it a compound of interest for the development of novel heart failure therapies.
Future research should focus on in vivo studies to confirm its efficacy and safety in animal models of heart failure. Furthermore, a detailed investigation into its potential off-target effects at therapeutic concentrations is warranted to fully understand its pharmacological profile. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound in cardiovascular disease.
References
- 1. Computational Analysis of Cardiac Contractile Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of action of bisindolylmaleimide protein kinase C inhibitors: do they inhibit the 70kDa ribosomal S6 kinase in cardiac myocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recently Approved and Under Investigation Drugs for Treating Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure and Activity of Bisindolylmaleimide XI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and key experimental methodologies associated with Bisindolylmaleimide XI hydrochloride. This potent and selective inhibitor of Protein Kinase C (PKC) serves as a critical tool in cellular signaling research and presents a person of interest for therapeutic development.
Core Chemical and Physical Properties
This compound is a synthetic, cell-permeable small molecule. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉ClN₄O₂ | [1] |
| Molecular Weight | 489.0 g/mol | [1][2] |
| CAS Number | 151342-35-7 | [1] |
| Purity | >98% | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1][2] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms. It exhibits competitive inhibition at the ATP-binding site of the kinase domain. The inhibitory activity of this compound against various kinases is detailed in the following table.
| Target Kinase | IC₅₀ (nM) | Reference |
| PKCα | 9 | [1] |
| PKCβI | 28 | [1] |
| PKCβII | 31 | [3] |
| PKCγ | 37 | [3] |
| PKCε | 108 | [1] |
| GRK2 | 29,000 | [1] |
| GRK5 | 3,600 | [1] |
| GRK6 | 16,000 | [1] |
The selective inhibition of specific PKC isoforms by this compound has been shown to modulate key cellular processes, including T-cell activation and cardiac contractility.
Key Experimental Protocols
This section details the methodologies for assessing the biological activity of this compound.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against purified PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms (α, βI, βII, γ, ε)
-
This compound
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the specific PKC isoform, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.
T-Cell Proliferation Assay
This protocol describes the method to evaluate the effect of this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies
-
Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood or culture the T-cell line.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a T-cell mitogen or anti-CD3/CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For [³H]-thymidine incorporation, pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
For CFSE-based proliferation analysis, stain the cells with CFSE prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.
-
Determine the effect of the compound on T-cell proliferation by comparing treated samples to the vehicle control.
Cardiomyocyte Contractility Assay
This protocol details the measurement of cardiomyocyte contractility in the presence of this compound.
Materials:
-
Isolated primary adult ventricular cardiomyocytes or iPSC-derived cardiomyocytes
-
This compound
-
Tyrode's solution
-
IonOptix Myocyte Calcium and Contractility System or a similar video-based edge-detection system
-
Field stimulation electrodes
Procedure:
-
Isolate cardiomyocytes and allow them to adhere to laminin-coated coverslips.
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with the contractility measurement system.
-
Continuously perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes using field stimulation at a constant frequency (e.g., 1 Hz).
-
Record baseline contractile parameters, including peak shortening, time-to-peak shortening, and time-to-90% relaxation.
-
Introduce this compound at various concentrations into the perfusion solution.
-
Record the contractile parameters after stabilization of the drug effect.
-
Analyze the changes in contractility parameters to determine the effect of the compound.
Signaling Pathway Interactions
This compound's primary mechanism of action, the inhibition of PKC, has significant downstream consequences on major signaling pathways that regulate cell proliferation, survival, and differentiation.
Inhibition of the MAPK/ERK Signaling Pathway
PKC isoforms are known to activate the Raf-MEK-ERK cascade. By inhibiting PKC, this compound can attenuate the activation of this pathway.
Modulation of the PI3K/Akt Signaling Pathway
The interplay between PKC and the PI3K/Akt pathway is complex. PKC can influence this pathway at multiple levels. Inhibition of specific PKC isoforms by this compound can therefore modulate Akt signaling and its downstream effects on cell survival and proliferation.
Experimental Workflow for Assessing Pathway Inhibition
A typical workflow to investigate the impact of this compound on cellular signaling pathways is outlined below.
References
Bisindolylmaleimide XI Hydrochloride: An In-Depth Technical Guide to its Function as an ATP-Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] As a member of the bisindolylmaleimide class of compounds, it has been instrumental in elucidating the role of PKC in a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism as an ATP-competitive inhibitor. It includes a compilation of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in kinase inhibitor research and drug development.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The dysregulation of PKC signaling has been implicated in numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of specific PKC inhibitors is of significant interest for both therapeutic applications and as research tools to dissect PKC-dependent signaling cascades.
This compound is a highly selective inhibitor of conventional PKC isoforms.[1] Its mechanism of action is primarily through competitive inhibition at the ATP-binding site of the kinase domain.[3][4] This competitive nature allows for the specific and reversible inhibition of PKC activity, making it a superior tool for research compared to less specific kinase inhibitors. This guide will delve into the quantitative aspects of its inhibitory profile, provide detailed methodologies for its experimental use, and illustrate its impact on key signaling pathways.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Ro 32-0432, Bisindolylmaleimide XI, HCl |
| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl |
| Molecular Weight | 489.01 g/mol |
| CAS Number | 145333-02-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol |
Quantitative Inhibitory Activity
This compound exhibits a high degree of selectivity for conventional PKC isoforms over novel and atypical isoforms. The following tables summarize the reported IC₅₀ values against a panel of kinases, highlighting its selectivity profile.
Table 1: Inhibitory Activity against Protein Kinase C (PKC) Isoforms
| Kinase Isoform | IC₅₀ (nM) |
| PKCα | 9[2] |
| PKCβI | 28[2] |
| PKCβII | 31[2] |
| PKCγ | 37[2] |
| PKCε | 108[2] |
Table 2: Inhibitory Activity against Other Kinases
| Kinase | IC₅₀ (µM) |
| G protein-coupled receptor kinase 2 (GRK2) | 29 |
| G protein-coupled receptor kinase 5 (GRK5) | 3.6 |
| G protein-coupled receptor kinase 6 (GRK6) | 16 |
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor.[3][4] This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.
ATP-competitive inhibition of PKC by this compound.
Impact on Cellular Signaling Pathways
By inhibiting PKC, this compound can modulate downstream signaling pathways that are crucial for cell fate decisions.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation and survival. PKC can act as an upstream activator of this pathway. Studies have shown that Ro 32-0432 can inhibit the phosphorylation of ERKs, indicating a blockade of this pathway.[5]
This compound blocks the MAPK/ERK signaling cascade.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route for cell survival and growth. There is evidence to suggest that PKC can influence this pathway. The use of Ro-32-0432 has been shown to affect the phosphorylation of Akt, a key component of this pathway, in certain cellular contexts.[6]
This compound can indirectly affect the PI3K/Akt pathway.
Experimental Protocols
In Vitro ATP-Competitive Kinase Inhibition Assay
This protocol is a representative method to determine the IC₅₀ of this compound against a specific PKC isoform in an ATP-competitive manner.
Materials:
-
Purified recombinant PKC isoform
-
Specific peptide substrate for the PKC isoform
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the purified PKC isoform, its specific peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration that is close to the Kₘ for the specific PKC isoform.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.
A representative workflow for determining kinase inhibition.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a valuable pharmacological tool for the investigation of PKC-mediated signaling. Its potency, selectivity, and ATP-competitive mechanism of action make it a cornerstone in the study of cellular pathways regulated by this important kinase family. The data and protocols presented in this guide are intended to facilitate its effective use in both basic research and drug discovery endeavors. As our understanding of kinase signaling continues to evolve, the precise application of selective inhibitors like this compound will remain critical for dissecting complex biological processes and identifying novel therapeutic targets.
References
- 1. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Selective α1B- and α1D-adrenoceptor antagonists suppress noradrenaline-induced activation, proliferation and ECM secretion of rat hepatic stellate cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisindolylmaleimide XI Hydrochloride: A Technical Guide to its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3][4][5][6] As a member of the bisindolylmaleimide class of compounds, which are structurally related to staurosporine, it demonstrates significant selectivity for conventional PKC isoforms.[7] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signal transduction pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Protein Kinase C
This compound functions as an ATP-competitive inhibitor of PKC.[8] Its primary targets are the conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][6]
Quantitative Inhibition Data
The inhibitory activity of this compound against various kinases is summarized in the tables below.
Table 1: Inhibitory Activity (IC50) of this compound against PKC Isoforms
| Kinase Isoform | IC50 (nM) |
| PKCα | 9[1][2][3][4] |
| PKCβI | 28[1][2][3][4] |
| PKCβII | 31[1][4] |
| PKCγ | 37[1][4] |
| PKCε | 108[1][2][3][4] |
Table 2: Inhibitory Activity (IC50) of this compound against other Kinases
| Kinase | IC50 (µM) |
| GRK2 | 29[3] |
| GRK5 | 3.6[3] |
| GRK6 | 16[3] |
Impact on Signal Transduction Pathways
By inhibiting PKC, this compound modulates a variety of downstream signaling cascades.
The Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are key nodes in signal transduction, activated by diacylglycerol (DAG) and, for conventional isoforms, calcium. Once activated, PKC phosphorylates a wide array of substrate proteins, leading to diverse cellular responses. This compound blocks these downstream events by preventing the initial phosphorylation step.
Caption: Inhibition of the PKC signaling pathway by Bisindolylmaleimide XI.
T-Cell Activation Pathway
PKC is essential for T-cell activation. Inhibition of PKC by this compound has been shown to prevent T-cell activation and proliferation, with IC50 values ranging from 30-150 nM.[2][3] This is achieved by blocking the signaling cascade that leads to the secretion of interleukin-2 (IL-2) and the expression of IL-2 receptors.[1]
Caption: Bisindolylmaleimide XI blocks T-cell activation by inhibiting PKCθ.
G-Protein Coupled Receptor Kinase (GRK) Pathway
This compound also inhibits several G-protein coupled receptor kinases (GRKs). GRKs play a critical role in the desensitization of G-protein coupled receptors (GPCRs), a process vital for terminating signal transduction. By inhibiting GRKs, Bisindolylmaleimide XI can modulate the signaling of numerous GPCRs.
Caption: Inhibition of GPCR desensitization by Bisindolylmaleimide XI via GRK.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is a representative method for determining the IC50 of this compound against a specific PKC isoform.
Materials:
-
Purified recombinant human PKC isoform (e.g., PKCα)
-
This compound
-
PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)
-
Kinase reaction stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a microcentrifuge tube, combine the assay buffer, the PKC substrate peptide, and the desired concentration of this compound or vehicle (DMSO) control.
-
Add the purified PKC enzyme to the mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15 minutes at 30°C.
-
Stop the reaction by adding the kinase reaction stop solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
T-Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the T-cells in a 96-well microplate at a density of 1 x 10⁵ cells per well in RPMI-1640 medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Stimulate the T-cells with PHA or anti-CD3/anti-CD28 antibodies. Include an unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a valuable research tool for investigating signal transduction pathways mediated by Protein Kinase C and, to a lesser extent, G-protein coupled receptor kinases. Its selectivity for conventional PKC isoforms makes it a more specific inhibitor than broader-spectrum kinase inhibitors like staurosporine. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further research into the effects of this compound may uncover novel therapeutic applications in areas such as immunology, cardiology, and oncology.
References
- 1. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Protein kinase C α is a central signaling node and therapeutic target for breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. PKC alpha - Wikipedia [en.wikipedia.org]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
The Genesis of a Kinase Inhibitor Powerhouse: A Technical Guide to Bisindolylmaleimide Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of bisindolylmaleimide compounds from natural pigments to pivotal tools in cell biology and clinical therapeutics offers a compelling narrative of scientific discovery and medicinal chemistry innovation. This in-depth technical guide explores the history, discovery, and development of this crucial class of protein kinase inhibitors, providing detailed experimental insights and a comprehensive overview of their mechanism of action.
A Historical Overview: From Slime Molds to Clinical Trials
The story of bisindolylmaleimides begins in 1980, with the isolation of arcyriarubin A from the slime mold Arcyria denudate by Steglich and colleagues.[1][2] These vibrant red pigments were the first identified members of this chemical family. Initially characterized for their unique chemical structures, their profound biological activity as potent inhibitors of Protein Kinase C (PKC) soon came to light, sparking decades of research and development.[1][3]
The recognition of PKC as a critical node in cellular signal transduction and its implication in various diseases, including cancer and diabetic complications, propelled the development of synthetic bisindolylmaleimide derivatives.[4][5] A significant breakthrough came with the discovery that these compounds act as ATP-competitive inhibitors at the kinase domain of PKC.[6] This understanding paved the way for the rational design of more potent and selective inhibitors.
Key milestones in the development of bisindolylmaleimide compounds include:
-
1980: First isolation of a bisindolylmaleimide, arcyriarubin A, from a natural source.[2]
-
1990: Investigation of the synthetic bisindolylmaleimide GF109203X (BIM-I) as a selective PKC inhibitor.[1]
-
1995: Report on the synthesis of Ruboxistaurin (LY333531), a selective PKC-β inhibitor.[2]
-
2003: Detailed synthesis of Enzastaurin (LY317615), another potent PKC-β inhibitor.[7]
-
Late 1990s - Present: Extensive preclinical and clinical evaluation of various bisindolylmaleimide derivatives for the treatment of cancer and diabetic retinopathy.[8][9][10]
The Core Scaffold and Mechanism of Action
Bisindolylmaleimides are characterized by a central maleimide ring flanked by two indole moieties.[3] This structural motif mimics the purine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of protein kinases.[11] By occupying this site, they prevent the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling cascade.[2]
The primary targets of most bisindolylmaleimide compounds are the various isoforms of Protein Kinase C (PKC).[5] PKC is a family of serine/threonine kinases that play crucial roles in cell growth, differentiation, and apoptosis.[5] Dysregulation of PKC signaling is a hallmark of many diseases, making it an attractive therapeutic target.[4] The selectivity of different bisindolylmaleimide derivatives for specific PKC isoforms is determined by the substituents on the indole rings and the maleimide nitrogen.[1][3]
Quantitative Analysis of PKC Inhibition
The potency and selectivity of bisindolylmaleimide derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. These parameters are crucial for comparing the efficacy of different compounds and for guiding drug development efforts.
| Compound Name (Alias) | PKCα | PKCβI | PKCβII | PKCγ | PKCε | PKCζ | Reference(s) |
| GF109203X (BIM-I) | 20 nM | 17 nM | 16 nM | 20 nM | - | - | [12] |
| Ro 31-8220 (BIM-IX) | 5 nM | 24 nM | 14 nM | 27 nM | 24 nM | - | |
| Enzastaurin (LY317615) | 39 nM | 6 nM | - | 83 nM | 110 nM | - | [11] |
| Ruboxistaurin (LY333531) | - | 4.7 nM | 4.7 nM | - | - | - | [2] |
| Gö 6976 | 2.3 nM | 6.2 nM | - | - | >10 µM | >10 µM | [6] |
| Table 1: IC50 values of selected Bisindolylmaleimide compounds against various PKC isoforms. |
| Compound Name (Alias) | Ki (PKC) | Reference(s) |
| GF109203X (BIM-I) | 14 nM | |
| Table 2: Inhibitor constant (Ki) for GF109203X against PKC. |
Key Experimental Protocols
The synthesis and evaluation of bisindolylmaleimide compounds involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the development of this compound class.
General Synthetic Workflow
The synthesis of a novel bisindolylmaleimide inhibitor and its subsequent biological evaluation typically follows a structured workflow.
Synthesis of Bisindolylmaleimide (General Procedure)
The following protocol is a generalized method based on the efficient synthesis reported by Faul and colleagues, which utilizes a condensation reaction.
Materials:
-
Indole-3-acetamide derivative
-
Methyl indolyl-3-glyoxylate derivative
-
Potassium tert-butoxide (KOBut) in Tetrahydrofuran (THF) (1.0 M solution)
-
Anhydrous THF
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the indole-3-acetamide (1.0 eq) and methyl indolyl-3-glyoxylate (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a 1.0 M solution of KOBut in THF (3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the careful addition of concentrated HCl.
-
Dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired bisindolylmaleimide.
In Vitro Protein Kinase C Inhibition Assay
This protocol is based on the method described by Toullec et al. for determining the inhibitory activity of compounds against PKC.
Materials:
-
Purified PKC enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Bisindolylmaleimide compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H1, and the bisindolylmaleimide compound at various concentrations.
-
Initiate the reaction by adding purified PKC enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Collect the precipitate on a filter membrane and wash thoroughly to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the filter membrane using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
Bisindolylmaleimide compounds have evolved from being curiosities of the natural world to indispensable tools in chemical biology and promising therapeutic agents. Their journey underscores the power of natural product discovery coupled with rational drug design. While challenges such as achieving complete isoform selectivity and overcoming drug resistance remain, the bisindolylmaleimide scaffold continues to be a fertile ground for the development of novel kinase inhibitors. Future research will likely focus on exploring new chemical space around this privileged scaffold, identifying novel kinase targets, and leveraging these compounds in combination therapies to address complex diseases. The legacy of the bisindolylmaleimides is a testament to the enduring impact of fundamental research on human health.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The protein kinase C inhibitor bisindolyl maleimide 2 binds with reversed orientations to different conformations of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisindolylmaleimide XI Hydrochloride: A Technical Guide to Studying PKC Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The complexity and isoform-specific functions of PKC make it a critical target for pharmacological intervention and basic research. Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying PKC signaling.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PKC.[2] It exhibits selectivity for conventional PKC isoforms (cPKCs), which are dependent on calcium and diacylglycerol (DAG) for activation.[3][4][5] Its inhibitory activity is most potent against PKCα, followed by other conventional and novel PKC isoforms.[1][2]
Data Presentation
Inhibitory Activity of Bisindolylmaleimide XI (Ro 32-0432)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases. This data highlights its selectivity profile.
| Kinase | IC50 (nM) | Species | Notes |
| PKCα | 9 | Rat | Exhibits the highest potency against PKCα.[1][2] |
| PKCβI | 28 | Rat | Potent inhibition of this conventional PKC isoform.[1][2] |
| PKCβII | 31 | Rat | Similar potency to PKCβI.[1] |
| PKCγ | 37 | Rat | Effective inhibition of another conventional PKC isoform.[1] |
| PKCε | 108 | Rat | Displays lower potency against this novel PKC isoform compared to conventional ones.[1][2] |
| Other Kinases | At a concentration of 500 nM, Ro-32-0432 substantially inhibited (>50%) only 13 other kinases in a panel of 300.[2] |
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol is adapted from methodologies used for similar bisindolylmaleimide compounds and is suitable for determining the direct inhibitory effect of Bisindolylmaleimide XI on PKC activity.
Materials:
-
Recombinant active PKC isozymes (e.g., PKCα, PKCβ)
-
This compound (Ro 32-0432)
-
PKC substrate (e.g., Myelin Basic Protein (MBP), MARCKS)[6][7]
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
P81 phosphocellulose paper or other suitable separation method
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PS/DAG vesicles, and the PKC substrate.
-
Add varying concentrations of this compound to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the recombinant PKC enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol allows for the assessment of PKC activity in a cellular context by measuring the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).[3][4]
Materials:
-
Cell line of interest (e.g., cardiomyocytes, T-cells)
-
This compound (Ro 32-0432)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against phospho-MARCKS (e.g., Ser152/156)
-
Primary antibody against total MARCKS (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[8]
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 30 minutes) to induce PKC activation and substrate phosphorylation.[8]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.
T-Cell Proliferation Assay
Bisindolylmaleimide XI has been shown to prevent T-cell activation and proliferation.[9] This assay measures the inhibitory effect of the compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line
-
This compound (Ro 32-0432)
-
T-cell stimulants (e.g., Phytohaemagglutinin (PHA), anti-CD3/anti-CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Flow cytometer or scintillation counter
Procedure (using CFSE):
-
Isolate PBMCs or prepare the T-cell line.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with PHA or anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell division.
-
Quantify the percentage of proliferating cells in the presence and absence of the inhibitor.
Mandatory Visualizations
PKC Signaling Pathway
Caption: Simplified PKC signaling pathway highlighting upstream activators and downstream effects.
Experimental Workflow for Studying PKC Inhibition
Caption: A typical experimental workflow for characterizing a PKC inhibitor.
References
- 1. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. portlandpress.com [portlandpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. Pharmacologic- and gene therapeutic-based inhibition of PKCα/β enhances cardiac contractility and attenuates heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cell Permeability of Bisindolylmaleimide XI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bisindolylmaleimide XI hydrochloride is a member of the bisindolylmaleimide class of compounds, which are structurally related to the microbial alkaloid staurosporine.[3][4] It is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms, demonstrating selectivity for conventional PKC isoforms (cPKC) such as PKCα, PKCβI, PKCβII, and PKCγ over atypical PKC isoforms.[2][5] The compound's designation as "cell-permeable" indicates its ability to cross the lipid bilayer of cell membranes to engage with its intracellular targets.[5][6] Furthermore, its demonstrated oral bioavailability in animal models highlights its capacity for intestinal absorption, a key characteristic for orally administered drugs.[1][2]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Ro 32-0432, BIM XI | [5] |
| Molecular Formula | C₂₈H₂₉ClN₄O₂ | |
| Molecular Weight | 489.0 g/mol | [5] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| Purity | >98% |
Quantitative Data on Biological Activity
The primary mechanism of action of this compound is the inhibition of PKC isoforms. Its potency is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC₅₀ values for Bisindolylmaleimide XI against various kinases are summarized in Table 2.
| Target Kinase | IC₅₀ (nM) | Reference |
| PKCα | 9 | [2][5] |
| PKCβI | 28 | [2][5] |
| PKCβII | 31 | [2] |
| PKCγ | 37 | [2] |
| PKCε | 108 | [2][5] |
| T-cell activation/proliferation | 30-150 | [5] |
Mechanism of Action: PKC Inhibition
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. This compound exerts its effects by competitively binding to the ATP-binding site of the PKC catalytic domain, thereby preventing the phosphorylation of its downstream substrates.
Experimental Protocols for Cell Permeability Assessment
The "gold standard" for in vitro prediction of intestinal drug absorption is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Caco-2 Cell Permeability Assay Protocol
This protocol describes a typical bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) from the apical (AP) to the basolateral (BL) side and vice versa.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow or another poorly permeable marker for monolayer integrity testing.
-
This compound
-
LC-MS/MS system for sample analysis.
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture cells every 3-4 days.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for permeability studies.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
Prepare the dosing solution of this compound in HBSS at the desired concentration (e.g., 10 µM).
-
For AP to BL transport: Add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.
-
For BL to AP transport: Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the donor compartment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (mass per unit time)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (BL to AP) by the Papp (AP to BL). An ER > 2 suggests the involvement of active efflux transporters.
-
Conclusion
This compound is a valuable research tool due to its cell-permeable nature and its potent, selective inhibition of PKC. While specific quantitative data on its permeability, such as a Papp value, are not widely published, its proven oral efficacy in preclinical studies provides strong evidence for its efficient absorption across the intestinal epithelium.[1] The Caco-2 cell permeability assay remains the industry-standard in vitro method for quantitatively assessing the intestinal permeability of such compounds. The detailed protocol provided herein serves as a guide for researchers seeking to evaluate the permeability of Bisindolylmaleimide XI or other drug candidates. Further studies to determine the precise Papp value and to identify any potential involvement of efflux transporters would provide a more complete understanding of the cellular pharmacokinetics of this important PKC inhibitor.
References
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bisindolylmaleimide I [sigmaaldrich.com]
- 4. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
Unveiling the Off-Target Landscape of Bisindolylmaleimide XI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms. While its on-target effects are well-documented, a comprehensive understanding of its off-target interactions is crucial for accurate interpretation of experimental results and for the development of safer, more specific therapeutics. This technical guide provides an in-depth analysis of the off-target kinase inhibition profile of Bisindolylmaleimide XI, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Quantitative Analysis of Off-Target Kinase Inhibition
The selectivity of Bisindolylmaleimide XI has been assessed against a broad panel of kinases. The following tables summarize the inhibitory activity of Bisindolylmaleimide XI against its primary PKC targets and its notable off-target kinases.
Table 1: Inhibition of Primary Protein Kinase C (PKC) Targets
| Kinase Isoform | IC50 (nM) | Reference |
| PKCα | 9 | [1][2] |
| PKCβI | 28 | [1][2] |
| PKCβII | 31 | [1][2] |
| PKCγ | 37 | [1][2] |
| PKCε | 108 | [1][2] |
Table 2: Off-Target Kinase Inhibition Profile of Bisindolylmaleimide XI (Ro 32-0432)
Data from a comprehensive screen of 178 inhibitors against 300 kinases revealed the off-target profile of Ro 32-0432 when tested at a concentration of 500 nM. The following table details the kinases that exhibited significant inhibition.
| Kinase | Percentage Inhibition (%) at 500 nM | Kinase Family |
| Dramatically Inhibited (>80%) | ||
| PRKD1 (PKCμ) | 99 | CAMK |
| PRKD2 (PKCν) | 99 | CAMK |
| PRKD3 (PKCν) | 99 | CAMK |
| RPS6KA1 (RSK1) | 98 | AGC |
| RPS6KA3 (RSK2) | 98 | AGC |
| RPS6KA2 (RSK3) | 97 | AGC |
| RPS6KA6 (RSK4) | 96 | AGC |
| Substantially Inhibited (50-80%) | ||
| PRKCQ (PKCθ) | 79 | AGC |
| PRKCH (PKCη) | 78 | AGC |
| PRKCD (PKCδ) | 76 | AGC |
| PRKCI (aPKCι) | 69 | AGC |
| PRKCZ (aPKCζ) | 64 | AGC |
| GSK3α | 55 | CMGC |
| GSK3β | 53 | CMGC |
| MARK1 | 52 | CAMK |
| MARK2 | 51 | CAMK |
| MARK3 | 51 | CAMK |
| MARK4 | 50 | CAMK |
| ROCK1 | 50 | AGC |
Data extracted from the supplementary information of Anastassiadis et al., Nature Biotechnology, 2011.
Table 3: IC50 Values for Other Notable Off-Target Kinases
| Kinase | IC50 (µM) | Reference |
| GRK2 | 29 | |
| GRK5 | 3.6 | |
| GRK6 | 16 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on established and widely used protocols in the field.
In Vitro Radiometric Kinase Assay (for Kinase Panel Screening)
This protocol is representative of the "HotSpot" assay platform used for large-scale kinase inhibitor profiling.
1. Reagents and Materials:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
[γ-³³P]ATP: 10 mCi/ml.
-
Unlabeled ATP: 10 mM stock solution.
-
Kinase: Purified recombinant kinase.
-
Substrate: Specific peptide or protein substrate for each kinase.
-
This compound: Stock solution in DMSO.
-
Wash Buffer: 0.75% Phosphoric acid.
-
Filter Plates: 96-well phosphocellulose filter plates.
-
Scintillation Counter.
2. Assay Procedure:
-
A master mix of the kinase, substrate, and kinase buffer is prepared.
-
The this compound or DMSO (vehicle control) is added to the wells of a 96-well plate.
-
The kinase/substrate master mix is then added to the wells.
-
The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by spotting the reaction mixture onto the phosphocellulose filter plates. The peptide/protein substrate binds to the filter, while the unincorporated [γ-³³P]ATP does not.
-
The filter plates are washed multiple times with the wash buffer to remove unbound ATP.
-
The plates are dried, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated wells to the vehicle control wells.
ADP-Glo™ Kinase Assay (Alternative Non-Radioactive Method)
This assay is a common alternative for determining kinase activity and inhibitor potency by measuring the amount of ADP produced in the kinase reaction.
1. Reagents and Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Buffer: As described above (without radiolabeled ATP).
-
ATP: Stock solution.
-
Kinase: Purified recombinant kinase.
-
Substrate: Specific peptide or protein substrate.
-
This compound: Stock solution in DMSO.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
2. Assay Procedure:
-
The kinase reaction is set up in a white, opaque multi-well plate by combining the kinase, substrate, ATP, and either Bisindolylmaleimide XI or DMSO in the appropriate kinase buffer.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent is then added to each well to convert the ADP generated in the kinase reaction to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. This is followed by a 30-60 minute incubation at room temperature.
-
The luminescence, which is proportional to the amount of ADP produced, is measured using a luminometer.
-
The percentage of kinase inhibition is calculated by comparing the luminescence signals from the inhibitor-treated wells to the vehicle control wells.
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by Bisindolylmaleimide XI Off-Target Activity
The following diagram illustrates a simplified signaling pathway involving PKC and one of its significant off-targets, the RSK (Ribosomal S6 Kinase) family. Inhibition of both PKC and RSK by Bisindolylmaleimide XI can have complex downstream effects on cell proliferation and survival.
Caption: Simplified PKC and MAPK/RSK signaling pathways and their inhibition by Bisindolylmaleimide XI.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram outlines the general workflow for assessing the off-target effects of a kinase inhibitor using a large-scale panel screen.
Caption: General workflow for identifying and characterizing off-target kinase inhibition.
References
Methodological & Application
Preparing Bisindolylmaleimide XI Hydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide XI hydrochloride (also known as BIM XI or Ro 31-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] Its selectivity for specific PKC isoforms makes it a valuable tool in signal transduction research and drug discovery, particularly in studies related to T-cell activation, cardiac contractility, and cancer.[1][2] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure experimental reproducibility and accuracy.
Compound Information
| Property | Value | Source |
| Synonyms | BIM XI, Ro 31-0432 | [1] |
| Molecular Formula | C₂₈H₂₈N₄O₂ • HCl | [1][4] |
| Molecular Weight | 489.0 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Form | Crystalline solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [1][2][4] |
Mechanism of Action
This compound is a highly selective inhibitor of Protein Kinase C (PKC). It functions as an ATP-competitive inhibitor, targeting the kinase domain of PKC.[5] This inhibition prevents the phosphorylation of downstream target proteins involved in various cellular processes. BIM XI displays greater selectivity for certain PKC isoforms, as indicated by the following IC₅₀ values:
| PKC Isoform | IC₅₀ Value |
| PKCα | 9 nM |
| PKCβI | 28 nM |
| PKCβII | 31 nM |
| PKCγ | 37 nM |
| PKCε | 108 nM |
This selectivity allows for the targeted investigation of specific PKC-mediated signaling pathways.
Signaling Pathway Inhibition
This compound's inhibition of PKC isoforms can impact multiple downstream signaling cascades critical to cell proliferation, differentiation, and apoptosis.[2] By blocking PKC, BIM XI can modulate pathways such as the MAPK/ERK and PI3K/Akt signaling pathways.
Caption: Inhibition of PKC by Bisindolylmaleimide XI.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.489 mg of this compound (Molecular Weight = 489.0 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be necessary to fully dissolve the compound.[2]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can lead to degradation of the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][7][8]
Storage and Stability:
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Protect the stock solution from light.
Preparation of Working Solutions
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for using BIM XI.
Applications
This compound is a versatile tool for studying a range of biological processes:
-
T-Cell Activation and Proliferation: It has been shown to prevent T-cell activation and proliferation, making it useful for immunology research.[1][2]
-
Cardiovascular Research: Inhibition of PKCα by BIM XI has been associated with enhanced cardiac contractility and protection from heart failure.[1][2]
-
Cancer Biology: Given the role of PKC in cell proliferation and survival, BIM XI is utilized to investigate cancer signaling pathways.[2]
-
Neuroscience: It has been used to study the role of PKC in neuronal signaling.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound 98 (TLC), solid Ro 32-0432 [sigmaaldrich.com]
- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunomart.com [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bisindolylmaleimide XI Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC).[1][2] It exhibits greater selectivity for the classical PKC isoforms (PKCα, PKCβI, PKCβII, PKCγ) over the novel PKC isoform PKCε.[1][2][3] Due to its crucial role in signal transduction pathways that govern cell proliferation, differentiation, and apoptosis, PKC is a significant target in drug discovery. This compound is therefore a valuable tool for studying PKC-mediated signaling events and for investigating the therapeutic potential of PKC inhibition in various diseases, including cancer and inflammatory conditions.
These application notes provide detailed protocols for the use of this compound in cell culture, including data on its effective concentrations and methodologies for key experiments.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various PKC isoforms and its application in different cell lines.
Table 1: Inhibitory Activity of this compound against PKC Isoforms
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Data sourced from MedchemExpress and Cayman Chemical product information.[1][2]
Table 2: Application of this compound in Various Cell Lines
| Cell Line/Type | Application | Effective Concentration | Incubation Time | Outcome |
| Human Peripheral T-cells | Inhibition of T-cell activation | 30-150 nM (IC₅₀) | Not specified | Prevention of T-cell activation and proliferation.[2] |
| Human T-cell clone (HA27) | Inhibition of antigen-specific proliferation | Not specified | Not specified | Inhibition of proliferation after exposure to antigen-pulsed cells.[4] |
| Rat Hippocampal H19-7/IGF-IR Cells | Blockade of Bryostatin-induced protein synthesis | 100 nM | Not specified | Blocked the enhancement of behavioral conditioning.[5] |
| Ocy454 (osteocyte-like cells) | Inhibition of PMA-induced effects | 10 µM | 6 hours | Used to study the role of PKC in FGF23 synthesis.[6] |
| Cerebrovascular Smooth Muscle Cells | Inhibition of Oxyhemoglobin-induced vasoconstriction | 360 nM | Not specified | Blocked contractions, suggesting a role for PKCε.[7] |
| COLO205 (colon cancer cells) | Reversal of C1B5 peptide-induced growth inhibition | 1 µM | 7 days | Counteracted the inhibition of colony growth.[8][9] |
| HEK-293 Cells | Inhibition of Ca²⁺ oscillations | 1.0-2.5 µM | 1 hour | Eliminated [Ca²⁺]e-evoked [Ca²⁺]i oscillations.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 489.0 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound powder. For example, to prepare a 10 mM stock solution, dissolve 4.89 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution gently until the powder is completely dissolved. Warming the solution to 37°C may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]
Protocol 2: General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at the desired density in a suitable culture vessel and allow them to adhere (for adherent cells) or stabilize (for suspension cells) overnight in a CO₂ incubator at 37°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment:
-
For adherent cells: Carefully aspirate the old medium from the wells and replace it with the medium containing the desired concentration of this compound.
-
For suspension cells: Add the appropriate volume of the concentrated working solution directly to the cell suspension to achieve the desired final concentration.
-
-
Control Group: Include a vehicle control group by treating cells with the same volume of medium containing the equivalent concentration of DMSO used for the highest concentration of the inhibitor.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 30 minutes to 24 hours), depending on the specific experimental endpoint.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as western blotting, flow cytometry, proliferation assays (e.g., MTT or BrdU), or cytokine secretion assays (e.g., ELISA).
Protocol 3: Inhibition of T-Cell Activation
This protocol provides a more specific application for assessing the inhibitory effect of this compound on T-cell activation.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a specific T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
T-cell activators: e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies
-
This compound stock solution
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs using a density gradient centrifugation method or culture your T-cell line according to standard protocols. Resuspend the cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in a volume of 100 µL.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted inhibitor to the respective wells. For the vehicle control, add medium with the corresponding DMSO concentration. Incubate the plate for 30 minutes to 1 hour at 37°C in a CO₂ incubator.
-
T-cell Stimulation: Prepare a solution of T-cell activators (e.g., PMA at 50 ng/mL and ionomycin at 1 µM, or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) in complete RPMI-1640 medium. Add 50 µL of this stimulation cocktail to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the assay.
-
Assessment of Activation: T-cell activation can be assessed by:
-
Proliferation: Add a proliferation reagent (e.g., BrdU or [³H]-thymidine) for the last 18-24 hours of incubation and measure incorporation.
-
Cytokine Production: Collect the supernatant to measure the secretion of cytokines like IL-2 by ELISA.
-
Surface Marker Expression: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow.
Caption: PKC Signaling Pathway Inhibition by Bisindolylmaleimide XI.
Caption: General Experimental Workflow for Cell Treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 4. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cell culture. [bio-protocol.org]
- 7. ahajournals.org [ahajournals.org]
- 8. C1B domain peptide of protein kinase Cγ significantly suppresses growth of human colon cancer cells in vitro and in an in vivo mouse xenograft model through induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes: Western Blot Analysis Following Bisindolylmaleimide XI Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent, cell-permeable, and highly selective inhibitor of Protein Kinase C (PKC).[1][2][3] It functions as an ATP-competitive inhibitor, displaying particular selectivity for conventional PKC isoforms such as PKCα, PKCβ, and PKCγ.[3][4] Its utility in research lies in its ability to dissect the complex roles of PKC in various cellular signaling cascades, including cell proliferation, T-cell activation, and apoptosis.[1][2] Western blot analysis is a crucial technique to elucidate the downstream effects of Bisindolylmaleimide XI treatment by quantifying changes in the phosphorylation status and expression levels of specific proteins within these pathways.
These application notes provide a comprehensive guide to performing and interpreting Western blot experiments to study the effects of this compound.
Mechanism of Action
This compound selectively targets the ATP-binding site within the catalytic domain of PKC. By competitively binding to this site, it prevents the phosphorylation of PKC's downstream substrates, effectively inhibiting the propagation of signals along PKC-dependent pathways.[4]
Caption: Bisindolylmaleimide XI competitively inhibits the ATP binding site of PKC.
Affected Signaling Pathways
While PKC is the primary target, its inhibition by Bisindolylmaleimide XI can have cascading effects on numerous interconnected signaling pathways. Researchers should consider investigating these related pathways to gain a comprehensive understanding of the inhibitor's cellular impact.
-
Protein Kinase C (PKC) Pathway: The most direct effect is the reduced phosphorylation of direct PKC substrates.
-
MAPK Pathways (ERK, JNK, p38): PKC isoforms can modulate MAPK signaling. The effect of PKC inhibition on ERK, JNK, and p38 phosphorylation can be cell-type and context-dependent, sometimes leading to activation or inhibition.[2][5]
-
Wnt/β-catenin Pathway: Certain bisindolylmaleimides have been shown to influence the Wnt pathway, potentially through PKC-independent mechanisms involving glycogen synthase kinase-3 (GSK-3).[6][7]
-
STAT3 Pathway: Some bisindolylmaleimide analogues have demonstrated the ability to directly inhibit STAT3 phosphorylation and activation, suggesting potential for pathway crosstalk or off-target effects.[8]
Caption: Signaling pathways potentially affected by Bisindolylmaleimide XI.
Quantitative Data
Table 1: Inhibitory Potency (IC₅₀) of Bisindolylmaleimide XI
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) against various PKC isoforms, highlighting the inhibitor's selectivity.
| Kinase Target | IC₅₀ (nM) | Reference |
| PKCα | 9 | [1][2][3] |
| PKCβI | 28 | [1][2][3] |
| PKCβII | 31 | [3] |
| PKCγ | 37 | [3] |
| PKCε | 108 | [1][2][3] |
Table 2: Potential Western Blot Targets and Expected Outcomes
This table provides a list of suggested proteins to analyze via Western blot to determine the cellular effects of Bisindolylmaleimide XI treatment.
| Target Protein | Rationale for Analysis | Expected Outcome After Treatment |
| Phospho-PKC Substrate (Ser) | To directly measure the inhibition of PKC catalytic activity. | ↓ Decrease |
| Total PKC Isoforms (α, β, γ) | To ensure changes are due to activity, not protein degradation. | No significant change |
| Phospho-ERK1/2 (Thr202/Tyr204) | To assess impact on the MAPK/ERK signaling pathway. | ↑ or ↓ (Cell-type dependent) |
| Total ERK1/2 | Loading control for Phospho-ERK1/2. | No significant change |
| Phospho-p38 (Thr180/Tyr182) | To assess impact on stress-activated MAPK pathways. | ↑ or ↓ (Cell-type dependent) |
| Total p38 | Loading control for Phospho-p38. | No significant change |
| β-catenin | To investigate crosstalk with the Wnt signaling pathway. | Potential for stabilization |
| Loading Control (β-Actin, GAPDH) | To ensure equal protein loading across all lanes. | No significant change |
Experimental Protocols
The following protocols provide a step-by-step guide for conducting Western blot analysis.
Caption: General experimental workflow for Western blot analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1][9] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]
-
Treatment: On the day of the experiment, dilute the stock solution in pre-warmed cell culture media to the desired final concentration. Typical working concentrations range from 1 µM to 10 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Treat cells for a predetermined duration. For kinase inhibition studies, time points can range from 30 minutes to several hours.[9]
Protocol 2: Protein Extraction (Cell Lysis)
-
Preparation: Pre-chill all buffers and centrifuges to 4°C. Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Wash: Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[10]
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 200-400 µL for a 6-well plate).
-
Scraping and Collection: Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This fraction contains the soluble proteins.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer (e.g., 4x or 6x) to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE: Load equal amounts of protein (typically 15-30 µg) per lane onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[11]
-
Imaging: Capture the chemiluminescent signal using a digital imager (e.g., a CCD camera-based system) or X-ray film.[11]
-
Analysis: Quantify band intensities using image analysis software. Normalize the signal of the protein of interest to a loading control to compare protein levels across different conditions. For phosphoproteins, it is critical to normalize the phospho-signal to the total protein signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. advms.pl [advms.pl]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Bisindolylmaleimide XI Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It exhibits greater selectivity for the conventional PKC isoforms (cPKC), particularly PKCα, over the novel PKC isoforms.[2] Specifically, it shows approximately 10-fold greater selectivity for PKCα (IC₅₀ = 9 nM) and 4-fold greater selectivity for PKCβI (IC₅₀ = 28 nM) compared to the Ca²⁺-independent PKCε (IC₅₀ = 108 nM). Due to its role in modulating critical signaling pathways, this compound has been investigated for its therapeutic potential in various in vivo models of disease, including chronic inflammation, autoimmune disorders, and cardiovascular conditions.[3][4][5] These application notes provide a comprehensive overview of its use in in vivo animal studies, including its mechanism of action, experimental protocols, and available data.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PKC.[1] The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Upon activation by second messengers like diacylglycerol (DAG) and Ca²⁺, PKC isoforms translocate to cellular membranes and phosphorylate a wide array of substrate proteins, thereby propagating downstream signaling cascades.
By inhibiting PKC, particularly PKCα, this compound can modulate these pathways. For instance, its ability to prevent T-cell activation is a key mechanism behind its anti-inflammatory and immunomodulatory effects.[3] PKC is essential for T-cell receptor (TCR) signaling, which, upon antigen presentation, leads to the activation of downstream pathways culminating in cytokine production and T-cell proliferation. This compound has been shown to inhibit interleukin-2 (IL-2) secretion and IL-2 receptor expression in T-cells.[3]
Data Presentation
In Vitro Potency
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 9.3[1] |
| PKCβI | 28[1] |
| PKCβII | 30[1] |
| PKCγ | 36.5[1] |
| PKCε | 108.3[1] |
In Vivo Efficacy and Dosage
| Animal Model | Application | Route of Administration | Dosage | Vehicle | Observed Effect | Reference |
| Rat (Female AHH/R) | Phorbol Ester-Induced Edema | Oral | 10 - 50 mg/kg (single dose) | Not specified in abstract | Inhibition of edema | [1][3] |
| Rat | Adjuvant-Induced Arthritis | Oral | 50 mg/kg/day | Not specified in abstract | Inhibition of secondary paw swelling | [6] |
| Rat (Lewis) | Experimental Autoimmune Myocarditis | Intraperitoneal | 1 mg/kg (every 2 days from day 14 to 18) | DMSO | Reduced expression of heart failure biomarkers, decreased cardiac fibrosis, and suppressed pro-inflammatory cytokines (IL-1β and IL-17).[4][5] | [4][5] |
| Mouse (C57BL/6N) | 2-Methoxyestradiol (2ME)-Induced Vascular Leakage | Intravenous | 1 mg/kg | Not specified | Attenuation of extravasation of Evans blue dye into lung tissue. | [7] |
Experimental Protocols
Inhibition of Phorbol Ester-Induced Edema in Rats (Oral Administration)
This protocol is based on the study by Birchall et al. (1994), which demonstrated the oral efficacy of Ro 32-0432 in a model of acute inflammation.
Materials:
-
This compound (Ro 32-0432)
-
Phorbol myristate acetate (PMA) or another suitable phorbol ester
-
Vehicle for oral administration (The specific vehicle is not detailed in the available abstracts and would require consulting the full-text article of Birchall et al., 1994. A common vehicle for oral gavage in rats is a suspension in 0.5% carboxymethylcellulose or a solution in a small amount of DMSO further diluted in corn oil or saline.)
-
Female AHH/R rats (200-250 g)[8]
-
Plethysmometer or caliper for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Induction of Edema:
-
At a specified time after drug administration (e.g., 1 hour), induce edema by applying a solution of phorbol ester in a suitable solvent (e.g., acetone) to the ear or paw of the rat.
-
-
Assessment of Edema:
-
Measure the thickness or volume of the ear or paw at regular intervals (e.g., every hour for 6 hours) using a caliper or plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.
-
Experimental Workflow for Phorbol Ester-Induced Edema Model
Caption: Workflow for assessing the in vivo efficacy of this compound in a rat model of phorbol ester-induced edema.
Adjuvant-Induced Arthritis in Rats (Oral Administration)
This protocol is a general guideline based on the mention of Ro 32-0432's efficacy in this model by Birchall et al. (1994) and general protocols for this model.
Materials:
-
This compound (Ro 32-0432)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Vehicle for oral administration
-
Male Lewis or Sprague-Dawley rats
-
Calipers for measuring paw diameter
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of CFA into the plantar surface of one hind paw or the base of the tail.
-
-
Drug Administration:
-
Prepare a solution/suspension of this compound in the chosen vehicle.
-
Begin daily oral administration of the compound (e.g., 50 mg/kg) or vehicle on a predetermined schedule (e.g., from day 0 to day 21).[6]
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis.
-
Measure the diameter of both hind paws (injected and non-injected) at regular intervals (e.g., every other day) starting from day 7.
-
Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, based on erythema, swelling, and joint deformity).
-
-
Data Analysis:
-
Compare the changes in paw diameter and arthritis scores between the treated and vehicle control groups. Calculate the percentage of inhibition of the secondary (non-injected) paw swelling.
-
Experimental Autoimmune Myocarditis in Rats (Intraperitoneal Administration)
This protocol is based on the detailed study by Zhong et al. (2017) and provides a specific method for investigating the cardioprotective effects of Ro 32-0432.[5]
Materials:
-
This compound (Ro 32-0432)
-
Porcine cardiac myosin
-
Complete Freund's Adjuvant (CFA)
-
Male Lewis rats
-
Dimethyl sulfoxide (DMSO)
-
Equipment for echocardiography and electrocardiography (ECG)
-
Reagents for histological analysis and cytokine measurement (e.g., ELISA kits)
Procedure:
-
Induction of Myocarditis:
-
On day 0, immunize rats with an emulsion of porcine cardiac myosin and CFA to induce experimental autoimmune myocarditis (EAM).
-
-
Drug Administration:
-
Assessment of Cardiac Function:
-
Perform echocardiography and ECG at baseline and at specified time points after treatment to assess cardiac function (e.g., ejection fraction, QRS duration).
-
-
Histological and Molecular Analysis:
-
At the end of the study (e.g., day 21), euthanize the animals and collect heart tissue.
-
Perform histological analysis (e.g., Masson's trichrome staining) to assess cardiac fibrosis.
-
Measure the expression of heart failure biomarkers (e.g., ANP, BNP) and pro-inflammatory cytokines (e.g., IL-1β, IL-17) in the heart tissue or serum using qPCR or ELISA.[4]
-
-
Data Analysis:
-
Compare the cardiac function parameters, histological scores, and biomarker levels between the treated and control groups.
-
Experimental Workflow for Autoimmune Myocarditis Model
Caption: Workflow for evaluating this compound in a rat model of experimental autoimmune myocarditis.
Signaling Pathways
PKCα Signaling Pathway
This compound is a potent inhibitor of PKCα. The activation of PKCα is initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺). Both DAG and Ca²⁺ are required for the recruitment and activation of PKCα at the cell membrane, from where it phosphorylates a variety of downstream targets involved in cell proliferation, differentiation, and inflammation.
Caption: Simplified PKCα signaling pathway and the inhibitory action of this compound.
T-Cell Activation Pathway
T-cell activation is a central event in the adaptive immune response and is initiated by the interaction of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC). This, along with co-stimulatory signals, triggers a signaling cascade involving multiple kinases, including PKC. PKCθ is a key isoform in T-cells, but other conventional PKCs also play a role. PKC activation downstream of the TCR leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of genes encoding cytokines like IL-2 and their receptors, leading to T-cell proliferation and differentiation. This compound can prevent these downstream events by inhibiting PKC.
Caption: Role of PKC in T-cell activation and its inhibition by this compound.
Safety and Toxicology
Disclaimer: This document is intended for informational purposes only and does not constitute medical or veterinary advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals and under an approved animal care and use protocol. Researchers should consult the primary literature for more detailed information and validate all protocols in their own laboratory settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. Drugs targeting cell signalling (Chapter 11) - Drugs for the Treatment of Respiratory Diseases [resolve.cambridge.org]
Application Notes and Protocols for Cell Viability Assays with Bisindolylmaleimide XI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] This application note provides detailed protocols for assessing cell viability upon treatment with this compound, summarizes its inhibitory activity, and visualizes its mechanism of action through signaling pathway diagrams.
This compound exhibits high selectivity for conventional PKC isoforms, particularly PKCα and PKCβI, competing with ATP at the kinase domain.[1][3] The PKC family of serine/threonine kinases plays a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and survival.[3][4] Dysregulation of PKC signaling is implicated in various diseases, including cancer, making it a key target for therapeutic intervention. By inhibiting specific PKC isoforms, this compound can induce apoptosis and cause cell cycle arrest in susceptible cell types.[3][4]
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various Protein Kinase C (PKC) isoforms.
| Target | IC₅₀ (nM) | Reference |
| PKCα | 9 | [1][2] |
| PKCβI | 28 | [1][2] |
| PKCβII | 31 | [2] |
| PKCγ | 37 | [2] |
| PKCε | 108 | [1][2] |
Anti-proliferative Activity of this compound
The IC₅₀ values for the anti-proliferative effects of this compound are cell-type dependent. The following table provides an example of its activity.
| Cell Type | Effect | IC₅₀ Range (nM) | Reference |
| Human T-cells | Prevention of activation and proliferation | 30-150 | [1] |
A related anilino-monoindolylmaleimide, a selective PKCβ inhibitor, has demonstrated the following cytotoxic effects in AIDS-related Non-Hodgkin lymphoma cells:
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 2F7 | AIDS-Burkitt Lymphoma | 14 | [3] |
| BCBL-1 | AIDS-Primary Effusion Lymphoma | 15 | [3] |
| UMCL01-101 | AIDS-Diffuse Large B Cell Lymphoma | 28 | [3] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of PKC isoforms. This inhibition disrupts downstream signaling pathways that regulate cell survival, proliferation, and apoptosis.
PKC-Mediated Survival Pathway and its Inhibition
The diagram below illustrates a generalized PKC survival pathway and how this compound intervenes. Activation of PKC can lead to the phosphorylation and activation of downstream pro-survival proteins and the inhibition of pro-apoptotic proteins. By blocking PKC, this compound prevents these survival signals, leading to the induction of apoptosis.
Caption: Inhibition of PKC-mediated survival signaling by this compound.
Induction of Apoptosis via PKC Inhibition
Inhibition of specific PKC isoforms, such as PKCα and PKCβ, can lead to the activation of the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Apoptosis induction pathway via PKC inhibition by this compound.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the cytotoxic effects of this compound.
Experimental Workflow for a Cell Viability Assay
The general workflow for assessing cell viability after treatment with this compound is outlined below.
Caption: General experimental workflow for cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After the MTT incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Principle: Similar to the MTT assay, the MTS assay is a colorimetric method that measures cell viability. The MTS tetrazolium compound is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
This compound
-
Combined MTS/PES solution (commercially available)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with 100 µL of the prepared compound dilutions. Include vehicle and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound
-
CellTiter-Glo® Reagent (commercially available)
-
Opaque-walled 96-well plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Luminometer
Protocol:
-
Seed cells into an opaque-walled 96-well plate at the desired density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the wells. Include appropriate controls.
-
Incubate for the chosen duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Conclusion
This compound is a valuable tool for studying PKC-mediated signaling pathways and for identifying potential therapeutic strategies for diseases characterized by aberrant PKC activity. The protocols provided in this application note offer reliable methods for assessing the impact of this inhibitor on cell viability. The choice of assay will depend on the specific experimental needs, cell type, and available equipment. Careful optimization of cell number, compound concentration, and incubation time is recommended for achieving robust and reproducible results.
References
- 1. Protein kinase C epsilon is required for non-small cell lung carcinoma growth and regulates the expression of apoptotic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage of Bisindolylmaleimide XI Hydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways.[1] Its efficacy and selectivity make it a valuable tool in studying signal transduction and for potential therapeutic development. Proper storage and handling of this compound solutions are paramount to ensure its stability, potency, and the reproducibility of experimental results. These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of this compound solutions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₉ClN₄O₂ |
| Molecular Weight | 489.01 g/mol |
| CAS Number | 145333-02-4 |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO and Methanol |
Long-Term Storage Recommendations
The stability of this compound is dependent on its form (solid or in solution) and the storage conditions.
Solid Form
For long-term storage, the solid (powder) form of this compound should be stored at -20°C under desiccating conditions.[2] When stored properly, the solid compound is stable for at least four years.[1]
Solution Form
The long-term storage of this compound in solution requires careful consideration of the solvent, temperature, and handling procedures to prevent degradation.
Recommended Storage Conditions for Stock Solutions:
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -20°C | Up to 1 month[3] |
| DMSO | -80°C | Up to 6 months[3] |
Key Considerations for Solution Storage:
-
Solvent Choice: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
-
Light Sensitivity: Protect solutions from light, as exposure can cause degradation.[4] Use amber-colored vials or wrap containers in foil.
-
Moisture: Ensure that the solvent and storage containers are free of moisture to prevent hydrolysis. Store in tightly sealed containers.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.89 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming and sonication may be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Stability Assessment of this compound Solution by HPLC
This protocol outlines a forced degradation study to assess the stability of a this compound solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To determine the degradation profile of this compound under various stress conditions and to validate an HPLC method for its stability assessment.
Materials and Reagents:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
1. Forced Degradation Study:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours in a temperature-controlled oven.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
Control Sample: Keep an aliquot of the stock solution at the recommended storage condition (-80°C).
2. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 230-280 nm).
-
Column Temperature: 30°C
-
-
Analysis:
-
Dilute the control and stressed samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Data Presentation:
The results of the stability study should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Study of this compound Solution
| Stress Condition | Incubation Time (hours) | Incubation Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl | 24 | 60°C | ||
| 0.1 N NaOH | 24 | 60°C | ||
| 3% H₂O₂ | 24 | Room Temperature | ||
| Thermal | 48 | 60°C | ||
| Photolytic | 48 | Ambient | ||
| Control | 48 | -80°C |
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Apoptosis Assays with Bisindolylmaleimide XI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride is a member of the bisindolylmaleimide family of compounds, which are known to be potent modulators of various signaling pathways, leading to the induction of apoptosis in a range of cancer cell lines. While initially identified as protein kinase C (PKC) inhibitors, several studies have revealed that their pro-apoptotic effects can be PKC-independent and involve other signaling molecules.[1] This document provides detailed protocols for assessing apoptosis induced by this compound, focusing on key assays: Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays.
Mechanism of Action in Apoptosis
Bisindolylmaleimides can induce apoptosis through various mechanisms. One key pathway involves the inhibition of STAT3 signaling. Some synthetic bisindolylmaleimide analogues have been shown to bind directly to the SH2 domain of STAT3, inhibiting its phosphorylation and activation.[2] This leads to the reduced expression of downstream anti-apoptotic genes like Bcl-xL and survivin, ultimately promoting apoptosis.[2]
Furthermore, compounds like Bisindolylmaleimide IX have been demonstrated to induce the intrinsic apoptotic pathway.[3] This involves a conformational change in Bax, its translocation to the mitochondria, and the subsequent release of pro-apoptotic factors such as cytochrome c, Smac, and Omi/HtrA2.[3] This cascade leads to the activation of caspase-9 and downstream effector caspases like caspase-3.[3] Some bisindolylmaleimides can also facilitate extrinsic apoptosis mediated by death receptors.[1]
It is important to note that the precise mechanism and optimal treatment conditions can be cell-type specific and compound-specific. Therefore, the following protocols provide a general framework, and optimization is highly recommended.
Data Presentation
A critical step in evaluating the pro-apoptotic activity of this compound is to perform a dose-response and time-course analysis. The following tables provide a template for summarizing quantitative data from apoptosis assays.
Table 1: Dose-Response of this compound on Apoptosis Induction
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | |||
| 0.1 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 |
Data to be collected at a fixed time point (e.g., 24 or 48 hours) as determined by a preliminary time-course experiment.
Table 2: Time-Course of Apoptosis Induction by this compound
| Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Data to be collected at a fixed concentration (e.g., the determined IC50 value) of this compound.
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[4]
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time periods. Include a vehicle-treated control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the cells from the medium.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining:
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[4][6]
2. Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (e.g., containing a fluorogenic or colorimetric substrate)
-
Lysis buffer (provided with the kit)
-
Plate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the caspase activity assay kit. This typically involves washing the cells with PBS and then adding a lysis buffer.
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate solution to each well.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol, protected from light.
-
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Quantify the caspase activity relative to the vehicle-treated control.
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cell line of interest grown on coverslips or slides
-
TUNEL assay kit (e.g., with FITC-labeled dUTP)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells again with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells with PBS to stop the reaction.
-
If desired, counterstain the nuclei with a DNA-binding dye like DAPI or Hoechst.
-
-
Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Visualizations
Caption: Signaling pathway of Bisindolylmaleimide XI-induced apoptosis.
Caption: General workflow for assessing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis with Bisindolylmaleimide XI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1] As a cell-permeable compound, it is a valuable tool for investigating the role of PKC in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. Flow cytometry is a powerful technique for analyzing single cells, making it an ideal method to study the effects of this compound on cell populations. These application notes provide detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PKC. It exhibits selectivity for certain PKC isoforms, making it a more specific tool than broad-spectrum kinase inhibitors like staurosporine.[1] The inhibition of PKC can disrupt downstream signaling pathways, leading to various cellular responses such as cell cycle arrest and induction of apoptosis.[2] It is important to note that like other bisindolylmaleimides, Bisindolylmaleimide XI may have off-target effects on other kinases, such as Glycogen Synthase Kinase-3 (GSK-3), which should be considered when interpreting results.[3][4]
Data Presentation
Inhibitory Activity of Bisindolylmaleimide XI and Related Compounds
| Compound | Target | IC₅₀ (nM) | Reference |
| Bisindolylmaleimide XI (Ro 32-0432) | PKCα | 9 | [1] |
| PKCβI | 28 | [1] | |
| PKCβII | 31 | [1] | |
| PKCγ | 37 | [1] | |
| PKCε | 108 | [1] | |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20 | [5] |
| PKCβI | 17 | [5] | |
| PKCβII | 16 | [5] | |
| PKCγ | 20 | [5] | |
| GSK-3 (in vitro, cell lysates) | 360 | [3] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKC-α | 5 | [6] |
| PKC-βI | 24 | [6] | |
| PKC-βII | 14 | [6] | |
| PKC-γ | 27 | [6] | |
| PKC-ε | 24 | [6] | |
| GSK-3β (in vitro, cell lysates) | 6.8 | [3] | |
| Bisindolylmaleimide X (Ro 31-8425) | rat brain PKC | 15 |
Recommended Concentration Ranges for Cellular Assays
| Compound | Cell-Based Assay | Concentration Range | Reference |
| Bisindolylmaleimide XI | T-cell activation and proliferation | 30 - 150 nM | |
| Bisindolylmaleimide I | Inhibition of DNA synthesis (Swiss 3T3 cells) | 0 - 1 µM | [5] |
| Reduction of GSK-3 activity (adipocytes) | 5 µM | [3][5] | |
| Enzastaurin (PKCβ inhibitor) | Inhibition of cell viability (NHL cells) | 5 - 30 µM | [2] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps to induce and quantify apoptosis in a cell line of interest treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and incubate for 24 hours to allow for attachment and recovery.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cells directly into flow cytometry tubes.
-
For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the supernatant and the detached cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2 or equivalent).
-
Gate out debris and aggregates using forward and side scatter, and then analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Inhibition of the PKC signaling pathway by this compound.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
References
- 1. bu.edu [bu.edu]
- 2. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. scispace.com [scispace.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Bisindolylmaleimide XI Hydrochloride in Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride, also known as GF 109203X, is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It acts as an ATP-competitive inhibitor, making it a valuable tool for dissecting PKC-mediated signaling pathways.[2] Due to its high affinity and selectivity, Bisindolylmaleimide XI is widely used in cell-based assays and in vitro kinase assays to investigate the physiological and pathological roles of PKC. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation kinase assays, a powerful technique to study the activity of a specific kinase in a complex protein mixture.
Mechanism of Action
This compound is a competitive inhibitor with respect to ATP and displays high selectivity for PKC over other kinases like EGFR, PDGFR, and the insulin receptor.[1] While it is a potent inhibitor of classical and novel PKC isoforms, it is important to note that at higher concentrations, it may also inhibit other kinases such as p90 ribosomal S6 kinase (p90RSK) and glycogen synthase kinase-3 (GSK-3).[3][4] Therefore, careful dose-response experiments are crucial for interpreting results.
Data Presentation
Table 1: Inhibitory Activity of Bisindolylmaleimide XI (GF 109203X) against various kinases.
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| PKCα | 20 | Cell-free assay | [1] |
| PKCβI | 17 | Cell-free assay | [1] |
| PKCβII | 16 | Cell-free assay | [1] |
| PKCγ | 20 | Cell-free assay | [1] |
| PKCα | 8 | In vitro kinase assay (50 μM ATP) | [3] |
| PKCε | 12 | In vitro kinase assay (50 μM ATP) | [3] |
| RSK1 | 610 | In vitro kinase assay (50 μM ATP) | [3] |
| RSK2 | 310 | In vitro kinase assay (50 μM ATP) | [3] |
| RSK3 | 120 | In vitro kinase assay (50 μM ATP) | [3] |
| GSK-3 (from cell lysates) | 360 | In vitro kinase assay | [4] |
| GSK-3β (immunoprecipitated) | 170 | In vitro kinase assay | [4] |
IC50 values can vary depending on the ATP concentration in the assay. For instance, at a physiological ATP concentration of 5 mM, the IC50 of GF109203X for RSK2, PKCα, and PKCε increases to 7400 nM, 310 nM, and 170 nM, respectively.[3]
Experimental Protocols
Protocol 1: Immunoprecipitation of Target Kinase
This protocol describes the immunoprecipitation of a target kinase from cell lysates.
Materials:
-
Cells of interest
-
Ice-cold 1X Phosphate Buffered Saline (PBS)
-
1X Cell Lysis Buffer (e.g., #9803 from Cell Signaling Technology) supplemented with 1 mM PMSF immediately before use
-
Primary antibody against the target kinase
-
Protein A or Protein G agarose beads (e.g., #9863 or #37478 from Cell Signaling Technology)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with appropriate stimuli to activate the kinase of interest.
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Add ice-cold 1X cell lysis buffer to the plate (e.g., 0.5 ml for a 10 cm plate) and incubate on ice for 5 minutes.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice three times for 5 seconds each.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new tube. The protein concentration can be determined at this stage.
-
-
Immunoprecipitation:
-
To 200 µl of cell lysate, add the primary antibody at the recommended dilution.
-
Incubate with gentle rocking overnight at 4°C.
-
Add 20 µl of a 50% slurry of Protein A or G agarose beads (use Protein A for rabbit IgG and Protein G for mouse IgG).
-
Incubate with gentle rocking for 1-3 hours at 4°C.
-
Microcentrifuge for 30 seconds at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet five times with 500 µl of 1X cell lysis buffer, keeping the tubes on ice between washes.[5] After the final wash, the immunoprecipitated kinase on the beads is ready for the kinase assay.
-
Protocol 2: In Vitro Kinase Assay with this compound
This protocol outlines the procedure for an in vitro kinase assay using the immunoprecipitated kinase and Bisindolylmaleimide XI as an inhibitor. This protocol utilizes radiolabeled ATP for the detection of kinase activity.
Materials:
-
Immunoprecipitated kinase on beads (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
10X Kinase Buffer (e.g., #9802 from Cell Signaling Technology)
-
Substrate protein (e.g., histone H1 for Cdk5)[6]
-
10 mM ATP solution (e.g., #9804 from Cell Signaling Technology)
-
[γ-³²P]ATP
-
3X SDS Sample Buffer
-
SDS-PAGE gel
-
Phosphorimager or autoradiography film
Procedure:
-
Kinase Reaction Setup:
-
Wash the immunoprecipitated beads twice with 500 µl of 1X kinase buffer.[5]
-
Prepare a master mix for the kinase reaction. For each reaction, you will need:
-
1X Kinase Buffer
-
Substrate protein (concentration to be optimized)
-
Cold ATP (final concentration typically in the µM range)
-
[γ-³²P]ATP (e.g., 1-10 µCi per reaction)
-
-
Prepare different dilutions of this compound in 1X kinase buffer. A vehicle control (DMSO) should also be prepared.
-
To each tube containing the washed beads, add the desired concentration of Bisindolylmaleimide XI or vehicle control and pre-incubate for 10-30 minutes on ice.
-
Initiate the kinase reaction by adding the kinase reaction master mix to the beads. The final reaction volume is typically 25-50 µl.
-
-
Termination and Analysis:
-
Terminate the reaction by adding 20 µl of 3X SDS sample buffer.
-
Vortex and briefly centrifuge the tubes.
-
Heat the samples at 95-100°C for 2-5 minutes.
-
Centrifuge at 14,000 x g for 1 minute.
-
Load the supernatant onto an SDS-PAGE gel.
-
After electrophoresis, dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
The intensity of the phosphorylated substrate band corresponds to the kinase activity. Densitometric analysis can be performed to quantify the results.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PKC Signaling Pathway and Inhibition by Bisindolylmaleimide XI.
Experimental Workflow Diagram
Caption: Workflow for Immunoprecipitation Kinase Assay with Bisindolylmaleimide XI.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 6. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bisindolylmaleimide XI Hydrochloride: A Selective PKC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] As a member of the bisindolylmaleimide class of compounds, it acts as an ATP-competitive inhibitor of PKC isoforms.[3] This document provides detailed application notes and experimental protocols for the use of this compound in various cell lines to study PKC-mediated signaling pathways.
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. Dysregulation of PKC signaling is implicated in various diseases, making it a key target for therapeutic intervention. This compound's selectivity for certain PKC isoforms makes it a valuable tool for dissecting the specific roles of these kinases in cellular functions.
Mechanism of Action
This compound exhibits high affinity for the ATP-binding site of PKC, thereby preventing the phosphorylation of downstream substrates. It displays greater selectivity for classical PKC isoforms (α, βI, βII, γ) over novel isoforms (ε).[1] This selectivity allows for more targeted studies of specific PKC-dependent pathways.
Data Presentation
Inhibitory Potency of this compound Against PKC Isoforms
| PKC Isoform | IC50 (nM) | Reference |
| PKCα | 9 | [1][4] |
| PKCβI | 28 | [1][4] |
| PKCβII | 31 | [1][4] |
| PKCγ | 37 | [1][4] |
| PKCε | 108 | [1] |
Off-Target Effects
It is important to note that like many kinase inhibitors, Bisindolylmaleimide XI may exhibit off-target effects, particularly at higher concentrations. For instance, it has been shown to inhibit G protein-coupled receptor kinase 2 (GRK2), GRK5, and GRK6 with IC50 values of 29 µM, 3.6 µM, and 16 µM, respectively. Additionally, some bisindolylmaleimide compounds have been reported to inhibit p90 ribosomal S6 kinase (p90RSK) and glycogen synthase kinase-3 (GSK-3).[5][6] Researchers should consider these potential off-target effects when interpreting their results.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating adherent or suspension cell lines with this compound. Specific conditions may need to be optimized for your cell line of interest.
Materials:
-
Cell line of interest
-
Appropriate complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Sterile tissue culture plates/flasks
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will allow for logarithmic growth during the experiment.
-
For suspension cells, adjust the cell density according to the specific requirements of the downstream assay.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
-
-
Drug Treatment:
-
The effective concentration of this compound can vary between cell lines. A typical starting range is 100 nM to 1 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Dilute the stock solution in complete culture medium to the desired final concentration immediately before use.
-
For control wells, add an equivalent volume of vehicle (DMSO) to the culture medium.
-
Incubate the cells for the desired treatment duration. Incubation times can range from a few hours to 24 hours or longer, depending on the biological question.[8]
-
Western Blotting for PKC Pathway Activation
This protocol describes how to assess the inhibition of PKC signaling by analyzing the phosphorylation status of downstream targets using Western blotting.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-PKD, anti-total PKC isoform)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[9][10]
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Sonicate or pass the lysate through a needle to shear DNA and reduce viscosity.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of PKC substrates.
-
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with various concentrations of this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on PKC activity.
Materials:
-
Recombinant active PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase buffer, PKC substrate, and varying concentrations of this compound.
-
Add the recombinant PKC enzyme to the mixture.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop solution.
-
-
Measure Phosphorylation:
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: PKC Signaling Pathway and Inhibition by Bisindolylmaleimide XI.
Caption: Experimental Workflow for Studying PKC Inhibition.
Caption: Logical Flow for a Drug Screening Application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
Application Notes and Protocols for Bisindolylmaleimide XI Hydrochloride Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[1][2] Its ability to target specific PKC isoforms, particularly PKCα and PKCβI, has made it a valuable tool in preclinical research for a variety of therapeutic areas, including oncology, immunology, and cardiovascular disease.[1][3] These application notes provide a comprehensive overview of the in vivo delivery of this compound in animal models, including representative pharmacokinetic data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation
Table 1: Representative Plasma Pharmacokinetics of Enzastaurin (a Bisindolylmaleimide) in Tumor-Bearing Mice
Data presented below is for Enzastaurin, a compound structurally related to Bisindolylmaleimide XI, and should be considered representative. This data was obtained from athymic nude mice bearing HCT116 colon cancer xenografts treated with 75 mg/kg Enzastaurin twice daily by oral gavage.
| Time Point (hours) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.5 | 1850 ± 450 |
| 1 | 2200 ± 500 |
| 2 | 2100 ± 400 |
| 4 | 1500 ± 300 |
| 8 | 600 ± 150 |
| 12 | 250 ± 80 |
Note: This table is adapted from data presented in studies on Enzastaurin and is intended to provide a general understanding of the pharmacokinetic profile of a bisindolylmaleimide compound in an animal model. Actual pharmacokinetic parameters for this compound may vary.
Qualitative Biodistribution Summary:
Direct quantitative biodistribution studies for this compound are not widely published. However, in vivo studies have demonstrated its systemic efficacy following oral and intraperitoneal administration, suggesting distribution to various tissues.[4] For the related compound Enzastaurin, studies have shown that it suppresses its target in both tumor tissue and peripheral blood mononuclear cells (PBMCs) in mice, indicating distribution to these compartments.[5]
Signaling Pathways
Bisindolylmaleimide XI primarily exerts its effects through the inhibition of Protein Kinase C (PKC). PKC is a key component of multiple signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[1][3] Furthermore, bisindolylmaleimides have been shown to have effects on other signaling molecules beyond PKC.[6]
Caption: Inhibition of the PKC signaling pathway by Bisindolylmaleimide XI.
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound based on published studies. Researchers should optimize these protocols for their specific animal model and experimental goals.
Protocol 1: Oral Administration in a Rodent Model
This protocol is suitable for assessing the systemic efficacy of orally administered this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or as determined by solubility tests)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. Bisindolylmaleimide XI is soluble in DMSO and methanol.[1] For in vivo use, a suspension in an appropriate vehicle like 0.5% carboxymethylcellulose is common. A small amount of DMSO can be used to initially dissolve the compound before suspension.
-
Prepare the dosing solution to the desired concentration (e.g., 1-10 mg/mL). Ensure the solution is homogenous.
-
-
Animal Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Administer the this compound solution or vehicle control via oral gavage. A typical dose for oral administration in rats has been shown to be effective in inhibiting T-cell driven responses.[4]
-
A common dosing volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via appropriate methods (e.g., tail vein, saphenous vein).
-
For biodistribution studies, euthanize animals at specified time points and harvest tissues of interest (e.g., tumor, liver, spleen, kidney, brain).
-
Process blood to plasma or serum and store all samples at -80°C until analysis.
-
Protocol 2: Intraperitoneal (IP) Injection in a Mouse Xenograft Model
This protocol is designed for evaluating the anti-tumor efficacy of this compound in a cancer xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, followed by dilution)
-
Syringes and needles (e.g., 25-27G)
-
Animal balance
-
Tumor measurement calipers
Procedure:
-
Tumor Implantation and Growth:
-
Implant tumor cells (e.g., human cancer cell line) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before starting treatment.
-
-
Preparation of Dosing Solution:
-
Prepare the dosing solution of this compound in a suitable vehicle. For IP injection, the final concentration of DMSO should be minimized to avoid peritoneal irritation. A common practice is to dissolve the compound in DMSO and then dilute with sterile saline.
-
-
Animal Dosing:
-
Randomize mice into treatment and control groups.
-
Weigh each mouse and calculate the required injection volume.
-
Administer this compound or vehicle control via intraperitoneal injection. Dosages for a related bisindolylmaleimide in a breast cancer xenograft model were 10 mg/kg and 40 mg/kg, administered every 3 days.
-
The injection should be made into the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot for target inhibition, immunohistochemistry for proliferation and apoptosis markers).
-
Collect blood and other tissues as needed for pharmacokinetic and biodistribution analysis.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo efficacy study.
References
- 1. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY317615 decreases plasma VEGF levels in human tumor xenograft-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Bisindolylmaleimide XI hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Bisindolylmaleimide XI hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Ro 32-0432) is a potent and selective cell-permeable inhibitor of Protein Kinase C (PKC).[1] It shows high selectivity for conventional PKC isoforms (PKCα, PKCβI, PKCβII, PKCγ) over novel and atypical PKC isoforms.[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of PKC, thereby preventing the phosphorylation of its downstream targets.
Q2: What are the recommended solvents for dissolving this compound?
The most common and recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][3][4][5] Methanol is also a viable solvent.[5] For in vivo studies, specialized solvent systems may be required, though specific formulations for Bisindolylmaleimide XI are not widely published, related compounds have been prepared in mixtures of DMSO, PEG300, Tween-80, and saline.[6]
Q3: I am having trouble dissolving the compound in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds.[1][6][7][8] Always use a fresh, unopened bottle or a properly stored and sealed container of anhydrous DMSO.
-
Gentle warming: Warming the solution gently can aid in dissolution.[1][7] A water bath set to 37°C is a common and safe method. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break up any clumps of powder and increase the surface area for dissolution.[1]
-
Increase the solvent volume: If the concentration you are trying to achieve is too high, the compound may not fully dissolve. Refer to the solubility data table below to ensure you are working within the known solubility limits.
Q4: What is the recommended storage condition for this compound, both as a solid and in solution?
-
Solid form: The solid, powdered form of this compound should be stored at -20°C.[3]
-
In solution: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4] When stored at -20°C, the solution is typically stable for up to one month, and at -80°C, for up to six months.[1]
Q5: Can I use an aqueous buffer to dissolve this compound?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its low aqueous solubility. To prepare a working solution in an aqueous buffer, it is best to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer of choice just prior to the experiment. Be aware that diluting a concentrated DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate out of solution if the final DMSO concentration is too low or the compound's solubility limit in the mixed solvent is exceeded.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ~5 mg/mL[1][4] | May require gentle warming and sonication for complete dissolution.[1] |
| DMSO | 10 mM with gentle warming | |
| Methanol | Soluble[5] | Specific concentration data is not readily available. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 489.01 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing: Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.89 mg of this compound.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 4.89 mg of compound, add 1 mL of DMSO. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Troubleshooting Dissolution (if necessary): a. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex the solution intermittently during warming. b. Alternatively, or in addition to warming, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Aliquotting and Storage: a. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
PKC Signaling Pathway Inhibition
Caption: Inhibition of the PKCα signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (TLC), solid [sigmaaldrich.com]
- 4. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | 145333-02-4 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Optimizing Bisindolylmaleimide XI hydrochloride concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Bisindolylmaleimide XI hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It acts as an ATP-competitive inhibitor, targeting the kinase domain of PKC and preventing the phosphorylation of its downstream substrates. This inhibition can modulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are the primary cellular targets of this compound?
The primary targets are the various isoforms of Protein Kinase C. It shows selectivity for certain isoforms, as indicated by its half-maximal inhibitory concentration (IC50) values.
Q3: How should I prepare and store a stock solution of this compound?
-
Reconstitution: this compound is soluble in DMSO and methanol.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO, for example, 10 mM. To prepare a 10 mM stock solution from a solid compound with a molecular weight of 489.0 g/mol , you would dissolve 4.89 mg in 1 mL of DMSO.
-
Storage: Store the solid compound at -20°C.[3] Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4][5] A stock solution in DMSO can be stable for up to 6 months when stored at -80°C.[1]
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal concentration will vary depending on the cell type and the specific PKC isoform being targeted. A good starting point for many cell-based assays is in the range of 30-150 nM, which has been shown to be effective in preventing T-cell activation and proliferation.[1][2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various Protein Kinase C (PKC) isoforms.
| PKC Isoform | IC50 (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Data sourced from multiple suppliers and publications.[1][2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound and identify a suitable concentration range for your experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:2 or 1:3 serial dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the cell viability (%) against the logarithm of the drug concentration to determine the IC50 value.
Protocol 2: Western Blotting to Assess PKC Inhibition
This protocol describes how to use Western blotting to measure the inhibition of a specific PKC substrate's phosphorylation, thereby confirming the activity of this compound.
Materials:
-
Cells of interest treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (one for the phosphorylated PKC substrate and one for the total protein as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Troubleshooting Guide
Issue 1: I am not seeing any effect of the inhibitor on my cells.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low for your specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment, testing a wider range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration.
-
-
Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Ensure that the compound has been stored correctly at -20°C as a solid and that the DMSO stock solution has not undergone multiple freeze-thaw cycles. It is advisable to use a fresh aliquot of the stock solution.
-
-
Possible Cause 3: Cell Line Insensitivity. Your cell line may not express the specific PKC isoforms that are sensitive to this compound, or the pathway you are studying may not be dependent on these isoforms.
-
Solution: Verify the expression of the target PKC isoforms in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to the inhibitor.
-
Issue 2: I am observing significant cell death even at low concentrations.
-
Possible Cause 1: Off-target Effects. At higher concentrations, this compound may have off-target effects leading to cytotoxicity.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. Ensure that the observed phenotype is due to the inhibition of the intended target by performing appropriate control experiments.
-
-
Possible Cause 2: DMSO Toxicity. The concentration of the DMSO vehicle may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments.
-
Issue 3: The inhibitor precipitates out of solution in my cell culture medium.
-
Possible Cause: Poor Solubility in Aqueous Solutions. this compound has limited solubility in aqueous media.
-
Solution: Ensure that the final concentration of the inhibitor in the medium does not exceed its solubility limit. When diluting the DMSO stock solution into the medium, add it dropwise while gently vortexing the medium to ensure proper mixing and prevent precipitation.
-
Visualizations
Caption: PKC Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Optimizing Bisindolylmaleimide XI Concentration.
References
Bisindolylmaleimide XI hydrochloride off-target effects in western blot
Welcome to the technical support center for Bisindolylmaleimide XI hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions regarding its use in Western blot analysis, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Ro 32-0432) is a potent and cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] It functions by competing with ATP for the kinase domain of PKC isoforms, thereby preventing the phosphorylation of their downstream targets.
Q2: Which PKC isoforms are most potently inhibited by Bisindolylmaleimide XI?
Bisindolylmaleimide XI shows selectivity for certain PKC isoforms. It is most potent against PKCα, with high affinity for PKCβI, PKCβII, and PKCγ as well.[2] It is less potent against Ca2+-independent isoforms like PKCε.[1][3]
Q3: What are the known or potential off-target effects of Bisindolylmaleimide XI?
While selective for PKC, Bisindolylmaleimide XI has been shown to inhibit other kinases and proteins, particularly at higher concentrations. Known off-targets include G protein-coupled receptor kinases (GRKs) such as GRK2, GRK5, and GRK6.[3][4] Other identified off-targets include Ste20-related kinase, cyclin-dependent kinase 2 (CDK2), adenosine kinase, and quinone reductase type 2.[5]
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO and Methanol.[1]
Troubleshooting Guide for Western Blotting
This section addresses specific issues that may arise when using this compound in Western blot experiments.
Q: After treating my cells with Bisindolylmaleimide XI, I see no change in the phosphorylation of my target, which is a known PKC substrate. What could be the problem?
A: There are several possibilities for the lack of effect:
-
Ineffective Concentration: The concentration of Bisindolylmaleimide XI may be too low to inhibit the specific PKC isoform responsible for phosphorylating your target in your cell type. Consider performing a dose-response experiment to determine the optimal concentration.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Low Target Protein Abundance: The total amount of your target protein may be too low to detect a change in phosphorylation.[6] Ensure you are loading sufficient protein and that your primary antibody is sensitive enough.
-
Redundant Kinase Activity: Other kinases might also phosphorylate the same site on your target protein. The inhibition of PKC alone may not be sufficient to cause a detectable decrease in phosphorylation.
Q: I am seeing unexpected bands or changes in protein expression that are unrelated to the PKC pathway after treatment. Are these off-target effects?
A: This is possible. Bisindolylmaleimide XI can have effects on other signaling pathways.[5]
-
Consider Known Off-Targets: As Bisindolylmaleimide XI can inhibit kinases like CDK2, you might observe changes in the cell cycle, which could indirectly affect the expression of various proteins.[5]
-
Pathway Crosstalk: PKC isoforms are integrated into major signaling pathways like MAPK/ERK and PI3K/Akt.[3] Inhibiting PKC can lead to feedback loops or crosstalk that affects these other pathways, resulting in unexpected changes in protein phosphorylation or expression.
-
Non-specific Cellular Stress: High concentrations of any inhibitor can induce cellular stress, leading to global changes in protein expression. Try reducing the concentration of the inhibitor or the treatment time.
Q: The phosphorylation of a protein in the MAPK/ERK pathway is altered after treatment. Is this an off-target effect of Bisindolylmaleimide XI?
A: It could be either a direct off-target effect or an indirect consequence of PKC inhibition. PKC isoforms are known to be upstream regulators of the MAPK/ERK pathway.[3] Therefore, inhibiting PKC can legitimately lead to changes in the phosphorylation status of ERK and its downstream targets. To investigate this, you could:
-
Use a more specific inhibitor for the MAPK/ERK pathway (e.g., a MEK inhibitor) as a control.
-
Knock down the specific PKC isoform you believe is responsible using siRNA to see if it phenocopies the effect of Bisindolylmaleimide XI.
Q: My loading control (e.g., β-actin or GAPDH) shows altered expression levels after treatment with Bisindolylmaleimide XI. What should I do?
A: This is a critical observation that can compromise the interpretation of your results.
-
Confirm the Change: Repeat the experiment to ensure this is a consistent effect.
-
Test Alternative Loading Controls: Use a different loading control from a distinct cellular compartment or functional class (e.g., tubulin, lamin B1).
-
Use Total Protein Staining: Consider using a total protein stain like Ponceau S on the membrane before blocking to normalize your data.[6] This is often more reliable than a single loading control protein, whose expression might be affected by your experimental conditions.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for various kinases.
| Target Kinase | IC50 Value | Reference |
| PKCα | 9 nM | [1][2] |
| PKCβI | 28 nM | [1][2] |
| PKCβII | 31 nM | [2] |
| PKCγ | 37 nM | [2] |
| PKCε | 108 nM | [1][2] |
| GRK5 | 3.6 µM | [3] |
| GRK6 | 16 µM | [3] |
| GRK2 | 29 µM | [3] |
Experimental Protocols
Protocol: Western Blot Analysis of Protein Phosphorylation after Treatment with Bisindolylmaleimide XI
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in your cell culture medium.
-
Treat the cells with the inhibitor or vehicle (DMSO) for the specified duration.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[7][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To analyze total protein levels, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a loading control.
-
Visualizations
Caption: Signaling pathways influenced by Bisindolylmaleimide XI.
Caption: Workflow for troubleshooting Western blots with Bisindolylmaleimide XI.
Caption: Logical relationships in diagnosing Western blot issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Bisindolylmaleimide XI Hydrochloride
Welcome to the technical support center for Bisindolylmaleimide XI hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1] It acts as an ATP-competitive inhibitor, targeting the catalytic domain of PKC.
Q2: What is the isoform selectivity of this compound?
This compound displays greater selectivity for conventional PKC isoforms over novel PKC isoforms. It is approximately 10-fold more selective for PKCα and 4-fold more selective for PKCβI compared to PKCε.[1]
Q3: What are the recommended solvents and storage conditions for this compound?
The compound is soluble in DMSO and methanol.[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least two years.[2] Stock solutions in DMSO can be stored at -20°C for up to three months; it is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[3]
Q4: What are the known off-target effects of this compound?
While relatively selective for PKC, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. Some bisindolylmaleimide compounds have been shown to inhibit other kinases, such as p90 ribosomal S6 kinase (p90RSK). It is crucial to use the lowest effective concentration and include appropriate controls to verify the specificity of the observed effects.
Q5: Can this compound be used in animal studies?
Yes, this compound is cell-permeable and has been used in in vivo studies. It has been shown to prevent T-cell driven chronic inflammatory responses in animal models.[2]
Troubleshooting Guide
Unexpected results can arise from various factors, from compound handling to experimental design. This guide provides insights into common issues and their potential solutions.
| Unexpected Result | Potential Cause | Recommended Solution |
| No or weak inhibition of PKC activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Incorrect Concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. | |
| Low Cell Permeability: In certain cell types, the compound may not efficiently cross the cell membrane. | Increase the incubation time or consider using a cell line with known permeability to similar compounds. | |
| High level of cell death or cytotoxicity | Off-target Effects: At high concentrations, the inhibitor may affect other kinases or cellular processes, leading to toxicity. | Lower the concentration of the inhibitor. Ensure the DMSO concentration in the final culture medium is non-toxic (typically <0.5%). |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Use a final DMSO concentration that has been tested and shown to be non-toxic to your specific cell line. | |
| Variability between experiments | Inconsistent Compound Preparation: Differences in dissolving the compound or in stock solution concentrations. | Ensure the compound is fully dissolved before making dilutions. Prepare a large batch of stock solution for a series of experiments. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response. | Standardize cell culture protocols and use cells within a consistent passage number range. | |
| Unexpected changes in unrelated signaling pathways | PKC-independent Effects: The observed effect may not be mediated by PKC. | Use a structurally related but inactive analog of the inhibitor as a negative control. Employ genetic approaches (e.g., siRNA-mediated knockdown of PKC isoforms) to confirm that the effect is PKC-dependent. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for various PKC isoforms.
| PKC Isoform | IC50 (nM) |
| PKCα | 9[1] |
| PKCβI | 28[1] |
| PKCε | 108[1] |
Experimental Protocols
Protocol 1: Inhibition of PKC-mediated Phosphorylation in Cell Culture followed by Western Blotting
This protocol provides a general workflow to assess the inhibitory effect of this compound on the phosphorylation of a known PKC substrate in a cellular context.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours, depending on the cell type.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
PKC Activation: Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the PKC substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Protocol 2: In Vitro Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on the activity of a purified PKC isoform.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.
-
Prepare Substrate: Use a generic PKC substrate (e.g., myelin basic protein or a specific peptide substrate).
-
Set up the Reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the purified PKC enzyme, and the substrate.
-
Add Inhibitor: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the Reaction: Start the reaction by adding radiolabeled ATP ([γ-³²P]ATP) or by using a non-radioactive method such as an ADP-Glo™ Kinase Assay.
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA) or by spotting the reaction mixture onto a phosphocellulose paper.
-
Quantify Kinase Activity:
-
For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions to measure the generated signal (e.g., luminescence).
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: PKC Signaling Pathway and Inhibition by Bisindolylmaleimide XI.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A typical experimental workflow for studying PKC inhibition in cells.
References
Bisindolylmaleimide XI hydrochloride cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bisindolylmaleimide XI hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] It displays high selectivity for PKCα and PKCβI isoforms over the Ca²⁺-independent PKCε.[1][2][3] The compound acts as an ATP-competitive inhibitor at the kinase domain.
Q2: What are the known off-target effects of this compound at high concentrations?
While highly selective for certain PKC isoforms at nanomolar concentrations, at higher, micromolar concentrations, this compound can inhibit other kinases. Notably, it has been shown to inhibit G protein-coupled receptor kinase 2 (GRK2), GRK5, and GRK6.[3] Broader studies on the bisindolylmaleimide class of compounds have identified other potential off-target kinases, including Cyclin-Dependent Kinase 2 (CDK2), as well as non-kinase targets like adenosine kinase and quinone reductase type 2.[4] It is crucial to consider these off-target effects when interpreting experimental results at high concentrations.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and methanol.[2] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[5] Stock solutions in DMSO can be stored at -20°C for shorter periods, though it is advisable to prepare fresh dilutions for experiments to avoid degradation.[6]
Q4: Is this compound cytotoxic?
Yes, at higher concentrations, this compound can exhibit cytotoxic effects. While it is a selective PKC inhibitor at low nanomolar ranges, its off-target activities at micromolar concentrations can lead to decreased cell viability and proliferation. The cytotoxic effects are cell-line dependent.
Troubleshooting Guides
Issue 1: Unexpected or No Cytotoxicity Observed
Possible Causes:
-
Low Concentration: The concentration of this compound may be too low to induce a cytotoxic effect in the specific cell line being used.
-
Cell Line Resistance: The cell line may be resistant to the cytotoxic effects of the compound due to various factors, such as the expression of drug efflux pumps or redundancy in signaling pathways.
-
Incorrect Assay Conditions: The duration of the assay, cell seeding density, or the type of cytotoxicity assay used may not be optimal for detecting the compound's effects.
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Increase Concentration: Perform a dose-response experiment with a wider range of concentrations, extending into the low micromolar range.
-
Use a Different Cell Line: Test the compound on a panel of cell lines to identify sensitive and resistant ones.
-
Optimize Assay Protocol:
-
Increase the incubation time with the compound (e.g., 48 or 72 hours).
-
Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Try a different cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo, or a trypan blue exclusion assay).
-
-
Verify Compound Integrity: Use a fresh vial of the compound or verify the concentration and purity of the stock solution.
Issue 2: Compound Precipitation in Cell Culture Medium
Possible Causes:
-
High Concentration: High concentrations of this compound, which is typically dissolved in DMSO, can precipitate when diluted into aqueous cell culture medium.
-
Low Solubility in Aqueous Solutions: The compound has limited solubility in aqueous buffers.[5]
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent-induced cytotoxicity.
-
Prepare Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, prepare intermediate dilutions in serum-free medium before adding to the cells.
-
Visually Inspect for Precipitates: Before adding the compound to the cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, sonication or gentle warming may help to redissolve the compound, but care should be taken not to degrade it.[6][7]
-
Use a Formulation Aid: For in vivo studies or challenging in vitro systems, formulation aids like PEG300 and Tween-80 can be used to improve solubility.[6][7]
Issue 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Variability in Cell Health and Passage Number: Differences in cell health, confluency, and passage number can significantly impact experimental outcomes.
-
Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variations in the final concentration.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure they are healthy and at a consistent confluency at the start of each experiment.
-
Aliquot Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Use Calibrated Pipettes and Proper Technique: Ensure pipettes are properly calibrated and use appropriate techniques for handling small volumes.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples or fill them with sterile medium or PBS to create a humidity barrier.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Notes |
| PKCα | 9 | Selective inhibitor |
| PKCβI | 28 | Selective inhibitor |
| PKCε | 108 | Less potent inhibition |
| T-cell proliferation | 30 - 150 | Inhibition of activation and proliferation |
| GRK5 | 3,600 | Off-target inhibition at higher concentrations |
| GRK6 | 16,000 | Off-target inhibition at higher concentrations |
| GRK2 | 29,000 | Off-target inhibition at higher concentrations |
Data compiled from multiple sources.[1][2][3]
Table 2: Cytotoxicity of Bisindolylmaleimide Compounds in Various Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Incubation Time |
| Bisindolylmaleimide I | RAW264.7 | WST-1 | 1.5 | 24h |
| Bisindolylmaleimide IX | A549 (Lung Carcinoma) | Growth Inhibition | 0.78 | Not Specified |
| Bisindolylmaleimide IX | MCF-7 (Breast Cancer) | Growth Inhibition | 0.897 | Not Specified |
| BD-15 (derivative) | A549 (Lung Carcinoma) | MTT | ~0.8 | 24h |
| BD-15 (derivative) | H1299 (Lung Carcinoma) | MTT | ~0.9 | 24h |
| BMA097 (analogue) | MDA-MB-231 (Breast Cancer) | MTT | 3.6 | 48h |
| BMA097 (analogue) | MDA-MB-468 (Breast Cancer) | MTT | 4.0 | 48h |
| BMA097 (analogue) | MCF7 (Breast Cancer) | MTT | 6.4 | 48h |
Note: Specific cytotoxicity data for this compound at high concentrations is limited in publicly available literature. The data presented here is for related bisindolylmaleimide compounds to provide an expected range of cytotoxic concentrations.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium from a concentrated DMSO stock.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
Visualizations
Caption: Workflow for assessing cytotoxicity using an MTT assay.
References
- 1. rsc.org [rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Minimizing Bisindolylmaleimide XI hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Bisindolylmaleimide XI hydrochloride and minimizing its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It acts as an ATP-competitive inhibitor at the kinase domain of PKC, thereby preventing the phosphorylation of its downstream targets.[3] This inhibition affects various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are the primary solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][4] It is sparingly soluble in aqueous buffers.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared. The solid compound should be fully dissolved, which may require warming. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. Many cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations as low as 0.1%. It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: How does this compound's inhibition of PKC affect cellular signaling?
By inhibiting PKC, this compound can modulate major signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. PKC isoforms play pivotal roles in processing various external signals, and their inhibition can impact cell survival, differentiation, and other critical cellular functions.
Troubleshooting Guide: Minimizing Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. The following guide provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding the DMSO stock to the media. | Poor aqueous solubility: The compound is crashing out of solution when the solvent changes from DMSO to an aqueous environment. | 1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration in the media is sufficient to maintain solubility, but non-toxic to your cells (typically ≤ 0.5%).2. Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.3. Pre-warm the Media: Warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.4. Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can help to solubilize hydrophobic compounds through binding to serum proteins. |
| Media becomes cloudy over time after adding the compound. | Delayed precipitation or instability: The compound may be slowly coming out of solution as it equilibrates at 37°C in the incubator. | 1. Reduce Incubation Time: If possible for your experiment, reduce the duration of cell treatment.2. Prepare Fresh Working Solutions: Prepare the final working solution of this compound in media immediately before adding it to the cells. Do not store diluted solutions.3. Check for Media Component Interactions: Certain components in the media could potentially interact with the compound. If possible, test the solubility in a simpler buffered solution like PBS to identify if media components are the issue. |
| Inconsistent experimental results. | Variable compound concentration due to precipitation: If the compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and inconsistent. | 1. Visually Inspect for Precipitation: Before adding the treatment to your cells, hold the tube or plate up to a light source to check for any visible precipitate or cloudiness.2. Centrifugation (for analysis only): To confirm precipitation, you can centrifuge a sample of the media. If a pellet is visible, precipitation has occurred. Note: This is for confirmation and not a solution for cell treatment.3. Filter Sterilization: After dilution, you can filter the final working solution through a 0.22 µm syringe filter to remove any precipitate before adding it to the cells. Be aware that this will reduce the final concentration of the dissolved compound. |
Quantitative Data
Solubility of Bisindolylmaleimides
| Compound | Solvent/Buffer | Solubility |
| This compound | DMSO | Soluble to 10 mM (with warming) |
| Methanol | Soluble[1] | |
| Bisindolylmaleimide I hydrochloride (a related compound) | DMSO | 16 mg/mL[5] |
| DMF | 10 mg/mL[5] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[5] | |
| Water | Insoluble[6] |
IC₅₀ Values for this compound
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 9[2] |
| PKCβI | 28[2] |
| PKCβII | 31[2] |
| PKCγ | 37[2] |
| PKCε | 108[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO.
-
Procedure: a. Allow the vial of this compound to come to room temperature before opening. b. Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Gently vortex the vial to dissolve the powder completely. If necessary, warm the solution briefly at 37°C. d. Visually inspect the solution to ensure there is no undissolved particulate matter. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C.
Protocol for Treating Cells with this compound
-
Materials: Prepared stock solution of this compound in DMSO, pre-warmed complete cell culture medium (containing serum, if applicable), sterile microcentrifuge tubes.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Determine the final concentration of the inhibitor and the final volume of media required for your experiment. c. Calculate the volume of the stock solution needed. Ensure the final DMSO concentration will be at a non-toxic level (e.g., ≤ 0.5%). d. Stepwise Dilution: i. In a sterile microcentrifuge tube, add a small volume of the pre-warmed complete cell culture medium. ii. While gently vortexing the media, add the calculated volume of the DMSO stock solution. iii. Visually inspect for any signs of precipitation. e. Add the freshly prepared inhibitor-media solution to your cell culture plates. f. Gently swirl the plates to ensure even distribution. g. Incubate the cells for the desired treatment duration. h. Vehicle Control: Prepare a control treatment using the same volume of DMSO as used for the inhibitor, diluted in the same final volume of media, and add it to a separate set of control cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 4. This compound 98 (TLC), solid Ro 32-0432 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Interpreting non-specific bands after Bisindolylmaleimide XI treatment
This technical support center provides troubleshooting guidance for researchers encountering non-specific bands in their experiments after treatment with Bisindolylmaleimide XI.
Frequently Asked Questions (FAQs)
Q1: What is Bisindolylmaleimide XI and what is its primary target?
A1: Bisindolylmaleimide XI (also known as Ro 31-0432) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC). It acts as an ATP-competitive inhibitor. It shows higher selectivity for conventional PKC isoforms like PKCα and PKCβI compared to novel isoforms like PKCε.[1][2]
Q2: Besides PKC, what are the known off-target effects of Bisindolylmaleimide XI and related compounds?
A2: While highly selective, Bisindolylmaleimide XI and other bisindolylmaleimides are not entirely specific to PKC. Known off-target effects can contribute to unexpected results. These include:
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Other Kinases: Inhibition of G protein-coupled receptor kinase 2 (GRK2), GRK5, and GRK6 has been reported, typically at higher concentrations.[2] Related bisindolylmaleimides have been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3) and p90 ribosomal S6 kinase (p90RSK).[3][4] A proteomics-based study also identified Cyclin-Dependent Kinase 2 (CDK2) and Ste20-related kinase as potential targets.[5]
-
Apoptosis Induction: Several bisindolylmaleimides, including the related compound Bisindolylmaleimide IX, are potent inducers of apoptosis. This process involves the activation of caspases, which can lead to the cleavage of various cellular proteins.[6]
-
Transcriptional Inhibition: Some studies have shown that certain bisindolylmaleimides can act as general inhibitors of transcription, which can alter the cellular proteome.[7]
Q3: Why might I be seeing non-specific bands on my Western blot after Bisindolylmaleimide XI treatment?
A3: Non-specific bands following treatment can arise from several factors directly or indirectly related to the inhibitor's mechanism of action:
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Protein Cleavage: If Bisindolylmaleimide XI induces apoptosis in your cell model, caspases will be activated. These proteases can cleave your protein of interest or other abundant proteins, leading to the appearance of new, lower molecular weight bands.[6]
-
Altered Post-Translational Modifications (PTMs): As a kinase inhibitor, Bisindolylmaleimide XI alters the phosphorylation status of numerous proteins. This can change protein conformation and potentially expose new epitopes for your antibody to bind to, or prevent binding to the intended target.[8][9]
-
Antibody Cross-Reactivity: Your primary antibody may be cross-reacting with one of the inhibitor's off-target proteins.
-
Standard Western Blot Issues: Common problems like inappropriate antibody concentration, insufficient blocking, or inadequate washing can be exacerbated by drug treatment, which stresses the cells and can alter the protein composition of the lysate.[10][11]
Troubleshooting Guide: Non-Specific Bands Post-Treatment
Issue: Multiple unexpected bands appear on my Western blot after treating cells with Bisindolylmaleimide XI.
This guide provides a step-by-step approach to diagnose and resolve the issue.
Step 1: Experimental Controls & Verification
Question: Have I included the right controls to isolate the effect of the drug?
Answer: It is critical to determine if the non-specific bands are a direct result of the drug treatment.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve the Bisindolylmaleimide XI. This ensures the observed effects are not due to the solvent.
-
Apoptosis Check: To test if the bands are cleavage products from apoptosis, run a parallel experiment and probe for an apoptosis marker like cleaved PARP or cleaved Caspase-3. If you see an increase in these markers, apoptosis is a likely cause.[6]
-
Antibody Controls:
-
Secondary Only: Run a lane with your cell lysate but incubate the blot with only the secondary antibody to check for non-specific binding.
-
Blocking Peptide: If available, pre-incubate your primary antibody with its corresponding blocking peptide to confirm the specificity of the band corresponding to your target protein.
-
Step 2: Hypothesis-Driven Troubleshooting
Based on the likely causes, here are specific troubleshooting strategies.
Hypothesis 1: The bands are degradation products due to drug-induced apoptosis.
-
Solution 1: Titrate Inhibitor Concentration and Time: Create a dose-response and time-course matrix. Use the lowest effective concentration of Bisindolylmaleimide XI for the shortest possible time to achieve inhibition of your target without inducing widespread apoptosis.
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Solution 2: Add a Pan-Caspase Inhibitor: Co-treat cells with Bisindolylmaleimide XI and a pan-caspase inhibitor like Z-VAD-FMK. If the non-specific bands disappear, it strongly suggests they were caspase-mediated cleavage products.
Hypothesis 2: The primary antibody is cross-reacting or binding non-specifically.
-
Solution 1: Optimize Antibody Concentration: High antibody concentrations are a common cause of non-specific binding.[11] Perform a dot blot or a Western blot with a range of primary antibody dilutions (e.g., 1:500, 1:1000, 1:2500, 1:5000) to find the optimal concentration that maximizes specific signal and minimizes non-specific bands.
-
Solution 2: Change Blocking Buffer: If you are using non-fat dry milk for blocking and probing for a phosphoprotein, switch to 3-5% Bovine Serum Albumin (BSA) in TBST. Milk contains phosphoproteins (caseins) that can interfere with phospho-specific antibodies.[2][12]
-
Solution 3: Increase Wash Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove loosely bound antibodies. For example, perform 4-5 washes of 5-10 minutes each.[10]
-
Solution 4: Try a Different Antibody: If the problem persists, the antibody may have inherent cross-reactivity. Test a different antibody raised against a different epitope of your target protein.
Data Presentation
Table 1: Inhibitor Potency of Bisindolylmaleimide XI and Related Compounds
| Compound | Target | IC₅₀ | Notes |
| Bisindolylmaleimide XI | PKCα | 9 nM | Highly selective for PKCα.[1] |
| PKCβI | 28 nM | [1] | |
| PKCε | 108 nM | [1] | |
| GRK2 | 29 µM | Off-target inhibition.[2] | |
| GRK5 | 3.6 µM | Off-target inhibition.[2] | |
| GRK6 | 16 µM | Off-target inhibition.[2] | |
| Bisindolylmaleimide I | PKCα | 20 nM | Also known as GF109203X.[10] |
| (GF109203X) | PKCβI | 17 nM | [10] |
| PKCβII | 16 nM | [10] | |
| PKCγ | 20 nM | [10] | |
| GSK-3 | Inhibits | Effective concentration ~5 µM in lysates.[3] | |
| Bisindolylmaleimide IX | p90RSK2 | 36 nM | Potent off-target effect.[4] |
| (Ro31-8220) | p90RSK3 | 5 nM | [4] |
Note: IC₅₀ values can vary depending on experimental conditions (e.g., ATP concentration).
Experimental Protocols
Key Protocol: Western Blotting for Phosphorylated Proteins After Inhibitor Treatment
This protocol is optimized to preserve phosphorylation states and minimize non-specific signals.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of treatment.
-
Starve cells of serum for 18-24 hours if studying a growth factor-stimulated pathway.
-
Pre-treat cells with the desired concentration of Bisindolylmaleimide XI or vehicle (e.g., DMSO) for 30 minutes to 1 hour.
-
Stimulate cells with an agonist (e.g., growth factor, phorbol ester) for the desired time.
-
-
Sample Preparation (on ice):
-
Aspirate media and immediately wash cells once with ice-cold 1X PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Use a cell scraper to collect the lysate.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Add 4X SDS sample buffer to your protein samples (to a final concentration of 1X) and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a low-fluorescence PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid milk for phospho-antibodies.[12]
-
Incubate the membrane with the primary antibody at its optimal dilution (in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three to five times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three to five times for 5 minutes each with TBST.
-
Perform chemiluminescent detection using an ECL substrate.
-
-
Stripping and Reprobing (for Total Protein Control):
-
After imaging, wash the blot in TBST.
-
Incubate the blot in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and re-block for 1 hour.
-
Probe with an antibody against the total (non-phosphorylated) form of your protein of interest to normalize the data.
-
Visualizations
Caption: Canonical PKC signaling pathway and the inhibitory action of Bisindolylmaleimide XI.
Caption: Experimental workflow for troubleshooting non-specific bands.
Caption: Potential causes of non-specific bands after Bisindolylmaleimide XI treatment.
References
- 1. Bisindolylmaleimide IX Induces Reversible and Time-Dependent Tumor Necrosis Factor Receptor Family-Mediated Caspase Activation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisindolylmaleimide IX facilitates tumor necrosis factor receptor family-mediated cell death and acts as an inhibitor of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 4.5. Western Blot Analysis [bio-protocol.org]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Support Center: Troubleshooting High Background in Western Blot Experiments
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blotting experiments, with a special focus on scenarios involving the use of protein kinase inhibitors like Bisindolylmaleimide XI hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I'm observing high background on my Western blot after treating my cells with this compound. Is this compound known to cause high background?
High background in Western blotting is a common issue that can arise from several factors throughout the experimental workflow.[1] While this compound itself is not reported to directly cause high background, the experimental context in which it is used can contribute. For instance, studying the effects of a PKC inhibitor might involve detecting phosphorylated proteins, which can sometimes require specific buffer conditions to avoid background from other phosphoproteins.[2] The high background is more likely due to suboptimal assay conditions rather than a direct chemical interference from the inhibitor.
Q2: What are the most common causes of high background in a Western blot?
High background on a Western blot can manifest as a uniform dark haze or as multiple non-specific bands.[1] The primary causes often fall into one of the following categories:
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Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[1]
-
Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody is a frequent cause of high background.[3]
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Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, leading to a dirty blot.[2]
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Membrane Issues: The choice of membrane (PVDF or nitrocellulose) and ensuring it does not dry out during the process are important factors.[1]
-
Contaminated Buffers or Equipment: Particulates or contaminants in buffers and dirty equipment can lead to speckled or uneven background.[4][5]
-
Overexposure: Excessively long exposure times during signal detection can amplify background noise.[3]
Q3: How can I troubleshoot a high, uniform background on my blot?
A uniform background often points to issues with blocking or antibody concentrations.[1] Here are some steps to take:
-
Optimize Blocking:
-
Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[3]
-
Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C).[6]
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Consider switching your blocking agent. For detecting phosphoproteins, BSA is often preferred over non-fat milk, as milk contains casein, a phosphoprotein that can cause background.[1][2]
-
-
Titrate Your Antibodies:
-
Enhance Washing Steps:
Q4: What should I do if I see multiple non-specific bands on my Western blot?
Non-specific bands can be caused by several factors, including issues with the sample, antibodies, or the separation process.[11]
-
Sample Preparation: Ensure your samples are fresh and have not undergone degradation. Always use protease and phosphatase inhibitors in your lysis buffer.[11]
-
Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Validate the antibody's specificity. You can also run a control lane with a secondary antibody only to check for non-specific binding.[2][11]
-
Reduce Protein Loading: Loading too much protein per lane can lead to streaky blots and non-specific bands. Try reducing the amount of protein loaded.[7]
-
Optimize Gel Electrophoresis: Ensure your SDS-PAGE gel percentage is appropriate for the molecular weight of your target protein to achieve good separation.[11]
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background in your Western blot experiments.
| Potential Cause | Recommended Solution(s) | Quantitative Parameters to Adjust |
| Insufficient Blocking | Increase blocking agent concentration. Increase blocking duration. Switch blocking agent (e.g., BSA for phospho-antibodies).[1][2] Add Tween-20 to the blocking buffer.[11] | Blocking Agent: 3-5% non-fat milk or BSA.[3] Blocking Time: 1-2 hours at RT or overnight at 4°C.[6] Tween-20: 0.05% in blocking buffer.[3] |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine optimal dilution.[3][7] Reduce incubation time with antibodies.[12] | Primary Antibody: Start with the manufacturer's recommended dilution and test a range (e.g., 1:500, 1:1000, 1:2000).[7] Secondary Antibody: Typically diluted between 1:5000 and 1:20,000.[8] |
| Inadequate Washing | Increase the number and duration of washes.[2] Increase the volume of wash buffer.[10] Increase the detergent concentration in the wash buffer. | Number of Washes: 4-5 times.[3] Wash Duration: 5-10 minutes per wash.[3] Tween-20 in Wash Buffer: 0.05% - 0.1%.[3] |
| Membrane Issues | Ensure the membrane does not dry out at any stage.[1][2] If using PVDF and consistently getting high background, try switching to a nitrocellulose membrane.[1] | N/A |
| Contaminated Reagents/Equipment | Use freshly prepared buffers.[3] Filter buffers if particulates are visible.[4] Thoroughly clean all equipment (gel tanks, transfer apparatus, incubation trays).[4] | N/A |
| Overexposure | Reduce the exposure time when imaging the blot.[3] If using a highly sensitive substrate, consider diluting it or switching to a less sensitive one.[11] | Exposure Time: Varies depending on signal strength; try a range of shorter exposures.[7] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general framework. Optimal conditions for specific antibodies and target proteins should be determined empirically.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel.[7] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the predetermined optimal dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Dot Blot Protocol for Antibody Optimization
A dot blot is a rapid and cost-effective method to determine the optimal antibody concentrations.[9]
-
Sample Application: Spot a serial dilution of your cell lysate directly onto a small strip of nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane strip in 5% non-fat milk or BSA in TBST for 30-60 minutes at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the desired dilution of the primary antibody for 1 hour at room temperature.
-
Washing: Wash the strip three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the secondary antibody for 1 hour at room temperature.
-
Washing: Wash three times for 5 minutes each with TBST.
-
Detection and Imaging: Proceed with chemiluminescent detection as you would for a standard Western blot. The optimal antibody dilution will be the one that gives a strong signal on the lysate spots with the lowest background on the surrounding membrane.
Visualizations
Signaling Pathway of this compound
Bisindolylmaleimide XI is a potent inhibitor of Protein Kinase C (PKC).[13][14] PKC isoforms are involved in major signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which regulate a variety of cellular processes including proliferation, differentiation, and apoptosis.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 3. arp1.com [arp1.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Bisindolylmaleimide XI Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bisindolylmaleimide XI hydrochloride in cell-based assays, with a specific focus on its effects on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It acts as an ATP-competitive inhibitor, showing greater selectivity for conventional PKC isoforms (α, βI, βII, γ) over atypical isoforms.[1] Its high affinity for the ATP-binding site of PKC prevents the phosphorylation of downstream target proteins involved in various cellular processes.
Q2: What are the expected effects of this compound on cell morphology?
As a potent PKC inhibitor, this compound is expected to induce significant changes in cell morphology, primarily through the disruption of the actin cytoskeleton. Expected morphological changes include:
-
Cell Rounding: Inhibition of PKC can lead to a reduction in cell spreading and adhesion, resulting in a more rounded phenotype.
-
Loss of Stress Fibers: PKC is involved in the regulation of the actin cytoskeleton. Its inhibition is likely to cause a disassembly of actin stress fibers, leading to a less organized and more diffuse actin network.
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Changes in Cell Adhesion: By affecting the actin cytoskeleton and focal adhesions, Bisindolylmaleimide XI may lead to decreased cell-substrate adhesion and potential cell detachment at higher concentrations or longer incubation times.
Q3: What are the key signaling pathways affected by this compound?
This compound primarily impacts signaling pathways regulated by PKC. PKC isoforms are crucial components of major signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, differentiation, and apoptosis.[1] By inhibiting PKC, Bisindolylmaleimide XI can modulate the activity of these downstream pathways.
Q4: What is a typical working concentration and incubation time for observing morphological changes?
The optimal concentration and incubation time are cell-type dependent and should be determined empirically. However, based on its IC50 values, a starting concentration range of 1-10 µM is recommended for cell-based assays. Morphological changes can often be observed within 1 to 6 hours of treatment. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Troubleshooting Guide
Problem: I am not observing any changes in cell morphology after treatment with this compound.
-
Is the compound properly dissolved? this compound is soluble in DMSO and methanol.[1] Ensure that you have prepared a fresh, clear stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Is the concentration high enough? The effective concentration can vary between cell lines. Try increasing the concentration in a stepwise manner (e.g., 5 µM, 10 µM, 20 µM).
-
Is the incubation time sufficient? Morphological changes may take several hours to become apparent. Extend the incubation time (e.g., 6, 12, 24 hours).
-
Is your cell line sensitive to PKC inhibition? Some cell lines may have redundant signaling pathways or lower dependence on the specific PKC isoforms inhibited by Bisindolylmaleimide XI. Consider using a positive control, such as a known PKC activator (e.g., PMA), to confirm that the PKC pathway is active in your cell line.
Problem: I am observing excessive cell death and detachment.
-
Is the concentration too high? High concentrations of Bisindolylmaleimide XI can lead to off-target effects and cytotoxicity. Perform a dose-response curve to find a concentration that induces morphological changes without causing widespread cell death.
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Is the incubation time too long? Prolonged inhibition of essential signaling pathways can lead to apoptosis. Reduce the incubation time.
-
Are the cells healthy? Ensure that your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more sensitive to drug treatment.
Problem: My immunofluorescence staining for actin is weak or has high background.
-
Was the fixation and permeabilization appropriate? For actin staining, fixation with 4% paraformaldehyde followed by permeabilization with 0.1-0.5% Triton X-100 is generally recommended. Methanol fixation can sometimes disrupt actin filaments.
-
Is the phalloidin conjugate working correctly? Ensure your fluorescently-labeled phalloidin is stored correctly and has not expired. Use a sufficient concentration and incubate for the recommended time.
-
Is there an issue with the blocking step? Inadequate blocking can lead to high background. Use a suitable blocking buffer, such as 1-5% BSA in PBS, for at least 30 minutes.
Quantitative Data
Table 1: IC50 Values for this compound Against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Data sourced from multiple suppliers and publications.
Experimental Protocols
Protocol: Immunofluorescence Staining of F-actin to Assess Morphological Changes
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Treatment: Treat the cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the predetermined time.
-
Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Staining: Dilute a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and overall cell morphology.
Visualizations
Caption: PKC signaling pathway and the inhibitory effect of Bisindolylmaleimide XI.
Caption: Workflow for analyzing cell morphology after Bisindolylmaleimide XI treatment.
References
Technical Support Center: Controlling for Off-Target Effects of Bisindolylmaleimide XI Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the off-target effects of Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It acts as an ATP-competitive inhibitor at the kinase domain.[3]
Q2: What are the known off-target effects of this compound?
While considered highly selective for PKC, this compound and other related bisindolylmaleimides have been shown to interact with other protein kinases and non-kinase proteins. Known off-targets include:
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Protein Kinases: Ste20-related kinase, Cyclin-dependent kinase 2 (CDK2), and G protein-coupled receptor kinases (GRK2, GRK5, GRK6).[2]
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Non-Kinase Proteins: Adenosine kinase and Quinone reductase 2 (NQO2).[2] Some synthetic bisindolylmaleimide analogs have also been shown to inhibit STAT3 signaling.
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
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Use a structurally distinct inhibitor: Employ another PKC inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype.
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Perform target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (PKC isoforms). If the phenotype persists after target depletion, it is likely an off-target effect.
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Rescue experiments: In a target knockout/knockdown background, express a resistant mutant of the target kinase that is not inhibited by this compound. If the phenotype is rescued, it confirms on-target engagement.
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Comprehensive kinase profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.
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Cellular Thermal Shift Assay (CETSA): Directly measure the binding of the inhibitor to its intended target and potential off-targets in a cellular context.
Q4: At what concentration should I use this compound to minimize off-target effects?
It is recommended to use the lowest effective concentration that elicits the desired on-target effect. A dose-response experiment is critical to determine the optimal concentration for your specific cell type and experimental conditions. Based on screening data, at a concentration of 500 nM, Ro-32-0432 substantially inhibited (>50%) only 13 out of 300 kinases, and dramatically inhibited (>80%) only 7 of those, indicating a high degree of selectivity at this concentration.[2][4]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Off-target effects | 1. Review the known off-targets of this compound and their associated signaling pathways. 2. Perform a kinase selectivity profiling assay to identify potential off-targets in your system. 3. Use orthogonal approaches to validate your findings, such as a structurally different inhibitor or genetic knockdown of the primary target. |
| Compound Degradation | 1. Ensure proper storage of the compound (-20°C, desiccated). 2. Prepare fresh stock solutions in a suitable solvent like DMSO. |
| Cellular Context | The expression levels of on- and off-targets can vary between cell lines. 1. Perform western blotting to confirm the expression of your target PKC isoform and any suspected off-targets in your cell line. |
Problem 2: Difficulty confirming on-target engagement in cells.
| Possible Cause | Troubleshooting Step |
| Insufficient target engagement at the concentration used | 1. Perform a dose-response analysis and monitor the phosphorylation of a known downstream substrate of PKC. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to directly measure target binding at different compound concentrations. |
| Antibody issues in downstream analysis (e.g., Western Blot) | 1. Validate your primary antibodies for specificity using positive and negative controls. 2. Include a loading control to ensure equal protein loading. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary PKC targets and known off-targets.
Table 1: Inhibitory Activity against Primary PKC Targets
| Target | IC50 (nM) |
| PKCα | 9[1] |
| PKCβI | 28[1] |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108[1] |
Table 2: Inhibitory Activity against Known Off-Targets
| Target | IC50 (µM) |
| GRK2 | 29 |
| GRK5 | 3.6 |
| GRK6 | 16 |
| Data for GRK inhibition is from Abcam product datasheet. |
Note: A comprehensive screen of Ro-32-0432 at 500 nM against a panel of 300 kinases showed significant inhibition (>50%) of only 13 non-PKC kinases.[2][4] Researchers should consider performing a broad kinase profile for their specific experimental system to identify all potential off-targets.
Experimental Protocols
Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases. Commercial services are widely available for this purpose.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest screening concentration.
-
Assay Format: Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence/luminescence-based assay that detects ADP production (e.g., ADP-Glo™).
-
Kinase Panel: Select a diverse panel of recombinant human protein kinases. A broad panel (e.g., >300 kinases) is recommended for comprehensive profiling.
-
Assay Conditions:
-
Each kinase reaction is performed with its optimal substrate and at an ATP concentration close to its Km value to provide a more physiologically relevant measure of inhibitory potency.
-
The inhibitor is typically tested at a single high concentration (e.g., 1 µM or 10 µM) for initial screening, or in a dose-response format to determine IC50 values for hits.
-
-
Data Analysis:
-
Kinase activity is measured in the presence and absence of the inhibitor.
-
The percentage of inhibition is calculated relative to a DMSO control.
-
For dose-response experiments, IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
Western Blotting for Downstream On-Target and Off-Target Effects
This protocol is designed to assess the phosphorylation status of downstream effectors of both the intended target (PKC) and potential off-targets (e.g., STAT3).
Methodology:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different durations. Include appropriate positive and negative controls (e.g., vehicle control, growth factor stimulation).
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Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-MARCKS for PKC activity, phospho-STAT3 (Tyr705) for STAT3 activity) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest and/or a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, direct binding.
Visualizations
References
Adjusting incubation time for Bisindolylmaleimide XI hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bisindolylmaleimide XI hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). Here you will find detailed information on adjusting incubation times, troubleshooting common experimental issues, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C (PKC). It exhibits high selectivity for certain PKC isoforms, particularly PKCα and PKCβI, with reported IC50 values in the low nanomolar range. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. This makes it a valuable tool for studying PKC-mediated cellular processes.
Q2: How should I prepare and store this compound?
For optimal results, dissolve this compound in DMSO to create a stock solution. It is soluble in DMSO at concentrations up to 10 mM.[1] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the DMSO stock in your cell culture medium or assay buffer. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.
Q3: What are the key downstream signaling pathways affected by this compound?
As a PKC inhibitor, this compound primarily affects signaling pathways regulated by this kinase family. PKC isoforms are key components in major signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.[2] Inhibition of PKC can therefore lead to changes in the phosphorylation status and activity of numerous downstream proteins, including MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), as well as transcription factors that regulate gene expression.
Adjusting Incubation Time: A Critical Parameter
The optimal incubation time for this compound is not a one-size-fits-all parameter and should be empirically determined for each experimental system. The ideal duration depends on several factors, including the specific PKC isoform being targeted, the cell type, the concentration of the inhibitor, and the specific downstream event being measured.
Key Considerations for Determining Incubation Time:
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Time-Dependent Inhibition: Some kinase inhibitors exhibit time-dependent inhibition, meaning their potency increases with longer pre-incubation times. It is crucial to determine if this is the case for your specific experimental setup.
-
Cell Permeability: As a cell-permeable inhibitor, sufficient time must be allowed for the compound to cross the cell membrane and reach its intracellular target.
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Downstream Event Kinetics: The time required to observe a significant change in a downstream event (e.g., phosphorylation of a substrate, change in gene expression) will vary. Short-term incubations (e.g., 15-60 minutes) are often sufficient to observe changes in protein phosphorylation, while longer incubations (hours to days) may be necessary to see effects on cell proliferation or apoptosis.
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Inhibitor Stability: The stability of the compound in your experimental medium over time should be considered, as degradation can lead to a decrease in effective concentration.
Optimizing Incubation Time: An Experimental Workflow
Quantitative Data Summary
The following table provides a general guideline for selecting starting concentrations and incubation times for this compound based on the desired experimental outcome. Note: These are starting points and should be optimized for your specific system.
| Experimental Goal | Concentration Range | Incubation Time | Downstream Readout Example |
| Inhibition of PKC activity (in vitro) | 10 nM - 1 µM | 15 - 30 minutes | Phosphorylation of a direct PKC substrate (e.g., MARCKS) |
| Inhibition of downstream signaling | 100 nM - 5 µM | 30 minutes - 4 hours | Phosphorylation of downstream kinases (e.g., ERK) |
| Cellular proliferation/viability assays | 500 nM - 10 µM | 24 - 72 hours | MTT assay, cell counting |
| Apoptosis induction | 1 µM - 20 µM | 12 - 48 hours | Caspase activation, Annexin V staining |
Troubleshooting Guide
Q: My results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors:
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Compound Stability: Ensure your stock solution is properly stored in aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
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Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular responses to inhibitors. Maintain consistent cell culture practices.
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Experimental Timing: Precise timing of inhibitor addition and incubation is critical, especially for short-term experiments.
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Pipetting Accuracy: Ensure accurate pipetting of the inhibitor, especially when working with low concentrations.
Q: I am observing off-target effects. How can I confirm the observed phenotype is due to PKC inhibition?
A: Off-target effects are a known concern with many kinase inhibitors. To validate that your observations are due to PKC inhibition, consider the following controls:
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Use a structurally different PKC inhibitor: Confirm that a different, well-characterized PKC inhibitor produces a similar phenotype.
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Rescue Experiment: If possible, overexpress a constitutively active form of the target PKC isoform to see if it can rescue the inhibitor-induced phenotype.
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siRNA/shRNA Knockdown: Use RNA interference to specifically knock down the target PKC isoform and see if it phenocopies the effect of the inhibitor.
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Use an inactive analog: If available, use a structurally similar but inactive analog of Bisindolylmaleimide XI as a negative control.
Q: The inhibitor does not seem to be working in my cell-based assay. What should I check?
A: If you are not observing the expected inhibition, consider these points:
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Inhibitor Concentration: The effective concentration in a cellular assay can be significantly higher than the in vitro IC50 value due to factors like cell permeability and intracellular ATP concentration. Try a dose-response experiment with a wider concentration range.
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Incubation Time: As discussed, the incubation time may need to be optimized. A short incubation may not be sufficient to see an effect on certain downstream events.
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PKC Activation State: Ensure that the PKC pathway is activated in your experimental system. You may need to stimulate the cells (e.g., with phorbol esters like PMA) to observe the inhibitory effect.
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Cellular ATP Levels: Bisindolylmaleimide XI is an ATP-competitive inhibitor. High intracellular ATP concentrations can reduce its apparent potency.
Experimental Protocols
Detailed Protocol: Western Blot for Phosphorylated MARCKS
This protocol describes how to assess the inhibition of PKC activity by measuring the phosphorylation of a well-known PKC substrate, MARCKS, in cultured cells treated with this compound.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture medium
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Phorbol 12-myristate 13-acetate (PMA) for PKC activation (optional)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total MARCKS
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, pre-treat the cells with various concentrations of this compound (or vehicle control) for the desired incubation time (e.g., 30 minutes).
-
If necessary, stimulate PKC activity by adding PMA for a short period (e.g., 15-30 minutes) before harvesting the cells.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.
-
Signaling Pathway Diagram
References
Dealing with lot-to-lot variability of Bisindolylmaleimide XI hydrochloride
Welcome to the technical support center for Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions, with a special focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BIM XI) is a potent, selective, and cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of several PKC isoforms.[3] Its high selectivity makes it a valuable tool for studying PKC-mediated signaling pathways over other kinases like EGFR or PDGFR.[4]
Q2: Which isoforms of PKC does this compound inhibit?
BIM XI shows differential selectivity across PKC isoforms. It is most potent against the conventional PKC isoforms. Reported IC50 values—the concentration required to inhibit 50% of the enzyme's activity—demonstrate this selectivity.[1][5][6]
| PKC Isoform | IC50 Value (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
| Data sourced from multiple suppliers and publications.[1][2][5][6] |
Q3: What are the common applications of this inhibitor in research?
BIM XI is widely used to investigate the role of PKC in various cellular processes. Key applications include preventing T-cell activation and proliferation[2][7], studying cardiac contractility[2], and exploring its anti-apoptotic effects in certain cell types.[7]
Q4: How should I store this compound?
For long-term storage, the powdered form should be kept at -20°C, where it can be stable for up to two years.[6] Once dissolved in a solvent like DMSO, it is recommended to prepare aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can inactivate the product.[1] A solution in DMSO may be stable for up to 6 months at -80°C.[6]
Q5: In which solvents is this compound soluble?
The compound is soluble in DMSO (up to 10 mM, may require warming) and methanol.[2] It is generally insoluble in water. Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide: Lot-to-Lot Variability
Lot-to-lot variability in small molecule inhibitors is a common issue that can lead to inconsistent experimental results.[8][9] This guide addresses problems that may arise from differences between batches of this compound.
Issue 1: Reduced or No Inhibitory Effect Observed in My Assay
Q: I've used a new lot of Bisindolylmaleimide XI and I'm not seeing the expected inhibition of my PKC-dependent pathway. What could be the cause?
A: This is a classic sign of lot-to-lot variability, which can manifest as differences in purity or the presence of inactive isomers. It's also possible that the compound has degraded due to improper storage or handling.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. immunomart.com [immunomart.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
Bisindolylmaleimide XI hydrochloride degradation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisindolylmaleimide XI hydrochloride. The information is designed to address specific issues that may arise during experimental use, with a focus on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound should be stored as a crystalline solid at -20°C, protected from light and moisture.[1][2][3] Under these conditions, it is stable for at least four years.[1]
Q2: What is the recommended solvent for making a stock solution?
A: Dimethyl sulfoxide (DMSO) and methanol are the recommended solvents for preparing stock solutions.[1] It is soluble in DMSO.
Q3: How stable is this compound in a DMSO stock solution?
A: Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles.[4] While specific data for Bisindolylmaleimide XI is limited, a similar compound, Bisindolylmaleimide I, is stable for up to 4 months at -20°C in DMSO.[5] It is best practice to use the solution within 3 months to prevent loss of potency.[2]
Q4: I need to make an aqueous working solution. How stable is the compound in aqueous buffers?
A: There is limited published data on the degradation of this compound in aqueous solutions. However, maleimide-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH. It is strongly recommended to prepare aqueous working solutions fresh from a DMSO stock solution just prior to use. Avoid storing the compound in aqueous buffers for extended periods.
Q5: What factors can contribute to the degradation of this compound in my experiments?
A: Several factors can lead to degradation:
-
pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis. It is best to work with buffers close to physiological pH (7.2-7.4).
-
Temperature: Higher temperatures will accelerate degradation. Keep aqueous solutions on ice if they are not for immediate use.
-
Light: Photodegradation can occur. Protect solutions from light by using amber vials or covering containers with foil.
-
Oxidizing/Reducing Agents: The compound is incompatible with strong oxidizing and reducing agents.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | Compound degradation in aqueous solution. | Prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock. Minimize the time the compound is in an aqueous buffer before adding it to your assay. |
| Incorrect storage of stock solution. | Ensure DMSO stock solutions are stored at -80°C in small aliquots to avoid freeze-thaw cycles. | |
| Precipitation in Aqueous Buffer | Low aqueous solubility. | The final concentration of DMSO in your aqueous working solution should be sufficient to maintain solubility. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell cultures. If precipitation persists, consider using a solubilizing agent like Pluronic F-68 or preparing a more dilute stock solution. |
| Inconsistent Experimental Results | Variable compound stability between experiments. | Standardize the preparation of your working solutions. Ensure the time between preparation and use is consistent for all experiments. |
| Contamination of stock solution. | Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the stock solution if necessary. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target | IC₅₀ |
| PKCα | 9 nM[1][6][7] |
| PKCβI | 28 nM[1][6][7] |
| PKCβII | 31 nM[6][7] |
| PKCγ | 37 nM[6][7] |
| PKCε | 108 nM[1][6][7] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| In Solvent (DMSO) | -80°C | Recommended for long-term storage[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, add 204.5 µL of DMSO to 1 mg of the compound (Formula Weight: 489.0 g/mol ).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -80°C.
-
-
Prepare Aqueous Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your desired aqueous buffer (e.g., PBS or cell culture medium) immediately before use.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in your aqueous buffer.
-
Ensure the final DMSO concentration in your assay is below a level that affects your experimental system (typically ≤ 0.5%).
-
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general framework for evaluating the stability of the compound in your specific experimental buffer.
-
Preparation:
-
Prepare a fresh aqueous solution of this compound in your buffer of interest at the final working concentration.
-
Divide the solution into several aliquots in amber tubes.
-
-
Incubation:
-
Incubate the aliquots under your typical experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
Analysis:
-
Once all time points are collected, analyze the samples for the concentration of the active compound. High-Performance Liquid Chromatography (HPLC) is a suitable method for this analysis.
-
Compare the peak area of Bisindolylmaleimide XI at each time point to the t=0 sample to determine the percentage of the compound remaining.
-
-
Functional Assay (Optional):
-
In parallel, use the incubated solutions in a functional assay (e.g., a PKC activity assay) to determine if there is a loss of biological activity over time.
-
Visualizations
Caption: PKC signaling pathway and the inhibitory action of Bisindolylmaleimide XI.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 4. This compound|145333-02-4|MSDS [dcchemicals.com]
- 5. Bisindolylmaleimide I [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
Impact of serum on Bisindolylmaleimide XI hydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisindolylmaleimide XI hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound.
Question: Why is the observed in-cell activity of this compound significantly lower than its reported IC50 value from biochemical assays?
Answer:
A discrepancy between biochemical (cell-free) and cellular assay results is a common observation for many small molecule inhibitors. Several factors can contribute to this difference:
-
Serum Protein Binding: Components of fetal bovine serum (FBS) or other sera, particularly albumin, can bind to small molecules like this compound. This sequestration reduces the free concentration of the inhibitor available to enter the cells and interact with its target, Protein Kinase C (PKC).
-
Cellular Uptake and Efflux: The cell membrane acts as a barrier, and the rate of inhibitor entry into the cell can be limited. Additionally, cells may actively pump the compound out using efflux transporters.
-
Intracellular ATP Concentration: this compound is an ATP-competitive inhibitor. The concentration of ATP within a cell (millimolar range) is much higher than that typically used in biochemical kinase assays (micromolar range). This high level of the natural competitor (ATP) can increase the apparent IC50 value in cellular assays.
-
Off-Target Effects and Cellular Compensation: In a cellular context, the inhibition of PKC can trigger compensatory signaling pathways that may counteract the effects of the inhibitor, leading to a reduced observable phenotype.
Question: I am not seeing the expected level of inhibition in my cell-based assay, even at concentrations that should be effective based on the literature. What can I do?
Answer:
If you are experiencing lower-than-expected activity of this compound in your cellular experiments, consider the following troubleshooting steps:
-
Optimize Serum Concentration: The presence and concentration of serum are critical variables.
-
Recommendation: Perform a dose-response experiment comparing the activity of this compound in your standard serum-containing medium versus a low-serum (e.g., 0.5-2%) or serum-free medium. This will help determine the extent to which serum is affecting the inhibitor's potency. Be aware that serum starvation can impact cell health and signaling, so appropriate controls are essential.[1]
-
-
Increase Incubation Time: The inhibitor may require more time to penetrate the cell membrane and reach a steady-state concentration intracellularly.
-
Recommendation: Conduct a time-course experiment to assess the effect of different pre-incubation times with the inhibitor before stimulating the PKC pathway.
-
-
Verify Compound Integrity: Ensure that the this compound stock solution is correctly prepared and has not degraded.
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Control for Cell Density: High cell densities can sometimes lead to a reduced effective inhibitor concentration per cell.
-
Recommendation: Standardize your cell seeding density across experiments and ensure that the cells are in the logarithmic growth phase when treated.
-
-
Confirm PKC Pathway Activation: Verify that the PKC signaling pathway is being robustly activated in your experimental system.
-
Recommendation: Use a positive control activator of PKC, such as phorbol 12-myristate 13-acetate (PMA), to confirm that the pathway is responsive. Monitor the phosphorylation of a known PKC substrate as a readout of pathway activation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms. It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PKC enzyme, preventing the binding of ATP and subsequent phosphorylation of PKC substrates. It shows selectivity for certain PKC isoforms, particularly PKCα, PKCβI, PKCβII, and PKCγ.
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors. This binding effectively reduces the free, bioavailable concentration of this compound that can enter cells and inhibit PKC. Consequently, a higher total concentration of the inhibitor is often required in serum-containing media to achieve the same level of biological effect as in a serum-free environment. This is observed as an increase in the IC50 value in cellular assays compared to biochemical assays.
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound are highly dependent on the experimental conditions.
-
Biochemical (cell-free) assays: In assays using purified PKC enzymes, the IC50 values are typically in the low nanomolar range. For example, reported IC50 values are around 9 nM for PKCα, 28 nM for PKCβI, 31 nM for PKCβII, and 37 nM for PKCγ.
-
Cell-based assays: In cellular assays, the effective concentrations are generally higher, often in the micromolar range. This shift is primarily due to the factors discussed above, such as serum protein binding and high intracellular ATP concentrations.
Q4: How should I prepare and store this compound?
A4: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Data Presentation
Table 1: Illustrative Impact of Serum on the Potency of Bisindolylmaleimide-based PKC Inhibitors
Disclaimer: The following data for cellular assays is illustrative and based on typical shifts observed for bisindolylmaleimide compounds. The exact IC50 values will vary depending on the cell line, serum concentration, and assay conditions.
| Compound | Assay Type | Condition | Target | IC50 (nM) |
| Bisindolylmaleimide XI | Biochemical | Serum-Free | PKCα | ~9 |
| Bisindolylmaleimide XI | Biochemical | Serum-Free | PKCβI | ~28 |
| Bisindolylmaleimide XI | Biochemical | Serum-Free | PKCγ | ~37 |
| Bisindolylmaleimide-like Compound | Cellular | 10% FBS | PKC-dependent pathway | 500 - 2000 |
| Bisindolylmaleimide-like Compound | Cellular | Serum-Free/Low Serum | PKC-dependent pathway | 50 - 200 |
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Activity
This protocol outlines a method to quantify the effect of serum on the inhibitory activity of this compound in a cell-based assay.
1. Materials:
-
Cells of interest cultured in appropriate growth medium.
-
This compound.
-
DMSO (for stock solution).
-
Serum-containing and serum-free cell culture media.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Assay reagents for measuring a downstream endpoint of PKC activity (e.g., phosphorylation-specific antibody for a known PKC substrate, reporter gene assay).
-
96-well cell culture plates.
-
Plate reader or other detection instrument.
2. Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight under standard culture conditions (with serum).
-
-
Serum Starvation (for serum-free condition):
-
For the serum-free arm of the experiment, gently wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with serum-free medium and incubate for 4-24 hours (optimize for your cell line to avoid toxicity).
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in both serum-containing and serum-free media. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) for both media conditions.
-
Remove the medium from the cells and add the media containing the different concentrations of the inhibitor.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
PKC Activation:
-
Prepare a solution of the PKC activator (e.g., PMA) in both serum-containing and serum-free media at a concentration known to elicit a robust response (e.g., 100 nM PMA).
-
Add the activator to the wells (except for the unstimulated controls).
-
Incubate for the optimal time to induce the downstream readout (e.g., 15-30 minutes for phosphorylation events).
-
-
Assay Readout:
-
Lyse the cells and perform the assay to measure the downstream endpoint of PKC activity (e.g., Western blot, ELISA, or reporter assay).
-
-
Data Analysis:
-
Normalize the data to the positive (activator only) and negative (vehicle only) controls.
-
Plot the dose-response curves for both the serum-containing and serum-free conditions.
-
Calculate the IC50 value for each condition using a suitable non-linear regression model.
-
Mandatory Visualizations
Caption: PKC signaling pathway and inhibition by Bisindolylmaleimide XI.
Caption: Workflow for assessing serum impact on inhibitor activity.
References
Validation & Comparative
A Head-to-Head Battle of PKC Inhibitors: Bisindolylmaleimide XI Hydrochloride vs. Staurosporine
A Comparative Guide for Researchers in Cellular Signaling and Drug Discovery
In the intricate world of cellular signaling, Protein Kinase C (PKC) stands as a pivotal family of enzymes, orchestrating a multitude of cellular processes from proliferation and differentiation to apoptosis. The ability to modulate PKC activity is crucial for both basic research and therapeutic development. This guide provides a comprehensive comparison of two widely used PKC inhibitors: the selective Bisindolylmaleimide XI hydrochloride and the broad-spectrum agent, staurosporine. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their specific research applications.
At a Glance: Key Differences
This compound, a member of the bisindolylmaleimide class of compounds, is recognized for its significant selectivity towards conventional PKC isozymes. In contrast, staurosporine, an alkaloid originally isolated from Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor, affecting a wide array of kinases. This fundamental difference in selectivity is a critical determinant in their respective applications.
Performance Data: A Quantitative Comparison
The inhibitory activity of this compound and staurosporine against various protein kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below.
| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PKC Isozymes | ||
| PKCα | 9[1][2][3][4] | 2 - 6[5][6] |
| PKCβI | 28[1][2][4] | N/A |
| PKCβII | 31[7][4] | N/A |
| PKCγ | 37[7][4] | 5[6] |
| PKCδ | N/A | 20[6] |
| PKCε | 108[1][2][7][4] | 73[6] |
| PKCη | N/A | 4[6] |
| PKCζ | N/A | 1086[6] |
| Other Kinases | ||
| PKA | N/A | 15[5] |
| c-Fgr | N/A | 2[5] |
| Phosphorylase Kinase | N/A | 3[5] |
| GRK2 | 29,000[1] | N/A |
| GRK5 | 3,600[1] | N/A |
| GRK6 | 16,000[1] | N/A |
Mechanism of Action: Targeting the ATP-Binding Site
Both this compound and staurosporine function as ATP-competitive inhibitors. They exert their inhibitory effects by binding to the ATP-binding pocket of the kinase's catalytic domain. This prevents the binding of ATP, the phosphate donor for the phosphorylation reaction, thereby blocking the kinase's ability to phosphorylate its substrates.
Signaling Pathway and Inhibition Point
The following diagram illustrates a simplified Protein Kinase C signaling pathway and the point of action for both inhibitors.
Caption: Simplified PKC signaling pathway and inhibitor action.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a detailed protocol for a typical in vitro kinase assay to determine the IC50 values of inhibitors like this compound and staurosporine.
Objective: To measure the concentration-dependent inhibition of a specific PKC isozyme by the test compounds.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)
-
This compound
-
Staurosporine
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
96-well assay plates (e.g., white, low-binding plates for luminescence-based assays)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
-
DMSO (Dimethyl sulfoxide) for compound dilution
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each inhibitor (this compound and staurosporine) in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations to be tested. A typical 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.
-
-
Assay Reaction Setup:
-
Prepare a master mix containing the kinase assay buffer, the specific PKC isozyme, and the PKC substrate.
-
Prepare a lipid activator solution by sonicating PS and DAG in the assay buffer.
-
Add the lipid activator to the kinase/substrate master mix.
-
Dispense the master mix into the wells of the 96-well plate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km for the specific PKC isozyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example:
-
Luminescence-based assay (e.g., Kinase-Glo®): Add the detection reagent which measures the amount of remaining ATP. Lower light output indicates higher kinase activity (more ATP consumed).
-
Fluorescence-based assay: Use a fluorescently labeled substrate. Phosphorylation can be detected by a change in fluorescence polarization or through the use of a phospho-specific antibody coupled to a fluorescent reporter.
-
Radiometric assay: Use [γ-³²P]ATP. After the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the control wells (0% and 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: In vitro kinase inhibition assay workflow.
Conclusion and Recommendations
The choice between this compound and staurosporine hinges on the specific requirements of the research.
-
For studies requiring selective inhibition of conventional PKC isozymes , this compound is the superior choice. Its selectivity profile minimizes off-target effects, leading to more precise and interpretable results when investigating PKC-specific pathways.
-
For applications where broad-spectrum kinase inhibition is desired or as a positive control for kinase assays , staurosporine is a suitable and potent tool. However, its lack of selectivity must be carefully considered when interpreting cellular effects, as multiple signaling pathways will likely be affected.
Researchers are encouraged to carefully consider the kinase selectivity profiles and the context of their experimental systems to select the most appropriate inhibitor for their needs. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. abcam.com [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kinase Inhibitors: Bisindolylmaleimide XI Hydrochloride vs. Gö 6983
In the landscape of protein kinase C (PKC) inhibitors, Bisindolylmaleimide XI hydrochloride and Gö 6983 are two widely utilized chemical probes for dissecting PKC-mediated signaling pathways. Both are potent, ATP-competitive inhibitors belonging to the bisindolylmaleimide class. However, their selectivity profiles across the kinome exhibit critical differences that researchers must consider for accurate interpretation of experimental results. This guide provides a detailed comparison of their selectivity, experimental protocols for their characterization, and a visualization of their mechanism of action.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of this compound and Gö 6983 has been characterized against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Kinase Target | This compound IC50 (nM) | Gö 6983 IC50 (nM) |
| PKCα | 9[1] | 7[2][3] |
| PKCβI | 28[1] | 7[2][3] |
| PKCβII | 31[1] | - |
| PKCγ | 37[1] | 6[2][3] |
| PKCδ | - | 10[2][3] |
| PKCε | 108[1] | - |
| PKCζ | - | 60[2] |
| PKCμ (PKD1) | - | 20000 |
A broader kinase screen at a concentration of 500 nM revealed differences in their off-target effects. At this concentration, both compounds inhibit conventional and novel PKCs by 80-100%.[4] However, Gö 6983 substantially inhibited 21 other kinases, with dramatic inhibition (>84%) of 5 of these (GSK3α and RSK1-4).[4] In the same screen, Bisindolylmaleimide I (a closely related compound) substantially inhibited 27 other kinases, with dramatic inhibition of 10 (FLT3, GSK3α, GSK3β, S6K, PIM1, PIM3, and RSK1-4).[4] This highlights the importance of considering potential off-target effects when using these inhibitors.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
Objective: To determine the IC50 value of a test compound (e.g., this compound or Gö 6983) against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (inhibitor) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or phosphorimager (for radioactive assays)
-
Plate reader (for non-radioactive, e.g., fluorescence or luminescence-based assays)
Procedure (Radioactive Filter Binding Assay):
-
Prepare Reagents:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/[γ-³²P]ATP mix in assay buffer. The ATP concentration should ideally be close to the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Prepare serial dilutions of the test compound in assay buffer. A typical starting range would be from 1 nM to 10 µM.
-
-
Assay Setup:
-
Add a fixed volume of the test compound dilutions to the wells of a 96-well plate. Include a control with no inhibitor (vehicle control).
-
Add the 2X kinase solution to each well to initiate a pre-incubation (typically 10-15 minutes at room temperature).
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the 2X substrate/[γ-³²P]ATP mix to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the filter mat multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Perform a final wash with ethanol and allow the filter mat to dry completely.
-
-
Detection:
-
Quantify the amount of radioactivity on each filter spot using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
-
Mandatory Visualization
References
A Comparative Guide to Bisindolylmaleimide XI Hydrochloride and Enzastaurin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent protein kinase C (PKC) inhibitors, Bisindolylmaleimide XI hydrochloride and Enzastaurin, in the context of cancer research. This document aims to be an objective resource, presenting experimental data to delineate the performance, mechanism of action, and potential applications of each compound.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC signaling is frequently implicated in carcinogenesis, making it an attractive target for cancer therapy. This compound and Enzastaurin are two well-characterized PKC inhibitors that have been extensively studied for their anticancer properties. While both belong to the bisindolylmaleimide class of compounds, they exhibit distinct selectivity profiles and have been investigated in different preclinical and clinical settings.
Chemical Structures and Properties
| Feature | This compound | Enzastaurin |
| Synonyms | Ro 32-0432 | LY317615 |
| Molecular Formula | C₂₈H₂₉ClN₄O₂ | C₂₉H₂₈N₄O₂ |
| Molecular Weight | 489.01 g/mol | 468.56 g/mol |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Mechanism of Action
Both this compound and Enzastaurin are ATP-competitive inhibitors of PKC.[2] They bind to the ATP-binding site in the catalytic domain of the kinase, preventing the phosphorylation of downstream substrates.
This compound is a potent and selective inhibitor of several PKC isoforms, with a particularly high affinity for the conventional PKCα isoform.[3] Its action can lead to the modulation of various cellular processes, including the potentiation of apoptosis induced by death receptor ligands.[4]
Enzastaurin is characterized as a selective inhibitor of PKCβ.[5][6] By inhibiting PKCβ, Enzastaurin disrupts downstream signaling through the PI3K/AKT pathway, leading to the suppression of key survival proteins like GSK3β and ribosomal protein S6.[1][5] This targeted inhibition results in the induction of apoptosis and a reduction in tumor cell proliferation and angiogenesis.[1][6]
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against a panel of PKC isoforms, as determined by in vitro kinase assays. This data highlights their distinct selectivity profiles.
| PKC Isoform | This compound IC50 (nM) | Enzastaurin IC50 (nM) |
| PKCα | 9 | 39 |
| PKCβI | 28 | 6 |
| PKCβII | 31 | 6 |
| PKCγ | 37 | 83 |
| PKCε | 108 | 110 |
| PKCζ | - | >6000 |
Data compiled from multiple sources.[7][8]
Cellular Activity in Cancer Cell Lines
The antitumor activity of Enzastaurin has been evaluated in a variety of cancer cell lines. The following table provides a selection of reported IC50 values from cell viability assays. Data for Bisindolylmaleimide XI in a comparable range of cancer cell lines is less readily available in the surveyed literature.
| Cell Line | Cancer Type | Enzastaurin IC50 (µM) |
| MM.1S, MM.1R | Multiple Myeloma | 0.6 - 1.6 |
| RPMI 8226, RPMI-Dox40 | Multiple Myeloma | 0.6 - 1.6 |
| NCI-H929, KMS-11 | Multiple Myeloma | 0.6 - 1.6 |
| OPM-2, U266 | Multiple Myeloma | 0.6 - 1.6 |
| 5637, TCC-SUP | Transitional Cell Carcinoma | ~1 |
| BCWM.1 | Waldenström Macroglobulinemia | 5 - 7.5 |
Data compiled from multiple sources.[7][9][10]
Signaling Pathways
The inhibition of PKC by these compounds triggers distinct downstream signaling events.
Enzastaurin primarily targets the PKCβ-PI3K/AKT signaling axis. Its inhibitory action leads to reduced phosphorylation of AKT and its downstream effector, GSK3β, ultimately promoting apoptosis and inhibiting cell proliferation.
Caption: Enzastaurin inhibits PKCβ, leading to downstream suppression of the PI3K/AKT pathway.
This compound , with its potent inhibition of PKCα, can sensitize cancer cells to apoptosis induced by external signals like TNF-alpha. This suggests a role in overcoming resistance to certain apoptotic stimuli.
Caption: Bisindolylmaleimide XI inhibits PKCα, potentially reducing anti-apoptotic signals.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Enzastaurin for 48-72 hours.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, GSK3β) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of the compounds on PKC enzyme activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified PKC enzyme, a specific substrate (e.g., myelin basic protein), and the inhibitor at various concentrations in a kinase buffer.
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a quench buffer (e.g., phosphoric acid).
-
Detection: Measure the incorporation of the phosphate group into the substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
Conclusion
This compound and Enzastaurin are both valuable tools in cancer research, offering distinct approaches to targeting the PKC signaling network. Enzastaurin's selectivity for PKCβ has led to its extensive investigation in various cancer types, with a well-defined mechanism involving the PI3K/AKT pathway.[5][6] Its clinical development has provided a wealth of data on its in vivo activity and safety profile.[5]
This compound, with its potent inhibition of PKCα, presents an alternative strategy for modulating PKC signaling.[3] Its ability to sensitize cancer cells to other therapeutic agents suggests potential applications in combination therapies.[4]
The choice between these two inhibitors will depend on the specific research question, the cancer type under investigation, and the desired signaling pathway to be targeted. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their experimental designs. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these compounds in various cancer contexts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. advms.pl [advms.pl]
- 3. researchgate.net [researchgate.net]
- 4. Bisindolylmaleimide IX facilitates tumor necrosis factor receptor family-mediated cell death and acts as an inhibitor of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating PKC Inhibition with Bisindolylmaleimide XI Hydrochloride
This guide provides a comprehensive comparison of Bisindolylmaleimide XI hydrochloride and other common Protein Kinase C (PKC) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols to aid in the validation of PKC inhibition.
Introduction to Protein Kinase C (PKC)
The Protein Kinase C (PKC) family comprises serine/threonine kinases that are central to various signal transduction pathways, regulating cellular processes like proliferation, differentiation, apoptosis, and immune responses.[1][2][3] PKC isozymes are broadly classified into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[4] Given their critical roles in cellular signaling, PKC isoforms are significant targets in drug discovery, particularly in oncology and immunology.
This compound (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of PKC.[5] It acts as an ATP-competitive inhibitor, showing high affinity for several PKC isoforms.[6] Validating its inhibitory activity is crucial for interpreting experimental results accurately. This guide compares this compound with other widely used PKC inhibitors and provides standard protocols for its validation.
Comparative Analysis of PKC Inhibitors
The selection of a PKC inhibitor often depends on the specific isoforms being targeted and the required selectivity. Below is a comparison of this compound with other common inhibitors.
| Inhibitor | IC50 Values (nM) | Selectivity Profile & Mode of Action | Cell Permeable |
| Bisindolylmaleimide XI HCl | PKCα: 9, PKCβI: 28, PKCβII: 31, PKCγ: 37, PKCε: 108[5] | Selective for conventional and novel PKCs over atypical PKCs. Also inhibits GRK2, GRK5, and GRK6 at higher concentrations. ATP-competitive. | Yes |
| Bisindolylmaleimide I (GF109203X) | PKCα/β/γ: 10-20, PKCδ/ε: 100-200, PKCζ: ~6000[7] | Highly selective for conventional and novel PKCs.[6][7] ATP-competitive.[6] | Yes |
| Staurosporine | PKC: ~10[6] | Broad-spectrum kinase inhibitor; not selective for PKC.[6] ATP-competitive. | Yes |
| Gö 6983 | PKCα: 7, PKCβ: 7, PKCγ: 6, PKCδ: 10, PKCζ: 60 | Pan-PKC inhibitor, affecting conventional, novel, and atypical isoforms. ATP-competitive. | Yes |
| Enzastaurin (LY317615) | PKCβ: 6, PKCα: 39, PKCγ: 83, PKCε: 110[8] | Selective inhibitor of PKCβ.[8] ATP-competitive.[8] | Yes |
| Rottlerin | PKCδ: 300-600 (in vitro), but its specificity is debated and it has off-target effects. | Often used as a PKCδ inhibitor, but it also inhibits other kinases. | Yes |
| Chelerythrine Chloride | PKC: 660 | Potent, cell-permeable inhibitor. Interacts with the catalytic domain but is not ATP-competitive. | Yes |
Signaling Pathway & Experimental Workflows
To effectively validate PKC inhibition, it is essential to understand the signaling cascade and the experimental procedures involved.
Caption: Generalized PKC signaling pathway.
Caption: Workflow for an in vitro PKC kinase assay.
Caption: Workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies are critical for the reproducible validation of PKC inhibition.
This assay directly measures the phosphotransferase activity of PKC on a specific substrate.
-
Objective: To determine the IC50 value of this compound for a specific PKC isoform.
-
Materials:
-
Protocol:
-
Prepare a reaction mixture containing the PKC enzyme, substrate peptide, and lipid activator in a kinase buffer.
-
Add various concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the Mg2+/[γ-32P]ATP mixture.[9]
-
Incubate the reaction for 10-30 minutes at 30°C.[9]
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.[9]
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[9]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
Note: Non-radioactive, ELISA-based kits are also commercially available and offer a safer alternative.[3] These kits typically use a phospho-specific antibody to detect the phosphorylated substrate.[3]
This cell-based assay validates the inhibitor's efficacy within a cellular context by measuring the phosphorylation of a known PKC substrate.
-
Objective: To confirm that this compound inhibits PKC activity in intact cells.
-
Materials:
-
Cell line of interest.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-(Ser) PKC Substrate Antibody).
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a PKC activator like PMA for a predetermined time (e.g., 30 minutes) to induce substrate phosphorylation.
-
Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or lysis buffer.[10]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane (e.g., with 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Strip and re-probe the membrane with a total protein or loading control antibody to ensure equal loading.
-
Quantify band intensities to determine the reduction in substrate phosphorylation.
-
This assay assesses the functional consequences of PKC inhibition on cellular processes like proliferation or survival.
-
Objective: To evaluate the effect of PKC inhibition by this compound on cell viability or proliferation.
-
Materials:
-
Cancer cell line known to be dependent on PKC signaling.
-
This compound.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
96-well plates.
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
This type of assay is particularly useful in cancer research where PKC isoforms can act as oncogenic drivers.[11]
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]
- 3. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. reactionbiology.com [reactionbiology.com]
Bisindolylmaleimide XI hydrochloride selectivity against other bisindolylmaleimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of Bisindolylmaleimide XI hydrochloride against other prominent bisindolylmaleimide-based inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency and selectivity against various protein kinase C (PKC) isoforms and other kinases. All quantitative data is supported by experimental findings from peer-reviewed literature.
Comparative Selectivity Data
The inhibitory activity of this compound and other selected bisindolylmaleimides is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Kinase Target | Bisindolylmaleimide XI (Ro 32-0432) IC50 (nM) | Bisindolylmaleimide I (GF 109203X) IC50 (nM) | Bisindolylmaleimide IX (Ro 31-8220) IC50 (nM) | Enzastaurin (LY317615) IC50 (nM) | Ruboxistaurin (LY333531) IC50 (nM) |
| PKCα | 9[1][2][3] | 8 - 20[4][5] | 5[4][5] | 39[6] | 360 |
| PKCβI | 28[1][2][3] | 17 | 24 | 6 | 4.7 |
| PKCβII | 31[1] | 16 | 14 | 6 | 5.9 |
| PKCγ | 37[1] | 20 | 27 | 83 | 300 |
| PKCδ | - | 100 - 200 | - | - | 250 |
| PKCε | 108[1][2][3] | 12 - 200[4][5] | 8 - 24[4][5] | 110[6] | - |
| PKCζ | - | ~6000 | - | - | >100,000 |
| GRK2 | 29,000[3] | - | - | - | - |
| GRK5 | 3,600[3] | - | - | - | - |
| GRK6 | 16,000[3] | - | - | - | - |
| RSK1 | - | 610[4][5] | 200[4][5] | - | - |
| RSK2 | - | 310[4][5] | 36[4][5] | - | - |
| RSK3 | - | 120[4][5] | 5[4][5] | - | - |
Experimental Protocols
The following is a generalized protocol for an in vitro protein kinase inhibition assay, based on commonly used methodologies like radiometric or fluorescence-based assays. This protocol serves as a template and may require optimization for specific kinases and inhibitors.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific protein kinase.
Materials:
-
Purified, active protein kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (inhibitor) at various concentrations
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for fluorescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphatidylserine and Diacylglycerol (for PKC assays)
-
96-well microplates
-
Apparatus for detecting the output signal (e.g., scintillation counter, fluorescence plate reader)
-
Stop solution (e.g., phosphoric acid, EDTA)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the kinase reaction buffer.
-
Prepare a solution of the kinase and its substrate in the reaction buffer. For PKC assays, include cofactors like phosphatidylserine and diacylglycerol.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the kinase and substrate mixture.
-
Add the diluted test compound to the wells. Include a control well with solvent only (no inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 20-30 minutes) at the controlled temperature.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution.
-
For Radiometric Assays: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate on the filter using a scintillation counter.
-
For Fluorescence-Based Assays: The detection method will depend on the specific assay kit being used (e.g., measuring ADP production or using a phosphorylation-specific antibody). Follow the manufacturer's instructions for detection.
-
-
Data Analysis:
-
Determine the kinase activity for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the general signaling pathway of Protein Kinase C and a conceptual workflow for determining inhibitor selectivity.
Caption: General Protein Kinase C (PKC) signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Alternative PKC inhibitors to Bisindolylmaleimide XI hydrochloride
For researchers, scientists, and drug development professionals seeking alternatives to the widely-used Protein Kinase C (PKC) inhibitor Bisindolylmaleimide XI hydrochloride, this guide provides an objective comparison of several substitute compounds. The following sections detail the performance of these alternatives, supported by experimental data, and include comprehensive protocols for key assays.
Protein Kinase C (PKC) represents a family of serine/threonine kinases crucial in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC activity is implicated in various diseases, making its isoforms attractive therapeutic targets.[2][3] this compound (also known as Ro-32-0432) is a potent and selective inhibitor of several PKC isoforms. However, the continuous search for improved selectivity, potency, and differing pharmacological profiles necessitates the evaluation of alternative inhibitors. This guide explores several such alternatives, including other bisindolylmaleimide derivatives and compounds from different chemical classes.
Performance Comparison of PKC Inhibitors
The inhibitory activity of various compounds against different PKC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the IC50 values for Bisindolylmaleimide XI and its alternatives against a panel of PKC isoforms. It is important to note that IC50 values can vary between studies due to different experimental conditions. For the most objective comparison, data from head-to-head studies are prioritized where available.
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCη (nM) | PKCθ (nM) | PKCζ (nM) |
| Bisindolylmaleimide XI | 9 | 28 | 31 | 37 | - | 108 | - | - | - |
| Enzastaurin (LY317615) | 39 | 6 | 6 | 83 | - | 110 | - | - | - |
| Ruboxistaurin (LY333531) | >1000 | 4.7 | 5.9 | >1000 | >1000 | >1000 | - | - | >1000 |
| Gö6976 | 2.3 | 6.2 | - | - | >3000 | >3000 | - | - | >3000 |
| Gö6983 (Bis-I) | 7 | 7 | 6 | 6 | 10 | 21 | - | - | 60 |
| Ro-31-8220 (Bis-IX) | 5 | 13 | 24 | 12 | 24 | 24 | - | - | - |
Data sourced from: [4]
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor potency, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro PKC kinase assay used to determine IC50 values.
In Vitro PKC Kinase Activity Assay
This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by a PKC isoform in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified recombinant human PKC isoforms (e.g., PKCα, PKCβI, etc.)
-
PKC peptide substrate (e.g., Ac-FKKSFKL-NH2)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)
-
Inhibitor compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the test compounds in DMSO to achieve a range of concentrations. A final DMSO concentration of 1% in the reaction mixture is recommended to minimize solvent effects.
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing the kinase buffer and the specific PKC isoform.
-
Initiate the Reaction:
-
In a microcentrifuge tube, add the diluted inhibitor or DMSO (for control).
-
Add the PKC peptide substrate.
-
Add the reaction mix containing the PKC enzyme.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
-
Incubation: Incubate the reaction mixture for 15 minutes at 30°C.
-
Stop the Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving PKC and a typical workflow for screening and profiling PKC inhibitors.
Caption: General PKC signaling pathway activation.
This diagram illustrates the activation of conventional Protein Kinase C (cPKC) downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Activation of Phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and both calcium and DAG are required for the activation of cPKCs, leading to the phosphorylation of downstream substrates and subsequent cellular responses.
Caption: Kinase inhibitor screening and profiling workflow.
This workflow outlines the typical stages of identifying and characterizing novel kinase inhibitors. It begins with a high-throughput primary screen of a compound library to identify initial hits. These hits then undergo secondary screening to determine their potency (IC50) and selectivity against a panel of kinases. Promising compounds are further evaluated in cell-based assays before entering the lead optimization phase, which involves iterative chemical modifications to improve their pharmacological properties.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular functions of protein kinase C (PKC) isoforms - MedCrave online [medcraveonline.com]
- 3. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Control Experiments for Bisindolylmaleimide XI Hydrochloride Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bisindolylmaleimide XI hydrochloride with alternative Protein Kinase C (PKC) inhibitors. It includes detailed experimental protocols and data to ensure the accuracy and reliability of your research findings.
This compound is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC), with a notable preference for PKCα.[1][2] Its utility in dissecting PKC-dependent signaling pathways is well-established; however, rigorous experimental design, including the use of appropriate controls, is paramount to validate findings and avoid misinterpretation arising from potential off-target effects.
This guide outlines key control experiments and provides a comparative analysis of this compound against other commonly used PKC inhibitors, offering a framework for robust study design.
Comparative Analysis of PKC Inhibitors
The selection of a PKC inhibitor should be guided by its potency and selectivity for the PKC isoforms of interest. Below is a comparison of this compound with other frequently used PKC inhibitors.
| Inhibitor | Target PKC Isoforms and IC50 Values | Known Off-Target Effects |
| This compound | PKCα (9 nM), PKCβI (28 nM), PKCβII (31 nM), PKCγ (37 nM), PKCε (108 nM)[2] | G-protein coupled receptor kinase 2 (GRK2), GRK5, and GRK6[1][3] |
| Go 6983 | Pan-PKC inhibitor: PKCα (7 nM), PKCβ (7 nM), PKCγ (6 nM), PKCδ (10 nM), PKCζ (60 nM)[4][5][6] | Broad-spectrum, potential for multiple off-target effects.[7] |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor with high potency for PKCθ (Ki = 0.22 nM), PKCβ1 (Ki = 0.64 nM), PKCα (Ki = 0.95 nM), PKCη (Ki = 1.8 nM), PKCδ (Ki = 2.1 nM); inactive against PKCζ.[8][9] | GSK3β[10] |
| Enzastaurin (LY317615) | Selective for PKCβ (6 nM), with lower potency for PKCα (39 nM), PKCγ (83 nM), and PKCε (110 nM).[11][12][13] | PI3K/AKT pathway inhibition.[14][15] |
Essential Control Experiments
To ensure the specificity of the observed effects of this compound, a series of control experiments are indispensable.
Positive Control: A broad-spectrum kinase inhibitor, such as Staurosporine, can be used to confirm that the experimental system is responsive to kinase inhibition. Staurosporine is a potent inhibitor of a wide range of kinases, including PKC (IC50 ≈ 0.7 nM).[4][11]
Negative Control: An inactive analog of the inhibitor is the ideal negative control. Bisindolylmaleimide V is a commercially available inactive analog of bisindolylmaleimides and can be used to control for off-target effects unrelated to PKC inhibition.[1]
Vehicle Control: All experiments should include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve the inhibitor.
Dose-Response Analysis: Performing a dose-response curve for this compound is crucial to determine the optimal concentration that inhibits the target while minimizing off-target effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the robust evaluation of this compound.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKC.
Materials:
-
Purified active PKC isoforms
-
This compound and other inhibitors
-
PKC substrate peptide (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKC substrate peptide, and the desired concentration of the inhibitor or vehicle.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for 10-30 minutes.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Cellular PKC Activity Assay
This assay assesses the inhibitor's effect on PKC activity within a cellular context.
Materials:
-
Cell line of interest
-
Phorbol 12-myristate 13-acetate (PMA) or other PKC activator
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies against a phosphorylated PKC substrate (e.g., phospho-MARCKS) and total protein for normalization
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of the inhibitor or vehicle for a specified time.
-
Stimulate the cells with a PKC activator like PMA for a short period.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Perform Western blotting using antibodies against the phosphorylated and total forms of a known PKC substrate.
-
Quantify band intensities to determine the extent of PKC inhibition.
Cell Viability and Apoptosis Assays
These assays are crucial to evaluate the potential off-target cytotoxic effects of the inhibitor.
MTT Cell Viability Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Apoptosis Assay (Western Blot):
-
Treat cells with the inhibitor as described for the viability assay.
-
Lyse the cells and perform Western blotting as described in the cellular PKC activity assay.
-
Use an antibody that detects cleaved caspase-3, an indicator of apoptosis.
-
Use an antibody against total caspase-3 or a housekeeping protein for normalization.
Visualizing Experimental Design and Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: PKC Signaling Pathway and the inhibitory action of Bisindolylmaleimide XI.
Caption: A typical experimental workflow for characterizing a kinase inhibitor.
Caption: The logical framework for including essential controls in inhibitor studies.
References
- 1. apexbt.com [apexbt.com]
- 2. researchhub.com [researchhub.com]
- 3. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro kinase activity assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of Bisindolylmaleimide XI Hydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432), a potent Protein Kinase C (PKC) inhibitor, with other kinase inhibitors, supported by experimental data and detailed protocols.
This compound is a selective, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms.[1] Its primary targets are the conventional and novel PKC isoforms, playing a crucial role in various cellular signaling pathways. However, like many kinase inhibitors targeting the highly conserved ATP-binding site, the potential for off-target effects exists. This guide explores the cross-reactivity profile of this compound, offering a comparative analysis with the broad-spectrum inhibitor Staurosporine and other bisindolylmaleimide analogs.
Kinase Inhibition Profile: A Comparative Analysis
The following table summarizes the inhibitory activity (IC50 values) of this compound and the widely used kinase inhibitor, Staurosporine, against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (Ro 32-0432) IC50 (nM) | Staurosporine IC50 (nM) |
| PKC Isoforms | ||
| PKCα | 9[1] | 2[2][3] |
| PKCβI | 28[1] | - |
| PKCβII | 31[1] | - |
| PKCγ | 37[1] | 5[2][3] |
| PKCδ | - | 20[2][3] |
| PKCε | 108[1] | 73[2][3] |
| PKCη | - | 4[2][3] |
| PKCζ | - | 1086[2][3] |
| Other Kinases | ||
| PKA | - | 15[2][3] |
| PKG | - | 18[2][3] |
| Phosphorylase Kinase | - | 3[2][3] |
| S6K | - | 5[2][3] |
| CaMKII | - | 20[2][3] |
| MLCK | - | 21[2][3] |
| cdc2 | - | 9[2][3] |
| v-Src | - | 6[2][3] |
| Lyn | - | 20[2][3] |
| c-Fgr | - | 2[2][3] |
| Syk | - | 16[2][3] |
Data compiled from multiple sources. Experimental conditions may vary.
A 2011 study screened Ro 32-0432 at a concentration of 500 nM against a panel of 300 kinases.[4] The results showed that it inhibited all conventional and novel PKC isozymes by over 87%, while only substantially inhibiting 13 other kinases, highlighting its relative selectivity for the PKC family.[4]
Signaling Pathway and Experimental Workflow
To visualize the context of Bisindolylmaleimide XI's action, the following diagrams illustrate a simplified PKC signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Caption: General workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two common kinase assay formats.
Radiometric Kinase Assay (using ³²P-ATP)
This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound and other inhibitors
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphoric acid (for washing)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add serial dilutions of this compound or other inhibitors to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
This compound and other inhibitors
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, reaction buffer, and serial dilutions of the inhibitors.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for a specified period (e.g., 40 minutes) at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.
-
Incubate for a further period (e.g., 30-60 minutes) at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.
Conclusion
This compound demonstrates significant selectivity for the Protein Kinase C family, particularly the conventional isoforms. While it exhibits some cross-reactivity with other kinases, it is considerably more selective than broad-spectrum inhibitors like Staurosporine. For researchers investigating PKC-mediated signaling pathways, this compound serves as a valuable tool. However, as with any kinase inhibitor, it is crucial to consider its potential off-target effects and to validate findings using complementary approaches. The provided experimental protocols offer a foundation for conducting rigorous in-house selectivity profiling to ensure the accurate interpretation of research results.
References
A Head-to-Head Comparison: Bisindolylmaleimide XI vs. Sotrastaurin in Targeting PKC Isoforms
For researchers, scientists, and professionals in drug development, the selection of a potent and selective kinase inhibitor is a critical step in unraveling cellular signaling pathways and advancing therapeutic strategies. This guide provides an objective comparison of two prominent Protein Kinase C (PKC) inhibitors, Bisindolylmaleimide XI and Sotrastaurin, focusing on their differential effects on specific PKC isoforms. The information presented herein is supported by experimental data to aid in making informed decisions for your research.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι). The isoform-specific functions of PKC make the development of selective inhibitors a key area of interest for therapeutic intervention in various diseases, including cancer and autoimmune disorders.
This guide delves into a comparative analysis of two well-characterized PKC inhibitors: Bisindolylmaleimide XI, a selective inhibitor of conventional PKC isoforms, and Sotrastaurin (AEB071), a potent pan-PKC inhibitor with a distinct selectivity profile.
Comparative Inhibitory Activity
The inhibitory potency of Bisindolylmaleimide XI and Sotrastaurin against a panel of PKC isoforms is summarized below. It is important to note that the presented values are a compilation from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
| PKC Isoform | Bisindolylmaleimide XI (IC50, nM) | Sotrastaurin (Ki, nM) | Sotrastaurin (IC50, nM) |
| Conventional (cPKC) | |||
| PKCα | 9, 20 | 0.95 | ~8 |
| PKCβI | 28 | 0.64 | - |
| PKCβII | 31 | - | - |
| PKCγ | 37 | - | - |
| Novel (nPKC) | |||
| PKCδ | - | 2.1 | - |
| PKCε | 108 | 3.2 | - |
| PKCη | - | 1.8 | - |
| PKCθ | - | 0.22 | - |
| Atypical (aPKC) | |||
| PKCζ | - | inactive | - |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a more direct measure of inhibitor binding affinity. Lower values for both indicate higher potency. A hyphen (-) indicates that data was not found.
From the data, Bisindolylmaleimide XI demonstrates high potency against conventional PKC isoforms, with a marked preference for PKCα. In contrast, Sotrastaurin exhibits a broader inhibitory profile, potently inhibiting both conventional and novel PKC isoforms, with particularly high affinity for PKCθ. Notably, Sotrastaurin is reported to be inactive against the atypical PKCζ isoform.
Experimental Protocols
The determination of inhibitory activity (IC50/Ki) is typically performed using an in vitro kinase assay. The following is a generalized protocol that can be adapted for specific PKC isoforms.
In Vitro PKC Kinase Inhibition Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a specific PKC isoform by 50%.
Materials:
-
Purified recombinant PKC isozymes (e.g., PKCα, PKCβ, PKCθ)
-
Specific peptide substrate for the PKC isoform of interest
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays, or a modified ATP for fluorescence-based assays.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and lipid activators like phosphatidylserine (PS) and diacylglycerol (DAG) for conventional and novel PKCs.
-
Inhibitor compounds (Bisindolylmaleimide XI, Sotrastaurin) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Phosphocellulose paper or other capture membrane (for radiometric assays).
-
Scintillation counter or fluorescence plate reader.
-
Stop solution (e.g., phosphoric acid for radiometric assays, EDTA for others).
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the inhibitor compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare a reaction mixture containing the assay buffer, lipid activators (if required), and the specific peptide substrate.
-
Prepare the enzyme solution by diluting the purified PKC isoform to the desired concentration in the assay buffer.
-
Prepare the ATP solution, including the radiolabeled or modified ATP, at a concentration typically at or below its Km value for the specific PKC isoform.
-
-
Assay Setup:
-
To each well of the microtiter plate, add the inhibitor dilution. Include control wells with solvent only (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).
-
Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate for a specific time (e.g., 15-30 minutes) at the controlled temperature. The reaction time should be within the linear range of product formation.
-
-
Termination and Detection:
-
For Radiometric Assays:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture from each well onto a phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity in a scintillation counter.
-
-
For Fluorescence-Based Assays:
-
Stop the reaction by adding a solution containing EDTA to chelate Mg²⁺.
-
Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways
The differential inhibition of PKC isoforms by Bisindolylmaleimide XI and Sotrastaurin has significant implications for their effects on cellular signaling pathways. Both compounds have been shown to impact T-cell activation and proliferation, a process heavily reliant on PKC signaling.
PKCθ, a primary target of Sotrastaurin, plays a crucial role in T-cell receptor (TCR) signaling, leading to the activation of transcription factors like NF-κB and AP-1, which are essential for T-cell activation and cytokine production. By potently inhibiting PKCθ, Sotrastaurin effectively blocks these downstream events.
Conventional PKC isoforms, targeted by both inhibitors but with higher selectivity by Bisindolylmaleimide XI, are also involved in T-cell activation, as well as in other cellular processes such as cell cycle regulation and apoptosis.
Figure 1. Simplified signaling pathway of T-cell activation via the T-cell receptor (TCR), highlighting the points of inhibition by Sotrastaurin and Bisindolylmaleimide XI.
Conclusion
Bisindolylmaleimide XI and Sotrastaurin are both valuable tools for studying PKC-mediated signaling. The choice between these inhibitors will largely depend on the specific research question and the desired isoform selectivity.
-
Bisindolylmaleimide XI is a suitable choice for studies focused on the roles of conventional PKC isoforms , particularly PKCα. Its selectivity for this subclass allows for more targeted investigation of cPKC-dependent pathways.
-
Sotrastaurin is a potent pan-PKC inhibitor with a strong preference for novel PKC isoforms, especially PKCθ. This makes it a powerful tool for dissecting signaling pathways where multiple PKC isoforms are involved, and particularly for studying T-cell mediated immune responses.
Researchers should carefully consider the isoform expression profile in their model system and the specific signaling pathways of interest when selecting the appropriate inhibitor. The experimental data and protocols provided in this guide are intended to support these critical decisions in the pursuit of novel scientific discoveries and therapeutic advancements.
Unveiling the Anti-Cancer Potential of Bisindolylmaleimide XI Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bisindolylmaleimide XI hydrochloride, a potent inhibitor of Protein Kinase C (PKC), has emerged as a compound of significant interest in oncology research. Its ability to interfere with crucial cellular signaling pathways implicated in cancer cell proliferation, survival, and migration makes it a compelling candidate for therapeutic development. This guide provides a comparative analysis of the efficacy of this compound across various cancer cell lines, alongside alternative PKC inhibitors, supported by experimental data and detailed protocols.
Efficacy Profile: A Quantitative Comparison
Table 1: IC50 Values of this compound and Alternative PKC Inhibitors in Various Cancer Cell Lines
| Compound/Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Bisindolylmaleimide XI HCl | T-cell leukemia | Jurkat | 0.03 - 0.15 | [1] |
| Retinal Progenitor Cells | - | 1 (Apoptosis reduction) | [2] | |
| Enzastaurin | Multiple Myeloma | MM.1S, MM.1R, RPMI 8226, etc. | 0.6 - 1.6 | [3] |
| Small Cell Lung Cancer | Panel of 11 SCLC lines | 3 - 10 | [4] | |
| Non-Small Cell Lung Cancer | Panel of 4 NSCLC lines | 3 - 10 | [4] | |
| Transitional Cell Carcinoma | 5637, TCC-SUP | ~1 | [5] | |
| Sotrastaurin | Diffuse Large B-cell Lymphoma | SUDHL-4, OCI-LY8 | 22.31, 22.90 | [6] |
| BMA097 (Synthetic BIM analog) | Breast Cancer | MDA-MB-231 | 3.6 | [2] |
| Breast Cancer | MDA-MB-468 | 4.0 | [2] | |
| Breast Cancer | MCF7 | 6.4 | [2] |
Note: The data presented is compiled from various sources and should be interpreted with consideration for the differing experimental methodologies.
Mechanism of Action: Targeting the PKC Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of cellular processes.[7] Dysregulation of PKC signaling is a hallmark of many cancers, contributing to uncontrolled cell growth, evasion of apoptosis, and metastasis. By binding to the ATP-binding site of PKC, this compound blocks its catalytic activity, thereby disrupting the downstream signaling cascades that promote tumorigenesis.[8]
Beyond its direct effects on PKC, research suggests that bisindolylmaleimides can also modulate other signaling pathways, including the Wnt and STAT3 pathways, which are also frequently dysregulated in cancer.[7]
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug efficacy studies. The following section details a standard protocol for determining the IC50 value of a compound using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent due to its potent inhibition of PKC and its influence on other key oncogenic signaling pathways. While the available data indicates its efficacy across various cancer cell lines, further comprehensive and comparative studies are warranted to fully elucidate its therapeutic potential relative to other PKC inhibitors. The standardized experimental protocols provided in this guide serve as a foundation for researchers to conduct robust and comparable investigations into the anti-cancer properties of this and other promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. advms.pl [advms.pl]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Side-by-side comparison of Bisindolylmaleimide XI and LY333531
A Comprehensive Comparison of the Protein Kinase C Inhibitors: Bisindolylmaleimide XI and LY333531
For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase C (PKC) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed side-by-side comparison of two widely used PKC inhibitors, Bisindolylmaleimide XI and LY333531 (Ruboxistaurin), focusing on their mechanism of action, isoform selectivity, and reported biological effects, supported by experimental data and detailed protocols.
Mechanism of Action
Both Bisindolylmaleimide XI and LY333531 are potent, cell-permeable, ATP-competitive inhibitors of protein kinase C.[1][2] They exert their inhibitory effects by binding to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. This competitive inhibition is a key aspect of their function, influencing their potency and selectivity.[1][3]
In Vitro Potency and Selectivity
The inhibitory activity of these compounds against various PKC isoforms is a crucial determinant of their application. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency and selectivity.
Table 1: Comparison of IC50 Values for Bisindolylmaleimide XI and LY333531 against PKC Isoforms.
| PKC Isoform | Bisindolylmaleimide XI IC50 (nM) | LY333531 (Ruboxistaurin) IC50 (nM) |
| PKCα | 9[4] | 360[5] |
| PKCβI | 28[4] | 4.7[5][6] |
| PKCβII | 31[4] | 5.9[5][6] |
| PKCγ | 37[4] | 300[5] |
| PKCδ | - | 250[5] |
| PKCε | 108[4] | 110[2] |
| PKCη | - | 52[5] |
| PKCζ | - | >100,000[5] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
From the data, it is evident that LY333531 is a highly selective inhibitor for the PKCβ isoforms (PKCβI and PKCβII).[5][6] In contrast, Bisindolylmaleimide XI exhibits broader selectivity, potently inhibiting conventional PKC isoforms (α, βI, βII, γ) with a preference for PKCα.[4][7]
Off-Target Effects
It is important to consider the potential for off-target effects when using kinase inhibitors. Some bisindolylmaleimides have been shown to inhibit other kinases. For instance, Bisindolylmaleimide I, a related compound, has been reported to inhibit glycogen synthase kinase-3 (GSK-3).[8] While specific data for Bisindolylmaleimide XI's effect on GSK-3 is less documented in the provided results, the structural similarity suggests a potential for similar off-target activity. LY333531 has been reported to inhibit PDK1, another kinase in the insulin signaling pathway, although at higher concentrations than those required for PKCβ inhibition.
Biological Activities and Applications
Bisindolylmaleimide XI has been utilized in a variety of research contexts. Its ability to prevent T-cell activation and proliferation points to its potential in studying inflammatory responses.[4][9] It has also been associated with enhanced cardiac contractility.[7][9]
LY333531 (Ruboxistaurin) , with its high selectivity for PKCβ, has been extensively investigated for its therapeutic potential in diabetic complications.[2][10] Specifically, it has been studied in clinical trials for diabetic retinopathy, where it has shown potential in reducing vision loss.[10][11] The activation of PKCβ is implicated in the vascular dysfunction associated with hyperglycemia.[3][12]
Signaling Pathway and Experimental Workflow
To visualize the context of these inhibitors' actions and the methods used to characterize them, the following diagrams are provided.
Caption: General PKC signaling pathway showing inhibition by Bisindolylmaleimide XI or LY333531.
Caption: Experimental workflow for an in vitro PKC kinase inhibition assay using a radioactive method.
Experimental Protocols
In Vitro PKC Kinase Inhibition Assay (Radiometric)
This protocol is a common method for determining the IC50 values of PKC inhibitors.
1. Reagents and Materials:
-
Purified PKC isozyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and counter
-
Bisindolylmaleimide XI or LY333531 dissolved in DMSO
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC enzyme, substrate peptide, and sonicated lipid vesicles (PS/DAG).
-
Add varying concentrations of the inhibitor (Bisindolylmaleimide XI or LY333531) or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based PKC Activity Assay
This protocol assesses the inhibitor's activity within a cellular context.
1. Reagents and Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Bisindolylmaleimide XI or LY333531
-
Lysis buffer
-
Antibodies specific for a phosphorylated PKC substrate
-
Western blotting reagents and equipment or ELISA-based detection system
2. Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKC activity.
-
Lyse the cells and collect the protein lysates.
-
Determine the level of phosphorylation of a known downstream PKC substrate using Western blotting or an ELISA with a phospho-specific antibody.
-
Quantify the band intensities or ELISA signal and calculate the percentage of inhibition of PMA-induced phosphorylation at each inhibitor concentration to determine the cellular IC50.
Conclusion
Bisindolylmaleimide XI and LY333531 are both valuable tools for studying PKC-mediated signaling pathways. The choice between them should be guided by the specific research question. LY333531 is the preferred inhibitor for studies focusing specifically on the role of PKCβ isoforms, particularly in the context of diabetic complications. Its high selectivity minimizes the potential for confounding effects from the inhibition of other PKC isoforms. Bisindolylmaleimide XI is a more suitable option for studies investigating the roles of conventional PKC isoforms more broadly or when a potent pan-cPKC inhibitor is required. Researchers should be mindful of its potential off-target effects on other kinases and include appropriate controls in their experiments. The provided experimental protocols offer a starting point for the in vitro and cell-based characterization of these and other PKC inhibitors.
References
- 1. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labshake.com [labshake.com]
Confirming Bisindolylmaleimide XI Efficacy Through Downstream Target Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bisindolylmaleimide XI, a potent and selective inhibitor of Protein Kinase C (PKC), with other commonly used PKC inhibitors. We will delve into the experimental validation of its efficacy by examining the phosphorylation of its downstream targets, offering detailed protocols and quantitative comparisons to aid in your research and drug development endeavors.
Unveiling the Mechanism: Bisindolylmaleimide XI in the PKC Signaling Pathway
Bisindolylmaleimide XI exerts its inhibitory effect by targeting the ATP-binding site of PKC, a crucial enzyme in cellular signal transduction. Specifically, it shows high selectivity for the conventional PKC isoforms α (alpha) and βI (beta-I). The activation of these isoforms is a key step in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. To confirm the efficacy of Bisindolylmaleimide XI, it is essential to measure the phosphorylation status of a direct downstream substrate. A widely recognized and reliable substrate for conventional PKC isoforms is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Upon activation, PKCα and PKCβI phosphorylate MARCKS at specific serine residues. This phosphorylation event causes MARCKS to translocate from the plasma membrane to the cytoplasm, a key indicator of PKC activity. Consequently, inhibiting PKC with Bisindolylmaleimide XI is expected to decrease the levels of phosphorylated MARCKS.
Quantitative Comparison of PKC Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Below is a comparison of the reported IC50 values for Bisindolylmaleimide XI and other commonly used PKC inhibitors.
| Inhibitor | Target PKC Isoform | IC50 (nM) |
| Bisindolylmaleimide XI | PKCα | 9 [1][2] |
| PKCβI | 28 [1][2] | |
| PKCβII | 31[1] | |
| PKCγ | 37[1] | |
| PKCε | 108[1][2] | |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20[3] |
| PKCβI | 17[3] | |
| PKCβII | 16[3] | |
| PKCγ | 20[3] | |
| Gö 6976 | PKCα | 2.3 - 7.9 |
| PKCβI | 6.2 - 11 |
Note: IC50 values can vary depending on the experimental conditions.
As the data indicates, Bisindolylmaleimide XI is a highly potent inhibitor of PKCα and PKCβI, with IC50 values in the low nanomolar range.
Experimental Protocol: Assessing MARCKS Phosphorylation via Western Blot
To experimentally validate the efficacy of Bisindolylmaleimide XI, a Western blot analysis to measure the phosphorylation of MARCKS is the gold standard. This method allows for the specific detection of the phosphorylated form of the protein, providing a direct readout of PKC activity.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Pre-treat the cells with various concentrations of Bisindolylmaleimide XI or other PKC inhibitors (e.g., Bisindolylmaleimide I, Gö 6976) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for a short period (e.g., 15-30 minutes) to induce MARCKS phosphorylation. Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for the Western blot.
-
-
SDS-PAGE and Western Blot Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., anti-phospho-MARCKS at Ser152/156) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MARCKS or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The efficacy of Bisindolylmaleimide XI is determined by the reduction in the ratio of phosphorylated MARCKS to total MARCKS compared to the PMA-stimulated control.
-
By following this guide, researchers can effectively utilize the phosphorylation status of downstream targets like MARCKS to confirm and quantify the efficacy of Bisindolylmaleimide XI, and objectively compare its performance against other PKC inhibitors. This approach provides robust and reliable data crucial for advancing research and drug development in areas where PKC signaling plays a pivotal role.
References
Validating the Specificity of Bisindolylmaleimide XI: A Kinase Screen Comparison
For researchers investigating cellular signaling pathways, the specificity of chemical probes is paramount. Bisindolylmaleimide XI (also known as Ro 32-0432), a member of the bisindolylmaleimide class of inhibitors, has been widely used to probe the function of Protein Kinase C (PKC). This guide provides a comparative analysis of Bisindolylmaleimide XI's kinase selectivity profile, supported by experimental data, to aid researchers in interpreting their findings and selecting the most appropriate tools for their studies.
Executive Summary
Bisindolylmaleimide XI is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms. While it exhibits notable selectivity for conventional PKC isoforms, particularly PKCα and PKCβI, it is not entirely specific and can inhibit other kinases, often at higher concentrations. This guide presents a summary of its inhibitory activity against a panel of kinases in comparison to other commonly used PKC inhibitors, Staurosporine and Gö 6983. Understanding this selectivity profile is crucial for the accurate interpretation of experimental results.
Kinase Inhibition Profile Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bisindolylmaleimide XI and two other well-known kinase inhibitors against a selection of protein kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Bisindolylmaleimide XI (Ro 32-0432) IC50 (nM) | Staurosporine IC50 (nM) | Gö 6983 IC50 (nM) |
| PKCα | 9[1] | 2[2][3] | 7[4][5] |
| PKCβI | 28[1] | 17[6] | 7[4][5] |
| PKCβII | - | 16[6] | - |
| PKCγ | - | 5[2][3] | 6[4][5] |
| PKCδ | - | 20[2][3] | 10[4][5] |
| PKCε | 108[1] | 73[2][3] | - |
| PKCζ | - | 1086[2][3] | 60[4][5] |
| GRK2 | 29,000[7] | - | - |
| GRK5 | 3,600[7] | - | - |
| GRK6 | 16,000[7] | - | - |
| p90RSK | Significant inhibition at ≥ 3µM[8][9] | - | - |
| PKA | - | 15[2][3] | - |
| PKG | - | 18[2][3] | - |
| CaMKII | - | 20[2][3] | - |
Experimental Methodologies
The determination of kinase inhibition profiles is critical for validating the specificity of inhibitors like Bisindolylmaleimide XI. A common and robust method for this is the in vitro kinase assay. Below are detailed protocols for two standard approaches: a radiometric assay and a fluorescence polarization assay.
Radiometric Kinase Assay Protocol
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide by the kinase.
Materials:
-
Purified, active kinase
-
Kinase-specific substrate peptide
-
Bisindolylmaleimide XI and other test inhibitors
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare inhibitor dilutions: Serially dilute Bisindolylmaleimide XI and other inhibitors to a range of concentrations in the kinase reaction buffer.
-
Set up the kinase reaction: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate peptide, and the inhibitor dilution. Include a "no inhibitor" control and a "no enzyme" background control.
-
Initiate the reaction: Add a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each reaction to start the phosphorylation. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Allow the reaction to proceed at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction: Spot a portion of each reaction mixture onto a phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash: Wash the phosphocellulose papers multiple times in the wash buffer to remove unbound [γ-³²P]ATP.
-
Quantify: Place the washed papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Subtract the background counts (no enzyme control) from all other readings. Plot the percentage of kinase activity remaining versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Kinase Assay Protocol
This non-radioactive method measures the change in the polarization of fluorescent light emitted from a labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.
Materials:
-
Purified, active kinase
-
Kinase-specific substrate peptide
-
Bisindolylmaleimide XI and other test inhibitors
-
ATP
-
Kinase reaction buffer
-
Fluorescently labeled tracer (a phosphopeptide analog)
-
Phospho-specific antibody
-
FP buffer (containing a stop reagent like EDTA)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare inhibitor dilutions: As in the radiometric assay, prepare serial dilutions of the inhibitors.
-
Set up the kinase reaction: Combine the kinase, substrate peptide, and inhibitor dilutions in a microplate.
-
Initiate the reaction: Add ATP to start the phosphorylation and incubate.
-
Stop the reaction: Add the FP buffer containing a stop reagent to terminate the kinase reaction.
-
Detection: Add the fluorescently labeled tracer and the phospho-specific antibody to each well. The antibody will bind to either the phosphorylated substrate or the fluorescent tracer.
-
Incubate: Allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization: Read the plate on a microplate reader. When the antibody binds to the small fluorescent tracer, the complex tumbles slowly, resulting in a high polarization value. When the antibody binds to the phosphorylated substrate, the tracer remains unbound and tumbles rapidly, leading to a low polarization value.
-
Data analysis: The decrease in fluorescence polarization is proportional to the amount of phosphorylated substrate. Plot the polarization values against the inhibitor concentration to determine the IC50.
Visualizing Cellular Context
To understand the implications of inhibiting PKC, it is essential to visualize its role in cellular signaling.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
The workflow for determining kinase inhibitor specificity is a systematic process.
Caption: Experimental workflow for a kinase inhibitor screen.
Conclusion
References
- 1. Enzastaurin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. agscientific.com [agscientific.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Bisindolylmaleimide XI In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bisindolylmaleimide XI, a selective cell-permeable protein kinase C (PKC) inhibitor. Its performance is evaluated against other commonly used bisindolylmaleimide-based PKC inhibitors, namely Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide IX (Ro 31-8220). This document summarizes key experimental data, details methodologies for crucial experiments, and presents signaling pathways and experimental workflows through standardized diagrams.
In Vitro Efficacy: A Comparative Analysis
Bisindolylmaleimide XI demonstrates potent and selective inhibition of PKC isoforms in cell-free assays. Its efficacy, along with that of its counterparts, is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Bisindolylmaleimide XI | PKCα | 9 | [1] |
| PKCβI | 28 | [1] | |
| PKCε | 108 | [1] | |
| Bisindolylmaleimide I (GF109203X) | PKCα | 10-20 | [2] |
| PKCβI | 17 | [3] | |
| PKCβII | 16 | [3] | |
| PKCγ | 20 | [3] | |
| PKCδ | 100-200 | [2] | |
| PKCε | 100-200 | [2] | |
| PKCζ | ~6000 | [2] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKC-α | 5 | [4] |
| PKC-βI | 24 | [4] | |
| PKC-βII | 14 | [4] | |
| PKC-γ | 27 | [4] | |
| PKC-ε | 24 | [4] | |
| GSK3β | 2.8 - 6.8 | [5] | |
| RSK2 | 3 | [6] |
Key Observations:
-
Bisindolylmaleimide XI exhibits high potency against PKCα and PKCβI, with a notable 10-fold greater selectivity for PKCα over the Ca2+-independent PKCε.[1]
-
Bisindolylmaleimide I (GF109203X) is a potent inhibitor of conventional PKC isoforms (α, β, γ) with slightly lower potency against novel isoforms (δ, ε) and is a very weak inhibitor of the atypical PKCζ.[2]
-
Bisindolylmaleimide IX (Ro 31-8220) is a pan-PKC inhibitor with high potency against multiple isoforms.[4] However, it also demonstrates significant off-target activity, potently inhibiting other kinases such as GSK3β and RSK at concentrations comparable to its PKC inhibition.[5][6] This lack of selectivity can complicate the interpretation of experimental results.
-
The inhibitory potency of bisindolylmaleimides can be influenced by the concentration of ATP, as they act as ATP-competitive inhibitors.[6] At physiological ATP concentrations, the IC50 values for both PKC and off-target kinases are generally higher.[6]
In Vivo Efficacy: Preclinical Models
While specific in vivo efficacy data for Bisindolylmaleimide XI in cancer models is not as extensively published as for other analogues, its ability to prevent T-cell activation and proliferation in vivo at nanomolar concentrations suggests its potential in inflammatory disease models.[1] The in vivo efficacy of bisindolylmaleimide compounds is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
A study on a novel synthetic bisindolylmaleimide analogue, BMA097, provides a relevant example of in vivo anti-tumor activity. In a breast cancer xenograft model using MDA-MB-231 cells, BMA097 was shown to effectively suppress tumor growth and induce apoptosis.[7] While not a direct measure of Bisindolylmaleimide XI's efficacy, this study highlights the potential of the bisindolylmaleimide scaffold for in vivo anti-cancer applications.
Comparative In Vivo Insights:
Direct comparative in vivo studies between Bisindolylmaleimide XI and other bisindolylmaleimides in cancer models are limited in the public domain. However, based on its in vitro profile, Bisindolylmaleimide XI's higher selectivity for certain PKC isoforms might translate to a more targeted in vivo effect with a potentially better therapeutic window compared to less selective compounds like Ro 31-8220.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Bisindolylmaleimide XI
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Justifying the Choice of Bisindolylmaleimide XI Over Other Inhibitors: A Comparative Guide
In the landscape of kinase inhibitor research, the selection of an appropriate tool compound is paramount to the success and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Bisindolylmaleimide XI to other commonly used kinase inhibitors, with a focus on its utility as a potent and selective inhibitor of Protein Kinase C (PKC). Through the presentation of comparative experimental data, detailed protocols, and visual representations of signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a clear rationale for the selection of Bisindolylmaleimide XI in their studies.
Superior Selectivity Profile of Bisindolylmaleimide XI
Bisindolylmaleimide XI (also known as Ro 32-0432) is a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1] Its primary mechanism of action is through competitive inhibition at the ATP-binding site of the kinase.[2] A key advantage of Bisindolylmaleimide XI lies in its selectivity for certain PKC isoforms over others and its reduced activity against other kinase families, a feature not shared by all inhibitors of its class.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of Bisindolylmaleimide XI and other related bisindolylmaleimide inhibitors against a panel of kinases.
| Target Kinase | Bisindolylmaleimide XI (nM) | Bisindolylmaleimide I (GF109203X) (nM) | Bisindolylmaleimide IX (Ro 31-8220) (nM) | Staurosporine (nM) |
| PKCα | 9[3] | 20[4] | 5 | 10[5] |
| PKCβI | 28[3] | 17[4] | - | - |
| PKCβII | 31[3] | 16[4] | - | - |
| PKCγ | 37[3] | 20[4] | - | - |
| PKCε | 108[3] | - | 8[6] | - |
| p90RSK1 | - | 610[6] | 200[6] | - |
| p90RSK2 | - | 310[6] | 36[6] | - |
| p90RSK3 | - | 120[6] | 5[6] | - |
| GSK-3β | - | Potent Inhibitor[2] | More potent than Bis-I[2] | - |
As the data indicates, Bisindolylmaleimide XI demonstrates high potency against conventional PKC isoforms (α, β, γ) with a noteworthy 10-fold selectivity for PKCα over the novel PKCε isoform.[1] This selectivity is a crucial advantage when studying the specific roles of conventional PKC isozymes. In contrast, other inhibitors like Bisindolylmaleimide I (GF109203X) and the non-selective inhibitor Staurosporine show broader activity across different kinases, which can lead to off-target effects and complicate data interpretation.[4][5] While Bisindolylmaleimide IX (Ro 31-8220) is a potent PKC inhibitor, it also potently inhibits p90RSK isoforms, making it less suitable for studies aiming to isolate PKC-specific effects.[6]
Understanding the PKC Signaling Pathway
The diagram below illustrates a simplified overview of the Protein Kinase C (PKC) signaling pathway. Activation of PKC is a critical step in the transduction of signals from the cell surface to the nucleus, regulating a multitude of cellular processes.
References
- 1. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bisindolylmaleimide XI Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, it is crucial to treat Bisindolylmaleimide XI hydrochloride as a hazardous substance due to its potential acute oral toxicity and significant, long-lasting toxicity to aquatic life. [1] Adherence to stringent disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. Conflicting safety data sheets (SDS) exist; therefore, a conservative approach is recommended. One SDS indicates that the compound is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[1]. Another SDS for a similar compound, Bisindolylmaleimide X hydrochloride, lists it as a skin and eye irritant that may cause respiratory irritation[2].
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary. Work should be conducted in a well-ventilated area or a chemical fume hood[1][2].
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.
-
Containment: For liquid spills, use an absorbent material such as diatomite or universal binders to contain the substance[1]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Collect the spilled material and any contaminated absorbent materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with alcohol or another suitable solvent, and dispose of all cleaning materials as hazardous waste[1].
III. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant" in accordance with all local, state, and federal regulations[1]. Avoid release to the environment and prevent entry into drains or water courses[1][3].
Step 1: Segregation of Waste
-
Properly segregate waste containing this compound from other laboratory waste streams. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves).
-
Solutions containing the compound.
-
Contaminated cleaning materials from spill cleanup.
-
Step 2: Waste Containerization
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").
-
The accumulation start date.
-
Step 3: Handling and Storage of Waste
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with the SDS and an accurate inventory of the waste.
IV. Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₉ClN₄O₂ | [1] |
| Molecular Weight | 489.01 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Bisindolylmaleimide XI hydrochloride
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Bisindolylmaleimide XI hydrochloride. Following these procedures is critical for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to strict safety protocols and the use of appropriate PPE are mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Guidelines and Rationale |
| Hand Protection | Nitrile gloves | Provides protection against chemical splashes. Gloves must be changed immediately if contaminated or compromised. Do not wash or reuse disposable gloves.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Required to prevent eye contact from splashes of solutions.[3][5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn at all times and kept buttoned to protect skin and personal clothing.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the solid powder requires engineering controls like a fume hood to avoid dust and aerosol formation.[2][6] If ventilation is inadequate, a respirator may be required after a formal evaluation.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's stability and preventing accidental exposure.
Workflow for Handling this compound
Caption: Operational workflow for this compound.
Storage Conditions
| Form | Storage Temperature | Stability |
| Powder | -20°C | Stable for at least 2 years.[6][7] |
| In Solvent (e.g., DMSO) | -80°C | Stable for up to 6 months.[2][7] |
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[2][6]
Experimental Protocol: Stock Solution Preparation
A common application involves using a stock solution for cell-based assays.
Methodology for 4 mM Stock Solution
-
Product Form : Bisindolylmaleimide I, Hydrochloride is supplied as a powder.[8]
-
Reconstitution : Before use, dissolve the powder in DMSO to create a stock solution. For example, to make a 4 mM stock solution from 500 μg of powder (Molecular Weight: ~489.01 g/mol ), add 0.256 mL of DMSO.
-
Working Concentration : For working concentrations typically in the range of 2 µM - 4 µM, dilute the DMSO stock solution accordingly (e.g., 1:1000 to 1:2000 dilution).[8]
-
Cell Treatment : Treat cells with the desired final concentration for the specified experimental time (e.g., 30 minutes).[8]
-
Storage : Store the reconstituted stock solution at 4°C for up to 6 months or at -80°C for longer-term storage.[7] Aliquot to avoid multiple freeze-thaw cycles.[8]
Disposal Plan
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Disposal Workflow
Caption: Disposal plan for chemical waste and accidental spills.
Technical Data and Properties
Chemical and Physical Properties
| Property | Value |
| CAS Number | 145333-02-4[2][9][10] |
| Molecular Formula | C₂₈H₂₉ClN₄O₂[2][7] |
| Molecular Weight | 489.01 g/mol [2][7] |
| Form | Solid |
| Color | Orange-red |
Solubility Data
| Solvent | Concentration |
| DMSO | Soluble[10] |
| Methanol | Soluble[10] |
| Water | 10 mg/mL (for Bisindolylmaleimide I, a related compound) |
Biological Activity: PKC Inhibition
Bisindolylmaleimide XI is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[7][10]
| PKC Isoform | IC₅₀ Value |
| PKCα | 9 nM[7][10][11] |
| PKCβI | 28 nM[7][10][11] |
| PKCβII | 31 nM[7] |
| PKCγ | 37 nM[7] |
| PKCε | 108 nM[7][10][11] |
Mechanism of Action: Signaling Pathway
Bisindolylmaleimide XI acts as an ATP-competitive inhibitor of PKC. By inhibiting PKC isoforms, it can modulate major downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, differentiation, and survival.[11]
Simplified PKC Signaling Pathway Inhibition
Caption: Inhibition of PKC by Bisindolylmaleimide XI blocks downstream signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|145333-02-4|MSDS [dcchemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
